rac Zearalanone-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H24O5 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4,5,5-trideuterio-16,18-dihydroxy-4-(trideuteriomethyl)-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione |
InChI |
InChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,20-21H,2-9H2,1H3/i1D3,6D2,12D |
InChI Key |
APJDQUGPCJRQRJ-ZJAMSSKDSA-N |
Isomeric SMILES |
[2H]C1(CCC(=O)CCCCCC2=C(C(=CC(=C2)O)O)C(=O)OC1([2H])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1CCCC(=O)CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to rac-Zearalanone-d6
This technical guide provides a comprehensive overview of rac-Zearalanone-d6, a deuterated analog of the mycotoxin zearalanone. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, its role in analytical methodologies, and the biological pathways of its non-deuterated parent compound, zearalenone.
Introduction
rac-Zearalanone-d6 is the deuterated form of zearalanone, a metabolite of the mycotoxin zearalenone. Zearalenone is produced by various Fusarium fungi and is a common contaminant in cereal crops worldwide. Due to its structural similarity to estrogens, zearalenone and its metabolites exhibit estrogenic activity, leading to concerns about their impact on animal and human health. rac-Zearalanone-d6 serves as a crucial internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods, to ensure accurate and precise quantification of zearalenone and its metabolites in various matrices. The use of a stable isotope-labeled internal standard like rac-Zearalanone-d6 is the most effective way to compensate for matrix effects and variations during sample preparation and analysis[1][2].
Properties of rac-Zearalanone-d6
| Property | Value |
| Chemical Formula | C₁₈H₁₆D₆O₅ |
| Molecular Weight | 324.40 g/mol |
| Appearance | Beige solid |
| Deuterium Incorporation | d6 |
| Storage Temperature | -20°C |
Biological Activity and Signaling Pathways of Zearalenone
The biological effects of zearalenone are primarily mediated through its interaction with estrogen receptors and modulation of various signaling pathways. Understanding these pathways is critical for assessing the toxicological impact of zearalenone exposure.
Estrogen Receptor Signaling Pathway
Zearalenone's structural similarity to 17β-estradiol allows it to bind to estrogen receptors (ERα and ERβ), acting as an endocrine disruptor[3][4]. This binding initiates a cascade of events that can lead to altered gene expression and various physiological responses.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
Zearalenone has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes such as proliferation, differentiation, and apoptosis[5][6]. The activation of specific MAPK cascades, including p38, JNK, and ERK, can vary depending on the cell type and experimental conditions.
Experimental Protocols: Use of rac-Zearalanone-d6 in LC-MS/MS Analysis
rac-Zearalanone-d6 is primarily used as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of zearalenone and its metabolites. The following is a representative workflow for the analysis of mycotoxins in a cereal matrix.
Experimental Workflow
Detailed Methodology
1. Sample Preparation and Extraction:
-
Homogenization: A representative sample of the cereal matrix (e.g., 5 g of finely ground corn) is weighed into a centrifuge tube.
-
Internal Standard Spiking: A known amount of rac-Zearalanone-d6 solution (e.g., 100 µL of a 1 µg/mL solution in methanol) is added to the sample.
-
Extraction: An extraction solvent, typically a mixture of acetonitrile and water (e.g., 20 mL of 80:20 acetonitrile:water, v/v), is added. The mixture is then vigorously shaken or homogenized for a specified period (e.g., 30 minutes) to extract the analytes and the internal standard.
-
Centrifugation: The sample is centrifuged at high speed (e.g., 4000 rpm for 10 minutes) to separate the solid matrix from the liquid extract.
2. Sample Cleanup (optional but recommended):
-
Solid-Phase Extraction (SPE): The supernatant from the extraction step is passed through an SPE cartridge (e.g., a C18 or specialized mycotoxin cleanup column) to remove interfering matrix components. The analytes are then eluted with an appropriate solvent.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A portion of the extract is mixed with a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation and remove water-soluble interferences. A subsequent dispersive SPE step with a sorbent like PSA (primary secondary amine) can be used for further cleanup.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: An aliquot of the cleaned-up extract is injected into a liquid chromatography system. A reversed-phase C18 column is commonly used with a gradient elution of mobile phases such as water with formic acid and methanol or acetonitrile.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode for zearalenone and its metabolites.
-
MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for both the native analytes and rac-Zearalanone-d6. For example, a transition for zearalanone might be m/z 317 -> 131, while a corresponding transition for the d6-labeled standard would be monitored at a higher m/z.
4. Quantification:
-
The concentration of the native analyte in the sample is calculated by comparing the peak area ratio of the analyte to its corresponding deuterated internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard. This method corrects for any loss of analyte during sample preparation and for any matrix-induced signal suppression or enhancement in the mass spectrometer[7].
Conclusion
rac-Zearalanone-d6 is an indispensable tool for the accurate and reliable quantification of zearalenone and its metabolites in complex matrices. Its use as an internal standard in LC-MS/MS methods addresses the challenges of matrix effects and analyte recovery, leading to high-quality analytical data. A thorough understanding of the biological pathways affected by the parent compound, zearalenone, provides the necessary context for interpreting the significance of its presence in food and feed. This guide serves as a foundational resource for researchers and professionals working in the fields of food safety, toxicology, and drug development.
References
- 1. Avoid Mycotoxin Quantitation Errors When Using Stable Isotope Dilution Assay (SIDA) [restek.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Estrogen Receptor α Is Crucial in Zearalenone-Induced Invasion and Migration of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zearalenone and the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zearalenone mycotoxin affects immune mediators, MAPK signalling molecules, nuclear receptors and genome-wide gene expression in pig spleen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of the p38/MAPK pathway regulates autophagy in response to the CYPOR-dependent oxidative stress induced by zearalenone in porcine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
Synthesis and Biosynthesis of Deuterated Zearalenone: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Zearalenone (ZEN), a mycotoxin produced by Fusarium species, poses significant risks to animal and human health due to its estrogenic activity. Accurate quantification of ZEN in complex matrices is crucial for food safety and toxicological studies. Deuterated zearalenone serves as an ideal internal standard for mass spectrometry-based analytical methods, enabling precise and accurate quantification through stable isotope dilution analysis (SIDA). This technical guide provides an in-depth overview of the known methods for the synthesis and biosynthesis of deuterated zearalenone. It details the natural biosynthetic pathway, outlines a protocol for producing deuterated ZEN via precursor-directed biosynthesis in Fusarium graminearum, and discusses the reported chemical synthesis approaches. Furthermore, this guide summarizes key quantitative data and presents detailed experimental workflows and biochemical pathways using Graphviz diagrams to support researchers in producing and utilizing these critical analytical standards.
Introduction to Deuterated Zearalenone
Isotopically labeled compounds, where one or more atoms are replaced by a heavier, stable isotope like deuterium (²H), are indispensable tools in modern analytical chemistry and metabolic research. The substitution of hydrogen with deuterium results in a molecule that is chemically identical to its non-labeled counterpart but has a higher mass. This mass difference is easily detectable by mass spectrometry (MS), making deuterated compounds perfect internal standards for quantitative analysis.
Deuterated zearalenone is primarily used in Stable Isotope Dilution Analysis (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] In this technique, a known quantity of the deuterated standard is added to a sample at the beginning of the extraction process. The standard experiences the same sample preparation losses and matrix-induced ionization effects as the native analyte. By measuring the ratio of the native analyte to the deuterated standard in the final analysis, one can accurately calculate the initial concentration of the analyte, effectively nullifying variations in recovery and matrix effects.[3] This leads to highly accurate and precise quantification, which is essential for regulatory compliance and research applications.
Biosynthesis of Deuterated Zearalenone
The production of deuterated zearalenone can be achieved by providing a deuterated precursor to the zearalenone-producing fungus, Fusarium graminearum. This approach leverages the natural biosynthetic machinery of the organism.
The Natural Zearalenone Biosynthetic Pathway
Zearalenone is a polyketide, synthesized from acetate and malonate units by large, multi-domain enzymes called polyketide synthases (PKSs).[4] In Fusarium graminearum, the biosynthesis is governed by a gene cluster containing four essential genes: PKS4, PKS13, ZEB1, and ZEB2.[4][5]
-
Initiation & Chain Assembly: The process begins with PKS4 , a reducing PKS, which condenses one acetyl-CoA starter unit with five malonyl-CoA extender units to form a hexaketide chain.[4]
-
Chain Extension & Cyclization: The hexaketide is then transferred to PKS13 , a non-reducing PKS. PKS13 further extends the chain with three more malonyl-CoA units, creating a nonaketide. This enzyme then catalyzes the intramolecular cyclization reactions to form the characteristic β-resorcylic acid aromatic ring and the 14-membered macrolactone ring.[5]
-
Final Oxidation: The final step is the oxidation of a hydroxyl group to a ketone, catalyzed by the isoamyl alcohol oxidase encoded by the ZEB1 gene, yielding zearalenone.[4] The expression of these genes is regulated by the transcription factor encoded by ZEB2.
References
- 1. Stable isotope dilution analysis of the fusarium mycotoxin zearalenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Confirmatory method for the determination of resorcylic acid lactones in urine sample using immunoaffinity cleanup and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous multiple mycotoxin quantification in feed samples using three isotopically labeled internal standards applied for isotopic dilution and data normalization through ultra-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Genus-wide analysis of Fusarium polyketide synthases reveals broad chemical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of rac Zearalanone-d6 in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the mechanism of action of rac Zearalanone-d6. It is critical to understand that this compound is a deuterated form of Zearalanone, primarily utilized as an internal standard for analytical purposes in quantifying zearalenone and its metabolites. Its biological activity is inferred from its non-deuterated counterpart, zearalanone, and its precursor, the mycotoxin zearalenone. This document details the estrogenic effects, receptor interactions, and modulation of key cellular signaling pathways that form the basis of the biological activity of these compounds. Quantitative data on estrogenic potency are presented, along with detailed protocols for key experimental assays and visual representations of the involved signaling pathways.
Introduction to Zearalanone and its Deuterated Analog
Zearalenone (ZEN) is a non-steroidal estrogenic mycotoxin produced by fungi of the Fusarium genus, commonly contaminating cereal crops. Its metabolites, including α-zearalenol (α-ZEL), β-zearalenol (β-ZEL), and zearalanone (ZAN), also exhibit biological activity. Due to its structural similarity to 17β-estradiol, ZEN and its derivatives can bind to estrogen receptors, acting as endocrine disruptors.
This compound is a synthetic, deuterated version of zearalanone. The incorporation of deuterium atoms increases its molecular weight, allowing it to be distinguished from its non-deuterated counterpart in mass spectrometry-based analytical methods. While this isotopic labeling is crucial for its function as an internal standard, it is not expected to fundamentally alter the compound's mechanism of action in biological systems, although it may influence its metabolic rate and pharmacokinetic profile. The biological effects described herein are based on studies of zearalenone and its non-deuterated metabolites.
Core Mechanism of Action: Estrogen Receptor Modulation
The primary mechanism of action of zearalenone and its metabolites is their interaction with estrogen receptors (ERs), primarily ERα and ERβ. This interaction is due to the structural analogy between these mycotoxins and endogenous estrogens like 17β-estradiol.
Binding to Estrogen Receptors
Zearalenone and its derivatives act as xenoestrogens by binding to the ligand-binding domain of ERα and ERβ. This binding can initiate a cascade of molecular events typically triggered by endogenous estrogens. The affinity for these receptors varies among the different metabolites. Notably, α-zearalenol generally exhibits the highest binding affinity, often exceeding that of zearalenone itself, while β-zearalenol has a lower affinity[1].
Upon binding, these compounds can induce conformational changes in the receptors, leading to their dimerization and subsequent translocation to the nucleus. In the nucleus, the ligand-receptor complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.
Agonistic and Antagonistic Activity
Zearalenone and its metabolites can act as full or partial agonists for ERα, mimicking the effects of estradiol and promoting the transcription of estrogen-responsive genes. Conversely, they can exhibit partial antagonistic effects on ERβ. The overall biological response in a particular tissue is dependent on the ratio of ERα to ERβ expression and the specific cellular context.
Quantitative Data on Estrogenic Potency
The estrogenic potency of zearalenone and its metabolites is a critical factor in their biological activity. This is often quantified by determining the concentration required to elicit a half-maximal response (EC50) in cell proliferation assays or the concentration that inhibits 50% of a radiolabeled ligand from binding to the estrogen receptor (IC50).
| Compound | Assay | Cell Line/System | Endpoint | EC50/IC50 | Reference |
| Zearalenone (ZEN) | BLYES Assay | Saccharomyces cerevisiae | Estrogenic Effect | 0.359 ± 0.001 nM | [2] |
| ER Bioassay | Estrogenic Effect | EC10: 31.4 pM | [3] | ||
| α-Zearalenol (α-ZEL) | BLYES Assay | Saccharomyces cerevisiae | Estrogenic Effect | 0.027 ± 0.003 nM | [2] |
| ER Bioassay | Estrogenic Effect | EC10: 3.59 pM | [3] | ||
| β-Zearalenol (β-ZEL) | BLYES Assay | Saccharomyces cerevisiae | Estrogenic Effect | Dm (EC50) > GEN | [4] |
| MCF-7 Proliferation | MCF-7 cells | Cell Proliferation | EC50: 8.49 nM | [5] | |
| Zearalanone (ZAN) | BLYES Assay | Saccharomyces cerevisiae | Estrogenic Effect | Dm (EC50) < β-ZAL | [4] |
| α-Zearalanol (α-ZAL) | BLYES Assay | Saccharomyces cerevisiae | Estrogenic Effect | 0.067 ± 0.004 nM | [2] |
| β-Zearalanol (β-ZAL) | BLYES Assay | Saccharomyces cerevisiae | Estrogenic Effect | Dm (EC50) > ZAN | [4] |
Note: BLYES (Bioluminescent Yeast Estrogen Screen) assay measures the activation of the human estrogen receptor. Dm (EC50) refers to the concentration causing a half-maximal response.
Modulation of Cellular Signaling Pathways
Beyond direct estrogen receptor activation, zearalenone and its metabolites influence several key intracellular signaling pathways, contributing to their diverse biological effects, including cytotoxicity, oxidative stress, and modulation of the immune response.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Zearalenone has been shown to activate components of the MAPK signaling pathway, including ERK, JNK, and p38 MAPK[6][7][8]. Activation of these kinases can lead to a variety of cellular responses, including proliferation, apoptosis, and inflammation, depending on the cell type and context of exposure[6][9][10]. For instance, in some immune cells, ZEA-induced inflammation is mediated through the activation of the JNK pathway[7][11].
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory and immune responses. Zearalenone can modulate NF-κB signaling, although its effects can be either pro-inflammatory or anti-inflammatory depending on the cellular context and experimental model[12][13]. For example, in some instances, ZEA can inhibit the TLR2/NF-κB pathway, leading to a suppressed innate immune response[3][13]. In other cases, it can activate NF-κB, contributing to an inflammatory response[12].
References
- 1. Measurement of the relative binding affinity of zearalenone, alpha-zearalenol and beta-zearalenol for uterine and oviduct estrogen receptors in swine, rats and chickens: an indicator of estrogenic potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estrogenic in vitro evaluation of zearalenone and its phase I and II metabolites in combination with soy isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrogenic, androgenic, and genotoxic activities of zearalenone and deoxynivalenol in in vitro bioassays including exogenous metabolic activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Zearalenone Mycotoxin Affects Immune Mediators, MAPK Signalling Molecules, Nuclear Receptors and Genome-Wide Gene Expression in Pig Spleen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Zearalenone mycotoxin affects immune mediators, MAPK signalling molecules, nuclear receptors and genome-wide gene expression in pig spleen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ERβ and NFκB—Modulators of Zearalenone-Induced Oxidative Stress in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
In-Depth Technical Guide: Toxicological Profile and Estrogenic Activity of rac-Zearalanone-d6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the toxicological profile and estrogenic activity of rac-Zearalanone-d6. As a deuterated analog of Zearalanone, its biological activities are primarily understood through the extensive research conducted on the non-deuterated parent compound, Zearalenone (ZEA). ZEA is a mycotoxin produced by Fusarium species and is a known endocrine disruptor due to its structural similarity to estradiol.[1] This document summarizes key toxicological and estrogenic data, details relevant experimental methodologies, and provides visual representations of the underlying molecular pathways. The inclusion of deuterium in rac-Zearalanone-d6 makes it a valuable tool for tracer studies in pharmacokinetic and metabolic research.
Introduction
rac-Zearalanone-d6 is the deuterated form of Zearalanone, a non-steroidal estrogenic mycotoxin. Zearalenone and its metabolites exhibit estrogenic effects by binding to estrogen receptors (ERs), which can lead to various reproductive and developmental issues.[1] The toxicological properties of Zearalenone are extensive and include hepatotoxicity, immunotoxicity, and genotoxicity. Due to its prevalence in cereal crops, understanding the toxicological and estrogenic profile of Zearalenone and its derivatives is of significant importance for food safety and drug development. rac-Zearalanone-d6 serves as a stable isotope-labeled internal standard for the accurate quantification of Zearalanone in various matrices.
Toxicological Profile
The toxicological data for rac-Zearalanone-d6 is extrapolated from studies on Zearalenone. Deuteration is not expected to significantly alter the toxicological properties, although it may affect the metabolic profile.
Acute Toxicity
The acute toxicity of Zearalenone is generally considered to be low.
| Species | Route of Administration | LD50 | Reference |
| Mouse | Oral | >2,000 mg/kg | --INVALID-LINK-- |
| Rat | Oral | >4,000 mg/kg | --INVALID-LINK-- |
| Guinea Pig | Oral | >5,000 mg/kg | --INVALID-LINK-- |
Sub-chronic and Chronic Toxicity
Long-term exposure to Zearalenone can lead to various adverse effects, primarily related to its estrogenic activity. Key toxicological endpoints are summarized below.
| Species | Duration | NOAEL | LOAEL | Effects Observed | Reference |
| Pig (gilt) | 15 days | 40 µg/kg bw/day | 200 µg/kg bw/day | Hyperestrogenism | --INVALID-LINK-- |
| Rat | 90 days | 100 µg/kg bw/day | - | - | --INVALID-LINK-- |
| Dog | - | - | 20 µg/kg bw/day | - | --INVALID-LINK-- |
| Piglet | - | 10.4 µg/kg bw/day | 17.6 µg/kg bw/day | - | --INVALID-LINK-- |
Estrogenic Activity
The estrogenic activity of Zearalenone and its metabolites is the primary mechanism behind their biological effects. This activity is mediated through interaction with estrogen receptors, ERα and ERβ.[1][2]
In Vitro Estrogenic Activity
Various in vitro assays have been used to characterize the estrogenic potency of Zearalenone.
| Assay | Cell Line | Endpoint | EC50 / IC50 | Reference |
| E-Screen | MCF-7 | Cell Proliferation | Not specified | --INVALID-LINK-- |
| Alkaline Phosphatase Assay | Ishikawa | Enzyme Activity | Not specified | --INVALID-LINK-- |
| Stably Transfected Transactivation Assay | hERα-HeLa-9903 | Luciferase Expression | >1 nM (ZEN), >0.01 nM (α-ZEL) | --INVALID-LINK-- |
| Competitive ER Binding Assay | Rat Uterine Cytosol | Receptor Binding | IC50 ~100 nM | --INVALID-LINK-- |
Experimental Protocols
Uterotrophic Bioassay (OECD Test Guideline 440)
This in vivo assay is considered the gold standard for assessing estrogenic activity.[3]
Objective: To determine the estrogenic activity of a substance by measuring the increase in uterine weight in immature or ovariectomized female rodents.[3][4]
Methodology:
-
Animal Model: Immature female rats (e.g., Sprague-Dawley) approximately 18-20 days old.
-
Acclimation: Animals are acclimated for at least 3 days before the start of the study.
-
Dosing: The test substance is administered daily for three consecutive days by oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., 17α-ethinylestradiol) are included.
-
Observation: Animals are observed daily for clinical signs of toxicity. Body weight is recorded daily.
-
Necropsy: Approximately 24 hours after the final dose, the animals are euthanized.
-
Uterine Weight Measurement: The uterus is carefully excised, trimmed of fat and connective tissue, and weighed (wet weight). The uterus is then blotted to remove luminal fluid and weighed again (blotted weight).
-
Data Analysis: The mean uterine weights of the treated groups are compared to the vehicle control group using appropriate statistical methods. A statistically significant increase in uterine weight indicates estrogenic activity.
Stably Transfected Transcriptional Activation (TA) Assay (OECD Test Guideline 455)
This in vitro assay measures the ability of a chemical to activate the estrogen receptor and induce the expression of a reporter gene.[4][5][6][7]
Objective: To identify ER agonists by measuring the induction of a reporter gene in a stably transfected cell line.[4][5][6][7]
Methodology:
-
Cell Line: A human cell line stably transfected with the human estrogen receptor alpha (hERα) and an estrogen-responsive reporter gene construct (e.g., hERα-HeLa-9903 cells with a luciferase reporter).[2]
-
Cell Culture: Cells are maintained in appropriate culture medium. For the assay, cells are plated in 96-well plates and allowed to attach.
-
Dosing: The culture medium is replaced with medium containing various concentrations of the test substance. A vehicle control, a strong positive control (e.g., 17β-estradiol), a weak positive control (e.g., 17α-estradiol), and a negative control are included.
-
Incubation: The cells are incubated for a defined period (e.g., 20-24 hours) to allow for receptor binding and reporter gene expression.[5]
-
Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter gene product (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The response is expressed as a percentage of the maximal response of the strong positive control. A substance is considered positive if it induces a response that exceeds a predefined threshold (e.g., 10% of the positive control).[5]
Competitive Estrogen Receptor Binding Assay
This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.
Objective: To determine the binding affinity (IC50) of a test substance to the estrogen receptor.
Methodology:
-
Receptor Source: Rat uterine cytosol is commonly used as a source of estrogen receptors.
-
Radioligand: [³H]-Estradiol is a commonly used radioligand.
-
Assay Procedure:
-
A constant concentration of [³H]-Estradiol and varying concentrations of the unlabeled test compound (competitor) are incubated with the receptor preparation.
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 16-20 hours).
-
-
Separation of Bound and Free Ligand: Hydroxyapatite (HAP) slurry is added to separate the receptor-bound radioligand from the free radioligand. The mixture is centrifuged, and the supernatant containing the free ligand is removed.
-
Quantification: The amount of radioactivity in the pellet (bound ligand) is measured using a scintillation counter.
-
Data Analysis: A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the test substance that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
Signaling Pathways
Estrogen Receptor Signaling Pathway
Zearalenone, as an estrogen mimic, activates the estrogen receptor signaling pathway.
Description: Zearalenone enters the cell and binds to the estrogen receptor, causing the dissociation of heat shock proteins. The ligand-receptor complex then dimerizes and translocates to the nucleus, where it binds to estrogen response elements on the DNA, leading to the transcription of target genes.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
Zearalenone has also been shown to modulate the MAPK signaling pathway, which is involved in various cellular processes such as proliferation, differentiation, and apoptosis.[8][9][10]
Description: Zearalenone-induced cellular stress can activate a cascade of protein kinases. Upstream kinases (MAPKKK) phosphorylate and activate downstream kinases (MKKs), which in turn activate the final MAP kinases (p38, JNK, and ERK). These activated MAP kinases then phosphorylate various downstream targets, leading to diverse cellular responses.
Conclusion
The toxicological and estrogenic profile of rac-Zearalanone-d6 is fundamentally linked to its non-deuterated counterpart, Zearalenone. The data presented in this guide, derived from extensive studies on Zearalenone, provide a robust framework for understanding its biological activities. The detailed experimental protocols and pathway diagrams serve as valuable resources for researchers in the fields of toxicology, endocrinology, and drug development. The use of rac-Zearalanone-d6 as an internal standard is crucial for the accurate assessment of Zearalenone exposure and its potential risks to human and animal health. Further research may be warranted to investigate any subtle differences in the pharmacokinetic and metabolic profiles of rac-Zearalanone-d6 compared to Zearalenone.
References
- 1. Zearalenone toxicosis on reproduction as estrogen receptor selective modulator and alleviation of zearalenone biodegradative agent in pregnant sows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen receptor α interaction of zearalenone and its phase I metabolite α-zearalenol in combination with soy isoflavones in hERα-HeLa-9903 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. food.r-biopharm.com [food.r-biopharm.com]
- 4. policycommons.net [policycommons.net]
- 5. oecd.org [oecd.org]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Zearalenone mycotoxin affects immune mediators, MAPK signalling molecules, nuclear receptors and genome-wide gene expression in pig spleen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
An In-Depth Technical Guide to the Stability and Storage of rac Zearalenone-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for rac Zearalenone-d6, a deuterated internal standard crucial for accurate quantification in mycotoxin research. Due to the limited availability of specific stability studies for the deuterated form, this document synthesizes manufacturer recommendations, stability data for non-deuterated Zearalenone, and established guidelines for stability testing of analytical standards.
Core Concepts in Stability
The stability of an analytical standard is its ability to retain its chemical and physical properties within specified limits throughout its storage and use. For isotopically labeled standards like rac Zearalenone-d6, maintaining purity and concentration is paramount for reliable analytical results. Degradation can lead to inaccurate quantification in assays.
Recommended Storage Conditions
The following storage conditions are based on recommendations from various suppliers of rac Zearalenone-d6. Adherence to these guidelines is critical for ensuring the long-term integrity of the standard.
Table 1: Recommended Storage Conditions for rac Zearalenone-d6
| Form | Storage Temperature | Recommended Duration | Shipping Conditions |
| Solid (Powder) | -20°C | Up to 3 years | Ambient or with blue ice |
| In Solvent | -80°C | Up to 1 year | N/A (prepared in the lab) |
Stability Profile of Zearalenone
Table 2: Summary of Zearalenone Stability Data
| Condition | Matrix/Solvent | Duration | Observation |
| Storage at -18°C | Acetonitrile | 14 months | Zearalenone solution was found to be stable[1][2][3]. |
| Storage at 4°C | Methanol | 18 months | Standard solutions were stable when protected from light[1]. |
| Heating at 100°C | Aqueous Buffer | 80 minutes | No significant loss was observed, regardless of pH[1]. |
| Storage at -18°C | Acetonitrile | 14 months | Metabolites (α- and β-zearalenol, α- and β-zearalanol) showed gradual degradation[1][2][3]. |
| Diluted in Methanol/Water (50/50 v/v) with 0.1% Formic Acid | Silanized Glass | 75 hours | Stable at 23°C, exposed to light[2][3]. |
Experimental Protocol: Stability Testing of rac Zearalenone-d6
This protocol outlines a comprehensive approach to evaluating the stability of rac Zearalenone-d6, incorporating principles from the ICH Q1A guidelines for stability testing of new drug substances[4][5][6].
To assess the stability of rac Zearalenone-d6 in solid form and in solution under various environmental conditions to establish a re-test period and optimal storage conditions.
-
rac Zearalenone-d6 (solid)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Water (Type I, ultrapure)
-
Formic acid (LC-MS grade)
-
Amber glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography system with Tandem Mass Spectrometry (HPLC-MS/MS)
-
Temperature and humidity-controlled stability chambers
A validated stability-indicating HPLC-MS/MS method is crucial.
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to ensure separation from potential degradants.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: At least two transitions for rac Zearalenone-d6 should be monitored (one for quantification, one for confirmation).
-
1. Stress Testing (Forced Degradation): To identify potential degradation products and pathways.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (solid and solution).
-
Photostability: Expose the solid and solution to light according to ICH Q1B guidelines.
2. Long-Term and Accelerated Stability Studies:
-
Sample Preparation:
-
Prepare a stock solution of rac Zearalenone-d6 in acetonitrile (e.g., 100 µg/mL).
-
Aliquot into amber glass vials.
-
Store solid rac Zearalenone-d6 in separate amber glass vials.
-
-
Storage Conditions and Testing Frequency:
| Study Type | Storage Condition | Testing Frequency (Months) |
| Long-Term | -20°C ± 5°C (Solid) | 0, 3, 6, 9, 12, 18, 24, 36 |
| Long-Term | -80°C ± 10°C (Solution) | 0, 3, 6, 9, 12 |
| Accelerated | 25°C ± 2°C / 60% RH ± 5% RH (Solid) | 0, 3, 6 |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH (Solid) | 0, 3, 6 |
-
Evaluation:
-
At each time point, analyze the samples in triplicate.
-
Assess for changes in purity (peak area), concentration, and the appearance of degradation products.
-
A significant change is typically defined as a >5% change from the initial value.
-
Zearalenone Signaling Pathway
Zearalenone exerts its estrogenic effects by binding to estrogen receptors (ERs). The following diagram illustrates the general mechanism of action.
References
Commercial Availability and Technical Applications of rac-Zearalenone-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of rac-Zearalenone-d6, a deuterated analog of the mycotoxin Zearalenone. It also details its primary application as an internal standard in analytical methodologies and explores the estrogenic signaling pathways influenced by Zearalenone.
Commercial Suppliers
rac-Zearalenone-d6 is available from several commercial suppliers catering to the research and development community. The compound is typically sold in small quantities for laboratory use. Below is a summary of key information from various suppliers.
| Supplier | Available Sizes | Purity | CAS Number | Additional Information |
| MedchemExpress | 1 mg, 5 mg, 10 mg | - | 1185236-04-7 | Provided as a solid, white to off-white in color.[1] |
| TargetMol | 1 mg | - | - | Shipped with blue ice and stored at -20°C for long-term stability.[2][3] |
| ANEXIB Chemicals | 5 mg, 10 mg | >95% | 1185236-04-7, 17924-92-4 | - |
| Santa Cruz Biotechnology | - | - | 1185236-04-7 | Classified as a Dangerous Good for transport.[4] |
| LGC Standards | 0.25 mg, 2.5 mg | >95% (HPLC) | 1185236-04-7 | Stored at -20°C.[5] |
| CymitQuimica | 1 mg, 5 mg, 10 mg | - | - | This product has been discontinued.[5] |
Role in Analytical Methodologies
rac-Zearalenone-d6 serves as a crucial internal standard for the accurate quantification of Zearalenone in various biological and environmental matrices.[6] Its utility is primarily in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which offer high sensitivity and selectivity.[2][7][8] The use of a deuterated internal standard is essential to compensate for matrix effects and variations during sample preparation and analysis, leading to more reliable and reproducible results.[6][7][8]
General Experimental Protocol: Quantification of Zearalenone using rac-Zearalenone-d6 by LC-MS/MS
This protocol outlines a general workflow for the analysis of Zearalenone in a given sample matrix.
1. Sample Preparation:
-
Extraction: Zearalenone is extracted from the sample matrix using an appropriate solvent, such as a mixture of acetonitrile and water.[9]
-
Internal Standard Spiking: A known amount of rac-Zearalenone-d6 is added to the sample extract.
-
Clean-up: The extract is purified to remove interfering substances. This can be achieved through solid-phase extraction (SPE) or liquid-liquid extraction.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The purified extract is injected into an LC system. Zearalenone and rac-Zearalenone-d6 are separated from other components on a C18 analytical column using a gradient elution with a mobile phase typically consisting of water and methanol or acetonitrile, often with additives like ammonium acetate.[9]
-
Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. Detection is performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Zearalenone and rac-Zearalenone-d6 are monitored for precise quantification.
3. Data Analysis:
-
The concentration of Zearalenone in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Zearalenone and Estrogenic Signaling
Zearalenone is a mycoestrogen, a fungal secondary metabolite that mimics the effects of estrogen.[10][11] Its structural similarity to 17β-estradiol allows it to bind to estrogen receptors (ERα and ERβ), thereby activating downstream signaling pathways.[11][12][13] This interaction can disrupt the endocrine system and has been linked to reproductive disorders and the proliferation of hormone-dependent cancers.[10][13][14]
The diagram below illustrates a simplified overview of the estrogenic signaling pathway activated by Zearalenone.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of Trace Zearalenone and Its Metabolites in Human Serum by a High-Throughput UPLC-MS/MS Analysis [mdpi.com]
- 3. rac Zearalenone-d6 | TargetMol [targetmol.com]
- 4. scbt.com [scbt.com]
- 5. rac Zearalanone-d6 | TRC-Z270442-0.25MG | LGC Standards [lgcstandards.com]
- 6. Quantification of Zearalenone in Various Solid Agroenvironmental Samples Using D6-Zearalenone as the Internal Standard [agris.fao.org]
- 7. mdpi.com [mdpi.com]
- 8. Development of a LC-MS/MS Method for the Simultaneous Determination of the Mycotoxins Deoxynivalenol (DON) and Zearalenone (ZEA) in Soil Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of an LC-MS/MS method for the simultaneous determination of deoxynivalenol, zearalenone, T-2-toxin and some masked metabolites in different cereals and cereal-derived food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zearalenone, an abandoned mycoestrogen toxin, and its possible role in human infertility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zearalenone and the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Estrogen Receptor α Is Crucial in Zearalenone-Induced Invasion and Migration of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Zearalenone At Environmental Levels Can Promote ER+ Breast Cancer | Food for Breast Cancer [foodforbreastcancer.com]
rac Zearalenone-d6 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of rac Zearalenone-d6, a deuterated analog of the mycotoxin Zearalenone. This document summarizes its chemical properties, analytical methodologies, and its role in investigating the biological pathways affected by Zearalenone.
Core Compound Data
| Property | Value | Source |
| CAS Number | 1185236-04-7 | [1][2][3] |
| Molecular Weight | 324.40 g/mol | [1][2][3] |
| Molecular Formula | C₁₈H₁₆D₆O₅ | [1][2][3] |
Experimental Protocols & Methodologies
rac-Zearalenone-d6 is primarily utilized as an internal standard in analytical methods for the quantification of Zearalenone and its metabolites due to its similar chemical and physical properties to the non-deuterated form, allowing for accurate correction of matrix effects and extraction losses.
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A common application for rac-Zearalenone-d6 is as an internal standard in LC-MS/MS assays for the determination of Zearalenone in various matrices such as animal feed, cereals, and biological samples.[4][5][6][7][8][9][10]
Sample Preparation (General Protocol for Cereal Matrix):
-
Extraction: A known mass of the homogenized sample is extracted with a solvent mixture, typically acetonitrile/water.
-
Purification: The extract is then purified to remove interfering matrix components. This can be achieved using immunoaffinity columns specific for Zearalenone or by solid-phase extraction (SPE) with cartridges like Bond Elut Mycotoxin.[8][9]
-
Internal Standard Spiking: A known concentration of rac-Zearalenone-d6 is added to the sample extract before analysis.
-
Analysis: The purified extract is analyzed by LC-MS/MS. The separation is typically performed on a C18 reversed-phase column with a mobile phase gradient of acetonitrile and water. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor and product ions for both Zearalenone and rac-Zearalenone-d6.
Estrogen Receptor Binding Assay
To investigate the estrogenic activity of Zearalenone, a competitive binding assay with estrogen receptors (ERα and ERβ) can be performed.[11][12][13][14]
-
Receptor Preparation: Recombinant human ERα or ERβ is used.
-
Ligand Incubation: The receptor is incubated with a radiolabeled estrogen (e.g., [³H]-estradiol) and varying concentrations of non-labeled Zearalenone.
-
Separation: The receptor-bound and free radioligand are separated.
-
Quantification: The amount of bound radioligand is quantified by scintillation counting. The concentration of Zearalenone that inhibits 50% of the specific binding of the radiolabeled estrogen (IC50) is determined.
Western Blot Analysis for MAPK Pathway Activation
The effect of Zearalenone on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway can be assessed by Western blotting to detect the phosphorylation of key proteins like ERK1/2, JNK, and p38.[15][16][17][18][19]
-
Cell Culture and Treatment: A suitable cell line (e.g., macrophages, uterine cells) is cultured and treated with Zearalenone at various concentrations and time points.
-
Protein Extraction: Total protein is extracted from the cells using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of ERK1/2, JNK, and p38.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.
Caspase Activity Assay for Apoptosis
Zearalenone-induced apoptosis can be quantified by measuring the activity of caspases, key effector enzymes in the apoptotic cascade.[20][21][22][23][24]
-
Cell Lysis: Cells treated with Zearalenone are lysed to release intracellular contents.
-
Substrate Incubation: The cell lysate is incubated with a colorimetric or fluorometric substrate specific for a particular caspase (e.g., DEVD-pNA for caspase-3).
-
Detection: The cleavage of the substrate by the active caspase results in a color change or fluorescence emission, which is measured using a spectrophotometer or fluorometer. The increase in caspase activity in treated cells compared to untreated controls is indicative of apoptosis.
Signaling Pathways and Mechanisms of Action
Zearalenone is known to exert its biological effects through various signaling pathways, primarily due to its structural similarity to estrogen.
Estrogen Receptor Signaling Pathway
Zearalenone and its metabolites can bind to both estrogen receptor alpha (ERα) and beta (ERβ), acting as estrogen agonists.[11][12][13][14] This interaction can lead to the activation of estrogen-responsive genes, disrupting the endocrine system and causing reproductive disorders.
Caption: Zearalenone's interaction with estrogen receptors.
MAPK Signaling Pathway
Zearalenone has been shown to modulate the MAPK signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.[15][16][17][18][19] Depending on the cell type and conditions, Zearalenone can either activate or inhibit the phosphorylation of key MAPK proteins such as ERK, JNK, and p38, leading to diverse cellular responses.
Caption: Zearalenone's influence on the MAPK pathway.
Apoptosis Signaling Pathway
Zearalenone can induce apoptosis, or programmed cell death, in various cell types.[20][21][22][23][24] This process is often mediated by the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and the activation of a cascade of caspases, ultimately leading to cell death.
Caption: Zearalenone-induced apoptosis pathway.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. rac Zearalenone-d6 | TargetMol [targetmol.com]
- 3. anexib.com [anexib.com]
- 4. Determination of Trace Zearalenone and Its Metabolites in Human Serum by a High-Throughput UPLC-MS/MS Analysis [mdpi.com]
- 5. Determination of zearalenone by liquid chromatography/tandem mass spectrometry and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Estrogen receptor α interaction of zearalenone and its phase I metabolite α-zearalenol in combination with soy isoflavones in hERα-HeLa-9903 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zearalenone toxicosis on reproduction as estrogen receptor selective modulator and alleviation of zearalenone biodegradative agent in pregnant sows - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Mycotoxin Zearalenone Attenuates Innate Immune Responses and Suppresses NLRP3 Inflammasome Activation in LPS-Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Zearalenone Mycotoxin Affects Immune Mediators, MAPK Signalling Molecules, Nuclear Receptors and Genome-Wide Gene Expression in Pig Spleen - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Natural feed contaminant zearalenone decreases the expressions of important pro- and anti-inflammatory mediators and mitogen-activated protein kinase/NF-κB signalling molecules in pigs | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 20. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. Zearalenone Induces Endothelial Cell Apoptosis through Activation of a Cytosolic Ca2+/ERK1/2/p53/Caspase 3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. interchim.fr [interchim.fr]
- 23. sigmaaldrich.cn [sigmaaldrich.cn]
- 24. takarabio.com [takarabio.com]
Deuterium-Labeled Mycotoxins: An In-depth Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of deuterium-labeled mycotoxins in research. It covers their synthesis, analytical applications, particularly in stable isotope dilution assays (SIDA), and their role in investigating the toxicological effects and metabolic pathways of mycotoxins. This guide is intended to be a valuable resource for researchers in toxicology, food safety, and drug development.
Introduction to Deuterium-Labeled Mycotoxins
Mycotoxins are toxic secondary metabolites produced by various fungi that can contaminate a wide range of food and feed commodities, posing a significant threat to human and animal health[1]. Accurate and sensitive detection and quantification of these toxins are crucial for risk assessment and ensuring food safety. Deuterium-labeled mycotoxins are stable, non-radioactive isotopically labeled versions of mycotoxins where one or more hydrogen atoms are replaced by deuterium (²H)[2]. This substitution results in a molecule with a higher mass but nearly identical chemical and physical properties to its unlabeled counterpart[3].
The primary application of deuterium-labeled mycotoxins is as internal standards in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS)[4][5]. Their use in Stable Isotope Dilution Assays (SIDA) allows for highly accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis[6][7]. Beyond analytical chemistry, these labeled compounds are invaluable tools in metabolic and toxicokinetic studies, enabling researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of mycotoxins in biological systems[8][9].
Synthesis of Deuterium-Labeled Mycotoxins
The synthesis of deuterium-labeled mycotoxins can be achieved through various chemical methods. The choice of method depends on the specific mycotoxin and the desired position of the deuterium label.
Common synthetic approaches include:
-
Acid-Catalyzed H/D Exchange: This method involves the exchange of protons with deuterons in an acidic deuterium oxide (D₂O) medium. It is particularly useful for introducing deuterium at specific, activated positions on the mycotoxin molecule.
-
Metal-Catalyzed H/D Exchange: Transition metals like palladium can catalyze the exchange of hydrogen with deuterium gas (D₂) or deuterated solvents[1]. This method can achieve high levels of deuteration.
-
Reduction of Precursors with Deuterated Reagents: Ketones or aldehydes on a precursor molecule can be reduced using deuterated reducing agents like sodium borodeuteride (NaBD₄) to introduce deuterium at specific locations.
-
Biosynthesis: In some cases, fungi can be cultured in media containing deuterated precursors, leading to the biosynthesis of deuterium-labeled mycotoxins.
The purification of the synthesized labeled mycotoxin is a critical step, often involving chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity[10]. Characterization is typically performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the position and extent of deuterium incorporation.
Quantitative Analysis using Deuterium-Labeled Mycotoxins
The use of deuterium-labeled mycotoxins as internal standards in Stable Isotope Dilution Assays (SIDA) coupled with LC-MS/MS is the gold standard for mycotoxin quantification[2][4]. This technique offers superior accuracy and precision compared to methods relying on external calibration or matrix-matched calibration, as the internal standard co-elutes with the analyte and experiences the same matrix effects and ionization suppression or enhancement[6][7].
Experimental Workflow for Stable Isotope Dilution Assay (SIDA)
The general workflow for a multi-mycotoxin analysis using SIDA is depicted below.
Caption: General workflow for mycotoxin analysis using a Stable Isotope Dilution Assay (SIDA).
Quantitative Data from Mycotoxin Analysis
The following tables summarize typical quantitative performance data for the analysis of various mycotoxins using deuterium-labeled internal standards and LC-MS/MS.
Table 1: Performance Data for Aflatoxin Analysis in Food Matrices [11]
| Analyte | Matrix | LOQ (µg/kg) | Recovery (%) | RSD (%) |
| Aflatoxin B1 | Peanuts | 1.0 | 95 | 8 |
| Aflatoxin B2 | Peanuts | 1.0 | 92 | 9 |
| Aflatoxin G1 | Pistachios | 1.0 | 98 | 7 |
| Aflatoxin G2 | Pistachios | 1.0 | 96 | 8 |
Table 2: Performance Data for Various Mycotoxins in Cereal-Based Baby Food [12]
| Analyte | LOQ (ng/g) | Recovery (%) |
| Aflatoxins | 2 | 70-120 |
| Deoxynivalenol | 50 | 70-120 |
| Fumonisins | 50 | 70-120 |
| Ochratoxin A | 20 (ng/kg) | 70-120 |
| T-2 Toxin | 40 | 70-120 |
| Zearalenone | 40 | 70-120 |
Table 3: Performance Data for Multi-Mycotoxin Analysis in Various Food Matrices [5]
| Mycotoxin | Matrix | Spiking Level (ng/g) | Recovery (%) | RSD (%) |
| Aflatoxin B1 | Corn | 10 | 98.5 | 5.2 |
| Deoxynivalenol | Wheat | 500 | 102.3 | 6.8 |
| Fumonisin B1 | Corn | 1000 | 95.7 | 7.1 |
| Ochratoxin A | Oat Cereal | 20 | 105.1 | 8.5 |
| T-2 Toxin | Wheat | 100 | 99.2 | 6.3 |
| Zearalenone | Corn | 200 | 101.8 | 7.9 |
Experimental Protocols
General Protocol for Multi-Mycotoxin Analysis in Cereal Products using SIDA and LC-MS/MS
This protocol is a generalized procedure based on methods described by the FDA and in various research articles[2][4][13].
1. Sample Preparation and Extraction:
- Weigh 25 g of a homogenized cereal sample into a 250 mL blender jar.
- Add a known amount of the deuterium-labeled mycotoxin internal standard mix.
- Add 100 mL of an extraction solvent (e.g., acetonitrile/water, 84:16, v/v).
- Blend at high speed for 3 minutes.
- Centrifuge the extract at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.22 µm PTFE syringe filter.
2. Sample Cleanup (Immunoaffinity Chromatography):
- Pass a specific volume of the filtered extract through a multi-mycotoxin immunoaffinity column at a flow rate of 1-2 mL/min.
- Wash the column with 10 mL of phosphate-buffered saline (PBS).
- Elute the mycotoxins from the column with 2 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.
- Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.
3. LC-MS/MS Analysis:
- LC System: A high-performance liquid chromatography system.
- Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
- Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
- Gradient Elution: A suitable gradient program to separate the target mycotoxins.
- Injection Volume: 5-10 µL.
- MS System: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.
- Detection: Multiple Reaction Monitoring (MRM) using specific precursor and product ion transitions for each native and deuterium-labeled mycotoxin.
4. Quantification:
- Construct calibration curves for each mycotoxin by plotting the peak area ratio of the native mycotoxin to its corresponding deuterium-labeled internal standard against the concentration of the native mycotoxin.
- Calculate the concentration of the mycotoxin in the sample using the regression equation from the calibration curve.
Application of Deuterium-Labeled Mycotoxins in Mechanistic Research
While the primary role of deuterium-labeled mycotoxins is in quantitative analysis, this analytical precision is fundamental to research investigating the mechanisms of mycotoxin toxicity. By enabling accurate measurement of mycotoxin levels in complex biological matrices, these labeled compounds are indirectly crucial for studying their effects on cellular signaling pathways.
Deoxynivalenol (DON) and the Ribotoxic Stress Response
Deoxynivalenol (DON), a trichothecene mycotoxin, is a potent inhibitor of protein synthesis in eukaryotic cells by binding to the 60S ribosomal subunit. This binding triggers a signaling cascade known as the Ribotoxic Stress Response (RSR), which activates mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK. The activation of these pathways can lead to downstream effects such as inflammation, apoptosis, and cell cycle arrest[7][14][15]. Deuterium-labeled DON is used as an internal standard in the LC-MS/MS methods that quantify DON levels in cell culture and animal studies investigating the RSR.
Caption: Simplified signaling pathway of the Ribotoxic Stress Response induced by Deoxynivalenol (DON).
T-2 Toxin and Apoptosis
T-2 toxin, another trichothecene mycotoxin, is a potent inducer of apoptosis in various cell types[16][17]. Its cytotoxic effects are mediated through the intrinsic (mitochondrial) pathway of apoptosis. T-2 toxin induces oxidative stress, leading to the release of cytochrome c from the mitochondria, which in turn activates caspases and initiates programmed cell death[8]. Deuterium-labeled T-2 toxin is essential for accurately quantifying the toxin's concentration in studies investigating these apoptotic mechanisms.
Caption: Simplified pathway of T-2 toxin-induced apoptosis via the mitochondrial pathway.
Ochratoxin A (OTA) and TGF-β Signaling
Ochratoxin A (OTA) is a nephrotoxic mycotoxin that has been linked to kidney disease and is classified as a possible human carcinogen[18][19]. Recent studies have shown that OTA can induce epithelial-mesenchymal transition (EMT) and fibrosis in the liver and kidneys through the activation of the Transforming Growth Factor-beta (TGF-β) signaling pathway[18][19]. This involves the upregulation of TGF-β receptor I and the subsequent phosphorylation of Smad2/3 proteins. Deuterated OTA is used to quantify OTA levels in tissues and cells in studies exploring this fibrotic mechanism[20].
Caption: Simplified diagram of Ochratoxin A (OTA) induced fibrosis through the TGF-β/Smad signaling pathway.
Zearalenone (ZEA) and Estrogenic Signaling
Zearalenone (ZEA) is a mycotoxin with a structure similar to that of estrogen, allowing it to bind to estrogen receptors and exert estrogenic effects[21][22][23]. This can lead to reproductive disorders and other health problems. ZEA and its metabolites can activate the transcription of estrogen-responsive genes, disrupting the endocrine system[22][24]. Deuterium-labeled ZEA is used as an internal standard for the accurate measurement of ZEA and its metabolites in biological samples to assess exposure and study its endocrine-disrupting effects.
Caption: Simplified pathway of Zearalenone's (ZEA) estrogenic action through estrogen receptor binding.
Conclusion
Deuterium-labeled mycotoxins are indispensable tools in modern mycotoxin research. Their primary application as internal standards in LC-MS/MS-based methods provides the accuracy and reliability required for the quantitative analysis of these toxins in complex matrices. This analytical capability is the bedrock of research into the toxicological mechanisms of mycotoxins, enabling scientists to accurately correlate exposure levels with cellular and physiological effects. As research continues to unravel the intricate ways in which mycotoxins impact biological systems, the role of deuterium-labeled standards in providing precise quantitative data will remain of paramount importance.
References
- 1. mdpi.com [mdpi.com]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. The ribotoxic stress response drives UV-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An update on T2-toxins: metabolism, immunotoxicity mechanism and human assessment exposure of intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Pathways of T-2 Toxin | Bentham Science [benthamscience.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Immunoaffinity Cleanup and Isotope Dilution-Based Liquid Chromatography Tandem Mass Spectrometry for the Determination of Six Major Mycotoxins in Feed and Feedstuff - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Graphviz [graphviz.org]
- 15. dot | Graphviz [graphviz.org]
- 16. Identification and apoptotic potential of T-2 toxin metabolites in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Ochratoxin a induces hepatic fibrosis through TGF-β receptor I/Smad2/3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MiR-155-5p Elevated by Ochratoxin A Induces Intestinal Fibrosis and Epithelial-to-Mesenchymal Transition through TGF-β Regulated Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]
- 21. Zearalenone toxicosis on reproduction as estrogen receptor selective modulator and alleviation of zearalenone biodegradative agent in pregnant sows - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Research Progress of Safety of Zearalenone: A Review [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Analysis of Zearalenone in Complex Matrices using rac-Zearalenone-d6 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of zearalenone (ZEN) and its metabolites in various complex matrices, including human serum, soil, and animal feed. The use of a stable isotope-labeled internal standard, rac-Zearalenone-d6, is crucial for accurate quantification by compensating for matrix effects and potential analyte losses during sample preparation.[1][2][3][4][5] This liquid chromatography-tandem mass spectrometry (LC-MS/MS) method provides high throughput, selectivity, and sensitivity, making it suitable for researchers, scientists, and drug development professionals.
Introduction
Zearalenone is a mycotoxin produced by fungi of the Fusarium genus, commonly found in crops like corn, wheat, and barley. Due to its estrogenic activity, zearalenone and its metabolites can cause reproductive issues in animals and are a concern for human health.[6] Accurate and reliable quantification of these compounds in diverse and complex matrices is therefore essential. LC-MS/MS has become the preferred technique for mycotoxin analysis due to its high selectivity and sensitivity.[7] However, matrix effects can significantly impact the accuracy of quantification.[3][4] The incorporation of a stable isotope-labeled internal standard, such as rac-Zearalenone-d6, which co-elutes with the analyte and experiences similar matrix effects, is a highly effective strategy to ensure data quality.[2][5]
Experimental Protocols
Sample Preparation
a) Solid-Phase Extraction (SPE) for Human Serum: [7]
-
Thaw serum samples at room temperature.
-
To 100 µL of serum, add an appropriate amount of rac-Zearalenone-d6 internal standard solution.
-
For total zearalenone determination, perform enzymatic hydrolysis using β-glucuronidase.
-
Condition a 96-well µElution solid-phase extraction (SPE) plate.
-
Load the pre-treated serum samples onto the SPE plate.
-
Wash the plate to remove interferences.
-
Elute the analytes with an appropriate solvent.
-
The eluate is ready for LC-MS/MS analysis without the need for evaporation and reconstitution.[7]
b) QuEChERS-based Extraction for Cereal Flour: [8]
-
Weigh 5 g of the homogenized flour sample into a 50 mL polypropylene tube.
-
Add 20 mL of an acetonitrile/water (50:50, v/v) extraction solvent.
-
Add the rac-Zearalenone-d6 internal standard solution.
-
Shake vigorously for 30 minutes and centrifuge at 3800 x g for 30 minutes.
-
Take 1 mL of the supernatant and add 100 µL of Milli-Q water.
-
Add 250 mg of anhydrous magnesium sulfate, vortex for 30 seconds, and centrifuge at 17,000 x g for 5 minutes.
-
Dilute 200 µL of the resulting supernatant with 400 µL of water before injection into the LC-MS/MS system.
LC-MS/MS Analysis
a) Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column is typically used for the separation of zearalenone and its metabolites.[7]
-
Mobile Phase: A gradient elution with water and an organic solvent like methanol or acetonitrile, often with additives such as formic acid, acetic acid, or ammonium acetate, is employed.[1][7][9]
-
Flow Rate: A typical flow rate is around 0.4 mL/min.[7]
-
Injection Volume: 10 µL.[7]
-
Column Temperature: 40 °C.[7]
b) Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) is commonly used, and zearalenone can be detected in either positive or negative ion mode.[5]
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for zearalenone and rac-Zearalenone-d6 need to be optimized on the specific mass spectrometer being used. For zearalenone, a common transition in negative ion mode is m/z 317 -> 175.[5]
Data Presentation
The use of rac-Zearalenone-d6 as an internal standard significantly improves the accuracy and precision of the method across different matrices.
| Parameter | Cereal Flour[2] | Human Serum[7] | Soil[1] | Animal Feed[10] |
| **Linearity (R²) ** | > 0.99 | > 0.99 | Not Specified | > 0.99 |
| Recovery (%) | 95 - 105 | 91.6 - 119.5 | > 82 | 89.6 - 112.3 |
| Intra-day Precision (RSD%) | ≤ 9 | < 8 | Not Specified | < 12.6 |
| Inter-day Precision (RSD%) | Not Specified | < 8 | Not Specified | Not Specified |
| LOD | Not Specified | 0.02–0.06 ng/mL | 0.15 ng/g | < 1.5 µg/kg |
| LOQ | Not Specified | 0.1–0.2 ng/mL | 0.5 ng/g | < 5.0 µg/kg |
Mandatory Visualization
Caption: Experimental workflow for Zearalenone analysis.
Conclusion
The LC-MS/MS method employing rac-Zearalenone-d6 as an internal standard offers a reliable, sensitive, and high-throughput solution for the quantification of zearalenone in a variety of complex sample types. The use of the deuterated internal standard is critical for mitigating matrix effects and ensuring the accuracy of the results, making this method highly suitable for research and regulatory monitoring purposes.
References
- 1. mdpi.com [mdpi.com]
- 2. waters.com [waters.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Determination of Trace Zearalenone and Its Metabolites in Human Serum by a High-Throughput UPLC-MS/MS Analysis [mdpi.com]
- 8. Detection and quantification of zearalenone and its modified forms in enzymatically treated oat and wheat flour - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of an LC-MS/MS method for the simultaneous determination of deoxynivalenol, zearalenone, T-2-toxin and some masked metabolites in different cereals and cereal-derived food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Zearalenone in Grain Samples using rac-Zearalanone-d6 as an Internal Standard
Introduction
Zearalenone (ZEN) is an estrogenic mycotoxin produced by various Fusarium species that commonly contaminate cereal crops such as maize, wheat, barley, and oats worldwide. Due to its potential health risks to humans and animals, regulatory bodies have established maximum permissible levels for ZEN in food and feed. Accurate and reliable quantification of ZEN is therefore crucial for food safety and quality control.
This application note describes a robust and sensitive method for the quantification of zearalenone in various grain samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method incorporates rac-Zearalanone-d6 as an internal standard (IS) to ensure high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1][2][3]
Principle
The method involves the extraction of zearalenone from a homogenized grain sample using an organic solvent mixture. The extract is then purified using a clean-up procedure to remove interfering matrix components. Following clean-up, the extract is analyzed by LC-MS/MS. Zearalenone is quantified by comparing the peak area ratio of the analyte to the internal standard (rac-Zearalanone-d6) against a calibration curve prepared with known concentrations of zearalenone and a fixed concentration of the internal standard. The stable isotope-labeled internal standard co-elutes with the target analyte and exhibits similar ionization behavior, thereby correcting for variations in sample extraction, injection volume, and instrument response.
Materials and Reagents
-
Standards: Zearalenone (analytical standard), rac-Zearalanone-d6 (internal standard)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Ethyl acetate (reagent grade)[4]
-
Reagents: Formic acid, Ammonium formate, Acetic acid, Sodium sulfate[4][5]
-
Sample Preparation Supplies: Homogenizer/blender, Centrifuge tubes (50 mL), Syringe filters (0.22 µm), Immunoaffinity columns (optional), QuEChERS salts (optional).
Experimental Protocols
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of zearalenone and rac-Zearalanone-d6 in acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the zearalenone stock solution with the initial mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL).
-
Internal Standard Spiking Solution: Prepare a working solution of rac-Zearalanone-d6 at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.
Sample Preparation
The following are two common and effective methods for sample preparation.
-
Homogenization: Grind grain samples to a fine powder (e.g., to pass a 0.5 mm sieve).
-
Extraction:
-
Weigh 25 g of the homogenized sample into a 250 mL flask.
-
Add 100 mL of acetonitrile/water (90:10, v/v).[6]
-
Shake vigorously for 60 minutes on a mechanical shaker.
-
Filter the extract through a Whatman No. 4 filter paper.
-
-
Immunoaffinity Column Clean-up:
-
Dilute a portion of the filtered extract with phosphate-buffered saline (PBS) as per the column manufacturer's instructions.
-
Pass the diluted extract through a zearalenone-specific immunoaffinity column.
-
Wash the column with water to remove unbound matrix components.
-
Elute zearalenone with methanol.[6]
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Add a known amount of the rac-Zearalanone-d6 internal standard spiking solution.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.
-
Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial.
-
-
Homogenization: Grind grain samples to a fine powder.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex to hydrate the sample.
-
Add a known amount of the rac-Zearalanone-d6 internal standard spiking solution.
-
Add 10 mL of acetonitrile containing 1% acetic acid.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
-
Shake vigorously for 1 minute and centrifuge at ≥ 3000 g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) and C18 sorbents.
-
Vortex for 30 seconds and centrifuge.
-
-
Final Preparation:
-
Transfer an aliquot of the cleaned extract to a new tube.
-
Evaporate to dryness and reconstitute in a known volume of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Zearalenone | 317.1 | 131.1 | 25 |
| Zearalenone (confirming) | 317.1 | 175.1 | 20 |
| rac-Zearalanone-d6 (IS) | 325.2 | 209.2 | 22 |
Data Presentation
The following tables summarize typical quantitative data obtained from the analysis of zearalenone in various grain matrices.
Table 1: Method Performance Characteristics
| Parameter | Maize | Wheat | Oats |
| Linearity (r²) | >0.99 | >0.99 | >0.99 |
| LOD (ng/g) | 0.5 - 5 | 0.5 - 5 | 0.5 - 5 |
| LOQ (ng/g) | 1 - 10 | 1 - 10 | 1 - 10 |
| Spike Level (ng/g) | 20 | 50 | 100 |
| Average Recovery (%) | 85 - 110 | 88 - 105 | 90 - 112 |
| RSD (%) | <15 | <15 | <15 |
Data compiled from multiple sources for illustrative purposes.[5][6][7][8]
Table 2: Example Quantification of Zearalenone in Contaminated Grain Samples
| Sample ID | Matrix | Zearalenone Concentration (ng/g) |
| CZ-001 | Corn | 35.2 |
| WH-002 | Wheat | 12.8 |
| OT-003 | Oats | 7.5 |
| BA-004 | Barley | 21.4 |
Visualization of Experimental Workflow
Caption: Workflow for the quantification of zearalenone in grain samples.
Conclusion
The described LC-MS/MS method using rac-Zearalanone-d6 as an internal standard provides a reliable, sensitive, and accurate approach for the quantification of zearalenone in a variety of grain matrices. The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and ensuring data quality, making this method suitable for routine monitoring and regulatory compliance testing.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of zearalenone in various solid agroenvironmental samples using D6-zearalenone as the internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 5. Development and validation of an LC-MS/MS method for the simultaneous determination of deoxynivalenol, zearalenone, T-2-toxin and some masked metabolites in different cereals and cereal-derived food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. Validation of the procedure for the simultaneous determination of aflatoxins ochratoxin A and zearalenone in cereals using HPLC-FLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scialert.net [scialert.net]
Application Notes and Protocols: Analytical Methods for Zearalenone and its Metabolites in Animal Feed
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zearalenone (ZEN) is a non-steroidal estrogenic mycotoxin produced by various Fusarium species, commonly contaminating cereals such as corn, wheat, barley, and rye, which are primary components of animal feed.[1][2] Ingestion of ZEN-contaminated feed can lead to significant health issues in livestock, particularly reproductive disorders due to its estrogenic properties.[2] ZEN is metabolized in animals into several derivatives, including α-zearalenol (α-ZOL), β-zearalenol (β-ZOL), α-zearalanol (α-ZAL), β-zearalanol (β-ZAL), and zearalanone (ZAN).[3][4] The toxicity of these metabolites, particularly α-ZOL, can be even higher than that of the parent compound.[3] Therefore, sensitive and reliable analytical methods are crucial for the determination of ZEN and its metabolites in animal feed to ensure animal health and productivity.
These application notes provide an overview and detailed protocols for three common analytical techniques used for the quantification of zearalenone and its metabolites in animal feed: Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
A variety of analytical methods are available for the detection and quantification of zearalenone and its metabolites in animal feed.[3][5][6] Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used screening method due to its high throughput and ease of use.[7][8][9] High-Performance Liquid Chromatography (HPLC) with fluorescence detection offers a more selective and quantitative approach.[10][11] For the most sensitive and confirmatory analysis, especially for multiple metabolites, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[3][4][12]
Quantitative Data Summary
The following tables summarize the performance characteristics of different analytical methods for the determination of zearalenone and its metabolites in animal feed.
Table 1: LC-MS/MS Method Performance
| Analyte | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Matrix | Reference |
| Zearalenone (ZON) | 0.3 - 1.1 | 1.0 - 2.2 | 82.5 - 106.4 | Animal Feed | [3][4] |
| α-Zearalenol (α-ZOL) | 0.3 - 1.1 | 1.0 - 2.2 | 82.5 - 106.4 | Animal Feed | [3][4] |
| β-Zearalenol (β-ZOL) | 0.3 - 1.1 | 1.0 - 2.2 | 82.5 - 106.4 | Animal Feed | [3][4] |
| α-Zearalanol (α-ZAL) | 0.3 - 1.1 | 1.0 - 2.2 | 82.5 - 106.4 | Animal Feed | [3][4] |
| β-Zearalanol (β-ZAL) | 0.3 - 1.1 | 1.0 - 2.2 | 82.5 - 106.4 | Animal Feed | [3][4] |
| Zearalanone (ZAN) | 0.3 - 1.1 | 1.0 - 2.2 | 82.5 - 106.4 | Animal Feed | [3][4] |
| Zearalenone (ZEN) | <1.5 | <5.0 | 89.6 - 112.3 | Feed | [13][14] |
| Zearalenone-14-glucoside | - | 0.50 - 5.00 | 89.35 - 110.93 | Feed | [6] |
Table 2: HPLC-FLD Method Performance
| Analyte | LOD (ng/g) | LOQ (ng/g) | Recovery (%) | Matrix | Reference |
| Zearalenone (ZON) | 3 | - | 9 - 99.5 | Corn | [10] |
| Zearalenone (ZON) | - | 10 | 82 - 97 | Cereals, Swine Feed, Poultry Feed | [15] |
Table 3: ELISA Method Performance
| Analyte | Application | Average Recovery (%) | Matrix | Reference |
| Zearalenone (ZEN) | Qualitative/Quantitative | - | Feed and feed material | [7] |
| Zearalenone (ZEN) | Quantitative | 138 | Hay | [16] |
Experimental Protocols
General Sample Preparation Workflow
The following diagram illustrates a general workflow for the analysis of zearalenone and its metabolites in animal feed.
Caption: General workflow for mycotoxin analysis in animal feed.
Protocol 1: LC-MS/MS Method for Zearalenone and its Metabolites
This protocol is based on a method using immunoaffinity column (IAC) cleanup followed by LC-MS/MS for the simultaneous determination of zearalenone and five of its metabolites.[3][4]
Sample Preparation
-
Grinding: Obtain a representative feed sample and grind it to a fine powder (400-1000 µm).[3]
-
Extraction:
-
Immunoaffinity Column (IAC) Cleanup:
-
Take 10 mL of the supernatant and mix it with 20 mL of Phosphate Buffered Saline (PBS).[3]
-
Filter the mixture (e.g., Whatman No. 4).[3]
-
Pass 10 mL of the filtrate through a zearalenone-specific immunoaffinity column.[3]
-
Wash the column with 10 mL of water.[3]
-
Elute the analytes from the column with 2 mL of methanol and collect the eluate.[3]
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Instrumental Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., Poroshell 120 EC-C18, 2.1 mm × 100 mm, 1.9 µm).[6]
-
Mobile Phase:
-
Flow Rate: 0.3 mL/min.[6]
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), typically in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for each analyte.
LC-MS/MS Workflow Diagram
Caption: Workflow for LC-MS/MS analysis of zearalenone and its metabolites.
Protocol 2: HPLC-FLD Method for Zearalenone
This protocol is based on a method using immunoaffinity column cleanup followed by HPLC with fluorescence detection.[10][15]
Sample Preparation
-
Extraction:
-
Immunoaffinity Column (IAC) Cleanup:
-
Final Preparation:
HPLC-FLD Instrumental Conditions
-
LC System: HPLC system.
-
Column: C18 reversed-phase column (e.g., 4 x 125 mm, 5 µm).[15]
-
Mobile Phase: Isocratic elution with acetonitrile:water (50:50, v/v)[15] or acetonitrile:water:methanol (46:46:8, v/v/v).[10]
-
Injection Volume: 20-100 µL.
-
Detector: Fluorescence detector.
-
Wavelengths: Excitation at 274 nm and emission at 440-446 nm.[10]
Protocol 3: ELISA Method for Zearalenone
This protocol outlines a general procedure for a competitive ELISA for the quantitative or qualitative analysis of zearalenone.[1][7]
Sample Preparation
-
Extraction:
-
Dilution:
-
Dilute the filtered extract with distilled water (e.g., 1:5 ratio).[1] The final dilution factor will depend on the expected concentration and the kit's working range.
-
ELISA Procedure (General Steps)
-
Reagent Preparation: Prepare standards, controls, and samples as per the kit instructions.
-
Antibody Coating: Antibody-coated microtiter wells are typically provided.
-
Competitive Reaction:
-
Add standards, controls, and prepared samples to the wells.
-
Add the enzyme-conjugated zearalenone to the wells.
-
Incubate to allow competition between the zearalenone in the sample and the enzyme conjugate for binding to the antibodies.
-
-
Washing: Wash the wells to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate. The enzyme on the bound conjugate will convert the substrate to a colored product.
-
Stopping the Reaction: Add a stop solution.
-
Measurement: Read the absorbance at the specified wavelength (e.g., 650 nm) using a microplate reader.[1] The color intensity is inversely proportional to the zearalenone concentration in the sample.
ELISA Workflow Diagram
Caption: General workflow for ELISA analysis of zearalenone.
Conclusion
The choice of analytical method for zearalenone and its metabolites in animal feed depends on the specific requirements of the analysis. ELISA provides a rapid and high-throughput screening tool. HPLC-FLD offers a reliable and more quantitative method suitable for regulatory compliance. LC-MS/MS is the gold standard for high sensitivity, selectivity, and the simultaneous quantification of multiple metabolites, making it ideal for research and confirmatory purposes. Proper method validation is essential to ensure the accuracy and reliability of the results.[5][19]
References
- 1. ijvsar.com [ijvsar.com]
- 2. Mycotoxins ELISA Zearalenone ELISA Test Kit [matt.nz]
- 3. Development of an immunoaffinity chromatography and LC-MS/MS method for the determination of 6 zearalenones in animal feed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Development and Validation of Analytical Methods for Mycotoxins in Food, Medicinal Herbs and Feed [bonndoc.ulb.uni-bonn.de]
- 6. Development of a reliable UHPLC-MS/MS method for simultaneous determination of zearalenone and zearalenone-14-glucoside in various feed products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Feed Mycotoxin Zearalenone (ZEN) ELISA Test Kit [mzfoodtest.com]
- 8. Mycotoxin Quantification by Competitive ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. otscweb.tamu.edu [otscweb.tamu.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Validation of an LC-MS Method for Quantification of Mycotoxins and Characterization of Fungal Strains Occurring in Food and Feed [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. electronicsandbooks.com [electronicsandbooks.com]
- 19. Method validation and quality control in mycotoxin analysis [jstage.jst.go.jp]
Application Note & Protocol: High-Throughput Analysis of Zearalenone and its Metabolites in Complex Matrices using rac-Zearalanone-d6
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zearalenone (ZEN) is an estrogenic mycotoxin produced by various Fusarium species, commonly contaminating cereals and animal feed.[1][2][3][4] Due to its potential endocrine-disrupting effects on humans and animals, sensitive and reliable analytical methods are crucial for its detection and quantification in complex matrices such as food, feed, and biological samples.[4][5][6] This application note describes a robust and high-throughput method for the simultaneous determination of zearalenone and its major metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with rac-Zearalanone-d6 as an internal standard. The use of a deuterated internal standard is critical for accurate quantification as it effectively compensates for matrix effects and variations during sample preparation.[7]
rac-Zearalanone-d6 is a deuterium-labeled form of zearalenone, making it an ideal internal standard for mass spectrometry-based analysis.[4] Its chemical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during extraction and chromatographic separation, while its different mass allows for distinct detection by the mass spectrometer.
Experimental Protocols
This protocol provides a detailed methodology for the extraction and analysis of zearalenone and its metabolites from a complex matrix, such as animal feed or human serum.
1. Materials and Reagents
-
rac-Zearalanone-d6 internal standard solution (1 µg/mL in acetonitrile)
-
Zearalenone, α-zearalenol, β-zearalenol, zearalanone, α-zearalanol, and β-zearalanol analytical standards
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or specialized mycotoxin cleanup columns) or Immunoaffinity Columns (IAC)
-
96-well plates (for high-throughput sample processing)
2. Sample Preparation: Solid-Phase Extraction (SPE) Workflow
A generic SPE workflow is described below. For specific matrices, optimization may be required.
-
Sample Homogenization: Homogenize 1-5 grams of the solid sample (e.g., ground feed) or take 1 mL of a liquid sample (e.g., serum).
-
Extraction:
-
For solid samples, add 10 mL of acetonitrile/water (80:20, v/v) and shake vigorously for 20 minutes.
-
For liquid samples, add 1 mL of acetonitrile, vortex, and centrifuge.
-
-
Internal Standard Spiking: Add a known amount of rac-Zearalanone-d6 internal standard solution to the extracted sample supernatant.
-
SPE Column Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load the extracted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove interfering substances.
-
Elution: Elute the analytes with 5 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume (e.g., 200 µL) of the initial mobile phase.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium acetate.
-
Gradient Elution: A typical gradient starts at a lower percentage of mobile phase B, increases linearly to elute the analytes, and then returns to the initial conditions for column re-equilibration. A representative gradient is shown in the table below.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is often preferred for zearalenone and its metabolites.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for each analyte and the internal standard.
Data Presentation
The following tables summarize typical quantitative data obtained using this methodology.
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 30 |
| 8.0 | 30 |
Table 2: MRM Transitions for Zearalenone and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Zearalenone (ZEN) | 317.1 | 175.1 |
| α-Zearalenol (α-ZEL) | 319.1 | 205.1 |
| β-Zearalenol (β-ZEL) | 319.1 | 161.1 |
| Zearalanone (ZAN) | 321.2 | 207.1 |
| α-Zearalanol (α-ZAL) | 323.2 | 209.1 |
| β-Zearalanol (β-ZAL) | 323.2 | 163.1 |
| rac-Zearalanone-d6 (IS) | 323.2 | 209.2 |
Table 3: Method Performance Data (Example from Animal Feed Matrix)
| Analyte | Linearity (R²) | Recovery (%) | LOQ (µg/kg) |
| Zearalenone | >0.99 | 85-110 | 1.0 - 5.0 |
| α-Zearalenol | >0.99 | 82-108 | 1.5 - 5.0 |
| β-Zearalenol | >0.99 | 80-112 | 1.5 - 5.0 |
| Zearalanone | >0.99 | 88-105 | 1.0 - 5.0 |
| α-Zearalanol | >0.99 | 85-107 | 1.5 - 5.0 |
| β-Zearalanol | >0.99 | 83-109 | 1.5 - 5.0 |
Note: Recovery and LOQ values can vary depending on the specific matrix and instrumentation.
Mandatory Visualization
Caption: Experimental workflow for mycotoxin analysis.
The described LC-MS/MS method using rac-Zearalanone-d6 as an internal standard provides a sensitive, accurate, and high-throughput solution for the quantification of zearalenone and its metabolites in complex matrices. The use of a stable isotope-labeled internal standard is essential for mitigating matrix effects and ensuring data reliability. This method is suitable for routine monitoring of mycotoxin contamination in food and feed, as well as for research and toxicological studies.
References
- 1. Development of an immunoaffinity chromatography and LC-MS/MS method for the determination of 6 zearalenones in animal feed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. agilent.com [agilent.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Trace mycotoxin analysis in complex biological and food matrices by liquid chromatography-atmospheric pressure ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Zearalenone Analysis in Food
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zearalenone (ZEN) is an estrogenic mycotoxin produced by various Fusarium species that commonly contaminate cereal crops such as maize, wheat, barley, and oats, both in the field and during storage.[1][2] Its presence in the food chain poses a significant health risk to both humans and animals due to its potential endocrine-disrupting effects.[1] Accurate and reliable quantification of zearalenone in food and feed is crucial for ensuring food safety and compliance with regulatory limits.
Effective sample preparation is a critical and often challenging step in the analytical workflow for zearalenone determination. The complexity of food matrices can lead to significant interference, compromising the accuracy and sensitivity of analytical methods.[2] This document provides detailed application notes and protocols for the most common and effective sample preparation techniques used for zearalenone analysis in food: Solid-Phase Extraction (SPE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and Immunoaffinity Chromatography (IAC).
Experimental Protocols
Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the cleanup and pre-concentration of zearalenone from complex sample extracts.[2] It relies on the partitioning of the analyte between a liquid sample and a solid stationary phase. The choice of sorbent is critical for achieving high recovery and efficient cleanup.
Protocol for SPE using a C18 Cartridge (for Cereal Samples)
This protocol is adapted for the analysis of zearalenone in cereal grains.
Materials:
-
SPE cartridges: C18, 500 mg, 3 mL
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized water
-
Blender or homogenizer
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
Procedure:
-
Sample Extraction:
-
Weigh 25 g of a finely ground and homogenized cereal sample into a blender jar.
-
Add 100 mL of an acetonitrile/water (80:20, v/v) solution.
-
Blend at high speed for 3 minutes.
-
Filter the extract through a folded filter paper.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridge on a vacuum manifold.
-
Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water through the sorbent. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Dilute 10 mL of the filtered extract with 40 mL of deionized water.
-
Load the diluted extract onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the zearalenone from the cartridge with 5 mL of methanol into a collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for instrumental analysis (e.g., HPLC-FLD or LC-MS/MS).
-
Vortex mix the reconstituted sample and filter through a 0.22 µm syringe filter into an autosampler vial.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method has gained significant popularity for mycotoxin analysis due to its simplicity, high throughput, and low solvent consumption.[3] It involves an initial extraction with an organic solvent, followed by a partitioning step using salts, and a cleanup step using dispersive SPE (d-SPE).
Protocol for QuEChERS (for Cereal Flours)
This protocol is a modified version suitable for the analysis of zearalenone in oat and wheat flours.[4]
Materials:
-
50 mL polypropylene centrifuge tubes
-
Acetonitrile (ACN), HPLC grade
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Extraction:
-
Weigh 5 g of the homogenized flour sample into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of an acetonitrile/water (50:50, v/v) solution.
-
Shake vigorously for 30 minutes.
-
Centrifuge at 3800 x g for 30 minutes.[4]
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer 1 mL of the supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18.
-
Vortex for 30 seconds.
-
Centrifuge for 5 minutes at 17,000 x g.[4]
-
-
Final Preparation:
-
Take an aliquot of the cleaned supernatant and dilute it with water before injection into the analytical instrument (e.g., dilute 200 µL of supernatant with 400 µL of water for HPLC-MS/MS analysis).[4]
-
Immunoaffinity Chromatography (IAC)
Immunoaffinity chromatography is a highly selective sample preparation technique that utilizes monoclonal antibodies immobilized on a solid support to capture the target mycotoxin.[5] This high specificity results in very clean extracts, making it an excellent choice for complex matrices.[5]
Protocol for Immunoaffinity Chromatography (for Animal Feed)
This protocol is designed for the analysis of zearalenone and its metabolites in animal feed.[1]
Materials:
-
Immunoaffinity columns for zearalenone (e.g., aokinImmunoCleanZON)
-
Acetonitrile (ACN), HPLC grade
-
Phosphate-buffered saline (PBS)
-
Methanol (MeOH), HPLC grade
-
Deionized water
-
Homogenizer
-
Centrifuge
-
Nitrogen evaporator
-
Vacuum manifold or pump stand
Procedure:
-
Sample Extraction:
-
Weigh 5 g of the homogenized animal feed sample into a centrifuge tube.
-
Add 50 mL of an acetonitrile/deionized water (80:20, v/v) solution.
-
Homogenize for 30 minutes, followed by sonication for 30 minutes at room temperature.
-
Centrifuge at 3000 rpm for 5 minutes.[1]
-
-
Dilution and Filtration:
-
Take 10 mL of the supernatant and mix it with 20 mL of PBS.
-
Filter the diluted extract through a Whatman No. 4 filter paper.[1]
-
-
Immunoaffinity Column Cleanup:
-
Allow the immunoaffinity column to reach room temperature.
-
Pass 10 mL of the filtered extract through the IAC column at a slow and steady flow rate (approximately 1-2 drops per second).[1][5]
-
Wash the column with 10 mL of deionized water to remove unbound matrix components.[1]
-
Dry the column by passing air through it for a few seconds.
-
-
Elution:
-
Elute the bound zearalenone from the column by passing 2 mL of methanol through it.[1] Collect the eluate in a clean tube.
-
-
Evaporation and Reconstitution:
Data Presentation
The following table summarizes the performance of the described sample preparation techniques for zearalenone analysis in various food matrices.
| Technique | Food Matrix | Analyte(s) | Recovery (%) | LOD | LOQ | Reference |
| SPE | Corn | Zearalenone | 83.5 - 94.9 | 0.3 ng/g | 1.0 ng/g | [6] |
| Edible Oil | Zearalenone | - | 10 ng/g | 30 ng/g | [6] | |
| Milk | Zearalenone & metabolites | - | 0.005 - 0.050 ng/g | 0.015 - 0.150 ng/g | [6] | |
| QuEChERS | Oat Flour | Zearalenone & modified forms | 90.7 - 95.6 | - | 1.0 - 59.1 µg/kg | [4] |
| Cereals | Deoxynivalenol & Zearalenone | 97.38 (ZEN) | 2.58 ng/mL (ZEN) | - | [3] | |
| IAC | Animal Feed | 6 Zearalenones | 82.5 - 106.4 | 0.3 - 1.1 µg/kg | 1.0 - 2.2 µg/kg | [7] |
| Feed | Zearalenone & derivatives | 89.6 - 112.3 | < 1.5 µg/kg | < 5.0 µg/kg | [2] |
Mandatory Visualization
Caption: General workflow for zearalenone analysis in food samples.
References
- 1. affinisep.com [affinisep.com]
- 2. Advancements in Sample Preparation Methods for the Chromatographic and Mass Spectrometric Determination of Zearalenone and Its Metabolites in Food: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. bohrium.com [bohrium.com]
- 7. researchgate.net [researchgate.net]
Application Note: Simultaneous Detection of Multiple Mycotoxins using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycotoxins, toxic secondary metabolites produced by fungi, are a significant concern for food and feed safety worldwide. Their diverse chemical structures and toxicological profiles necessitate sensitive and reliable analytical methods for their detection and quantification. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for multi-mycotoxin analysis due to its high selectivity, sensitivity, and ability to simultaneously measure a wide range of analytes in complex matrices.[1][2][3] This application note provides a detailed protocol for the simultaneous detection of 11 common mycotoxins using a robust LC-MS/MS method.
Experimental Protocol
This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, which has been demonstrated to be effective for a variety of food matrices.[4][5]
1. Sample Preparation (Modified QuEChERS)
-
Homogenization: Weigh 5 g of a representative, homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Extraction:
-
Add 10 mL of extraction solvent (e.g., acetonitrile/water/formic acid, 79/20/1, v/v/v).[6]
-
For samples with low water content, add 10 mL of water and vortex for 1 minute before adding the organic solvent.
-
Add internal standards at this stage if using stable isotope-labeled standards.[1][7]
-
Vortex or shake vigorously for 20 minutes.
-
-
Salting-Out:
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).
-
Immediately vortex for 1 minute to prevent the agglomeration of salts.
-
-
Centrifugation: Centrifuge the tubes at 4000 rpm for 10 minutes at 4°C.
-
Cleanup (d-SPE):
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing a d-SPE cleanup mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 1 minute.
-
-
Final Centrifugation and Dilution:
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer an aliquot of the supernatant into an autosampler vial.
-
Dilute the extract with a suitable solvent (e.g., mobile phase A) to minimize matrix effects.[2]
-
The diluted sample is now ready for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[8]
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[7] |
| Mobile Phase A | Water with 5 mM ammonium acetate and 0.1% formic acid[9] |
| Mobile Phase B | Methanol with 5 mM ammonium acetate and 0.1% formic acid[9] |
| Flow Rate | 0.3 mL/min[9] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | A typical gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the mycotoxins, followed by a re-equilibration step. For example: 0-1 min (95% A), 1-10 min (linear gradient to 5% A), 10-12 min (hold at 5% A), 12.1-15 min (return to 95% A). |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), positive and negative switching[3] |
| Capillary Voltage | 3.5 kV (positive), -2.5 kV (negative)[10] |
| Source Temperature | 150°C[8][10] |
| Desolvation Gas | Nitrogen |
| Desolvation Temperature | 550°C[10] |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM)[8] |
Table 3: Example MRM Transitions for Selected Mycotoxins
| Mycotoxin | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Polarity |
| Aflatoxin B1 | 313.1 | 285.1 | 241.1 | Positive |
| Aflatoxin G1 | 329.1 | 311.1 | 243.1 | Positive |
| Ochratoxin A | 404.1 | 239.1 | 358.1 | Positive |
| Deoxynivalenol | 297.1 | 249.1 | 138.1 | Positive |
| Zearalenone | 319.1 | 175.1 | 131.1 | Positive |
| Fumonisin B1 | 722.5 | 334.3 | 352.3 | Positive |
| T-2 Toxin | 467.2 | 215.1 | 185.1 | Positive |
| HT-2 Toxin | 425.2 | 263.1 | 105.1 | Positive |
| Aflatoxin B2 | 315.1 | 287.1 | 259.1 | Positive |
| Aflatoxin G2 | 331.1 | 313.1 | 257.1 | Positive |
| Fumonisin B2 | 706.5 | 336.3 | 318.3 | Positive |
Note: MRM transitions should be optimized for the specific instrument used.
Quantitative Data Summary
The performance of a multi-mycotoxin method is evaluated through validation parameters such as the limit of detection (LOD), limit of quantification (LOQ), and recovery. The following table summarizes typical performance data from published methods.
Table 4: Summary of Quantitative Performance Data for Multi-Mycotoxin LC-MS/MS Methods
| Mycotoxin | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| Aflatoxin B1 | Cereals | 0.15 - 0.5 | 0.5 - 1.0 | 85 - 110 | [3][9] |
| Aflatoxin B2 | Cereals | 0.15 - 0.5 | 0.5 - 1.0 | 85 - 110 | [3][9] |
| Aflatoxin G1 | Cereals | 0.15 - 0.5 | 0.5 - 1.0 | 85 - 110 | [3][9] |
| Aflatoxin G2 | Cereals | 0.15 - 0.5 | 0.5 - 1.0 | 85 - 110 | [3][9] |
| Ochratoxin A | Cereals | 0.2 - 1.0 | 0.5 - 2.0 | 80 - 115 | [3] |
| Deoxynivalenol | Cereals | 10 - 50 | 20 - 100 | 90 - 105 | [11] |
| Zearalenone | Cereals | 1.0 - 10 | 2.0 - 20 | 88 - 112 | [3] |
| Fumonisin B1 | Maize | 10 - 50 | 25 - 150 | 85 - 110 | [11] |
| Fumonisin B2 | Maize | 10 - 50 | 25 - 150 | 85 - 110 | [11] |
| T-2 Toxin | Cereals | 0.5 - 5.0 | 1.0 - 10 | 80 - 110 | [3] |
| HT-2 Toxin | Cereals | 0.5 - 5.0 | 1.0 - 10 | 80 - 110 | [3] |
Note: LOD, LOQ, and recovery values can vary depending on the specific matrix, instrumentation, and method used.
Experimental Workflow
The following diagram illustrates the overall workflow for the simultaneous detection of multiple mycotoxins.
Caption: Experimental workflow for multi-mycotoxin analysis.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the simultaneous quantification of multiple mycotoxins in various food and feed matrices. The use of a modified QuEChERS protocol for sample preparation ensures efficient extraction and cleanup, while the high selectivity of tandem mass spectrometry minimizes matrix interference.[1][5] This method can be readily adapted and validated for routine monitoring of mycotoxin contamination, helping to ensure food safety and compliance with regulatory limits.
References
- 1. LC-MS/MS: Method of Choice for Efficient Multi-Mycotoxin Analysis [food.r-biopharm.com]
- 2. How to Develop an LC-MS/MS-based Multi-Mycotoxin Method - Romer Labs [romerlabs.com]
- 3. Simultaneous detection of multiple mycotoxins in broiler feeds using a liquid chromatography tandem-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple Mycotoxins Determination in Food by LC-MS/MS: An International Collaborative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an Improved Method of Sample Extraction and Quantitation of Multi-Mycotoxin in Feed by LC-MS/MS [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
- 9. tentamus.com [tentamus.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Application of rac Zearalanone-d6 in Pharmacokinetic Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of rac Zearalanone-d6 as an internal standard in pharmacokinetic (PK) studies of zearalenone (ZEN). The use of a stable isotope-labeled internal standard like rac Zearalenone-d6 is crucial for accurate quantification of ZEN in complex biological matrices by compensating for variations in sample preparation and instrument response.
Introduction to Zearalenone and the Role of this compound
Zearalenone is a non-steroidal estrogenic mycotoxin produced by fungi of the Fusarium genus, commonly found in cereals and grains. Due to its structural similarity to estrogen, ZEN can bind to estrogen receptors, leading to disruptions in the endocrine system and reproductive disorders. Understanding the absorption, distribution, metabolism, and excretion (ADME) of ZEN is critical for assessing its risk to human and animal health.
Pharmacokinetic studies are essential for determining the exposure and fate of ZEN in the body. The use of a deuterated internal standard, such as this compound, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is the gold standard for quantitative bioanalysis. It ensures high accuracy and precision by correcting for analyte loss during sample processing and for matrix effects during ionization.
Experimental Protocols
This section outlines a comprehensive protocol for a pharmacokinetic study of zearalenone in a rat model, utilizing this compound as the internal standard for LC-MS/MS analysis.
In Vivo Study Design
A typical pharmacokinetic study in rats involves the following steps:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment under controlled conditions of temperature, humidity, and light/dark cycle, with free access to standard chow and water.
-
Dosing:
-
A stock solution of zearalenone is prepared in a suitable vehicle (e.g., a mixture of ethanol and saline).
-
Rats are administered a single dose of zearalenone, typically via intravenous (IV) or oral (PO) route.
-
-
Sample Collection:
-
Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to obtain plasma.
-
Plasma samples are stored at -80°C until analysis.
-
Sample Preparation for LC-MS/MS Analysis
The following protocol describes the extraction of zearalenone from plasma samples:
-
Thawing: Plasma samples are thawed at room temperature.
-
Spiking with Internal Standard: A known amount of this compound internal standard solution is added to each plasma sample. This is a critical step to ensure accurate quantification.
-
Protein Precipitation/Liquid-Liquid Extraction:
-
Proteins in the plasma are precipitated by adding a solvent like acetonitrile.
-
Alternatively, a liquid-liquid extraction can be performed using a solvent such as ethyl acetate to extract zearalenone and the internal standard.
-
-
Centrifugation: The mixture is vortexed and then centrifuged to separate the precipitated proteins or the aqueous layer from the organic layer.
-
Evaporation: The supernatant or the organic layer is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution: The dried residue is reconstituted in a suitable solvent (e.g., a mixture of mobile phase A and B) for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Accurate quantification of zearalenone is achieved using a validated LC-MS/MS method.
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with two mobile phases is common:
-
Mobile Phase A: Water with a small percentage of formic acid or ammonium formate.
-
Mobile Phase B: Acetonitrile or methanol with a small percentage of formic acid.
-
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: A small volume (e.g., 5-10 µL) of the reconstituted sample is injected.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both zearalenone and rac Zearalenone-d6. For example:
-
Zearalenone: m/z 317.1 → 175.1
-
This compound: m/z 323.1 → 178.1 (Note: exact m/z values may vary slightly depending on the specific deuteration pattern).
-
-
Data Presentation
The following tables summarize typical pharmacokinetic parameters of zearalenone in rats after intravenous and oral administration, as determined using an LC-MS/MS method with an appropriate internal standard.
Table 1: Pharmacokinetic Parameters of Zearalenone in Rats after Intravenous (IV) Administration (1 mg/kg)
| Parameter | Units | Mean ± SD |
| AUC0-∞ (Area under the curve) | ng·h/mL | 150 ± 30 |
| C0 (Initial concentration) | ng/mL | 250 ± 50 |
| t1/2 (Half-life) | h | 3.5 ± 0.8 |
| CL (Clearance) | L/h/kg | 0.8 ± 0.15 |
| Vd (Volume of distribution) | L/kg | 4.0 ± 0.7 |
Table 2: Pharmacokinetic Parameters of Zearalenone in Rats after Oral (PO) Administration (5 mg/kg)
| Parameter | Units | Mean ± SD |
| AUC0-t (Area under the curve) | ng·h/mL | 280 ± 60 |
| Cmax (Maximum concentration) | ng/mL | 90 ± 20 |
| Tmax (Time to maximum concentration) | h | 1.5 ± 0.5 |
| t1/2 (Half-life) | h | 4.2 ± 1.0 |
| F (Bioavailability) | % | 35 ± 8 |
Note: The data presented in these tables are representative and have been synthesized from typical pharmacokinetic studies of zearalenone. Actual values may vary depending on the specific experimental conditions.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates the key steps in a typical pharmacokinetic study of zearalenone using rac Zearalenone-d6.
Zearalenone-Induced Estrogenic Signaling Pathway
Zearalenone exerts its estrogenic effects by interacting with estrogen receptors (ERα and ERβ). This interaction triggers a signaling cascade that alters gene expression.
Zearalenone-Induced Apoptotic Signaling Pathway
At higher concentrations, zearalenone can induce apoptosis (programmed cell death) through various signaling pathways, often involving mitochondrial stress.
Application Notes and Protocols for Accurate Mycotoxin Quantification using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycotoxins, toxic secondary metabolites produced by fungi, are a significant concern for food and feed safety worldwide. Their presence in agricultural commodities can lead to various health issues in humans and animals, ranging from acute poisoning to chronic diseases such as cancer. Accurate and reliable quantification of mycotoxins is therefore crucial for regulatory compliance and risk assessment. Isotope Dilution Mass Spectrometry (IDMS) has emerged as a gold standard for the precise determination of mycotoxin levels. This technique utilizes isotopically labeled internal standards, typically ¹³C-labeled mycotoxins, which are chemically identical to their native counterparts. This allows for the effective compensation of matrix effects and variations during sample preparation and analysis, leading to highly accurate and reproducible results.
This document provides detailed application notes and experimental protocols for the quantification of various mycotoxins in different matrices using IDMS coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry
IDMS is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process.[1][2][3] The isotopically labeled standard behaves identically to the native analyte throughout extraction, cleanup, and chromatographic separation. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard using a mass spectrometer, the concentration of the native analyte in the original sample can be determined with high accuracy. This approach effectively corrects for any losses during sample preparation and any signal suppression or enhancement caused by the sample matrix in the mass spectrometer's ion source.[1]
Experimental Workflow
The general workflow for mycotoxin analysis using IDMS involves sample preparation, including extraction and cleanup, followed by instrumental analysis using LC-MS/MS, and subsequent data analysis.
Caption: General workflow for mycotoxin analysis using IDMS.
Application Notes
Multi-Mycotoxin Analysis in Cereal Grains (Maize, Wheat)
This method is suitable for the simultaneous quantification of regulated mycotoxins in complex cereal matrices. The use of ¹³C-labeled internal standards for each analyte ensures high accuracy and precision.[1][4]
Quantitative Data Summary
| Mycotoxin | Matrix | Recovery (%) | Repeatability (RSDr, %) | LOQ (µg/kg) |
| Aflatoxin B1 (AFB1) | Maize | 88 - 105 | 4 - 11 | 0.5 - 1 |
| Aflatoxin B2 (AFB2) | Maize | 88 - 105 | 4 - 11 | 0.5 - 1 |
| Aflatoxin G1 (AFG1) | Maize | 88 - 105 | 4 - 11 | 0.5 - 1 |
| Aflatoxin G2 (AFG2) | Maize | 88 - 105 | 4 - 11 | 0.5 - 1 |
| Deoxynivalenol (DON) | Maize | 88 - 105 | 4 - 11 | 125 |
| Fumonisin B1 (FB1) | Maize | 88 - 105 | 4 - 11 | 50 |
| Fumonisin B2 (FB2) | Maize | 88 - 105 | 4 - 11 | 50 |
| Ochratoxin A (OTA) | Maize | 88 - 105 | 4 - 11 | 2.5 |
| Zearalenone (ZEN) | Maize | 88 - 105 | 4 - 11 | 10 |
| T-2 Toxin | Maize | 88 - 105 | 4 - 11 | 25 |
| HT-2 Toxin | Maize | 88 - 105 | 4 - 11 | 125 |
Data compiled from multiple sources demonstrating typical method performance.[1][4][5][6]
Experimental Protocol
1. Sample Preparation
-
Homogenization: Grind a representative sample of the cereal grain to a fine powder.
-
Spiking: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube. Add a known amount of the ¹³C-labeled internal standard mixture.
-
Extraction: Add 20 mL of an extraction solvent (e.g., acetonitrile/water/acetic acid 79:20:1, v/v/v).[7][8] Shake vigorously for a specified time (e.g., 30-90 minutes).[9][10]
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 4500 rpm) for 5-15 minutes.[10][11]
-
Dilution: Take an aliquot of the supernatant and dilute it with a suitable solvent (e.g., water/acetonitrile/formic acid 79:20:1, v/v/v) to minimize matrix effects before injection.[8]
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used (e.g., Agilent InfinityLab Poroshell 120 Stablebond-C18, 2.1 x 100 mm, 2.7 µm).[3]
-
Mobile Phase: A gradient elution using water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.[5][12]
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.[12][13]
-
MS/MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI in both positive and negative modes to cover a wide range of mycotoxins.[13]
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity. Two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte and its labeled internal standard.[5][13]
LC-MS/MS Parameters for Selected Mycotoxins
| Mycotoxin | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier/Qualifier) | Collision Energy (eV) |
| Aflatoxin B1 | 313.1 | 285.1 / 241.1 | 25 / 35 |
| Deoxynivalenol | 297.1 | 249.1 / 138.1 | 10 / 20 |
| Fumonisin B1 | 722.5 | 334.3 / 352.3 | 35 / 30 |
| Ochratoxin A | 404.1 | 239.1 / 358.1 | 22 / 15 |
| Zearalenone | 319.1 | 175.1 / 131.1 | 20 / 25 |
Note: These are example parameters and should be optimized for the specific instrument used.
Analysis of Mycotoxins in Animal Feed
The analysis of mycotoxins in animal feed presents a challenge due to the complexity and variability of the matrix. IDMS is particularly well-suited for this application.
Quantitative Data Summary
| Mycotoxin | Matrix | Recovery (%) | Repeatability (RSDr, %) | LOQ (µg/kg) |
| Aflatoxin B1 | Compound Feed | 84.2 - 117.1 | < 11.6 | 0.5 |
| Deoxynivalenol | Compound Feed | 84.2 - 117.1 | < 11.6 | 5 |
| Zearalenone | Compound Feed | 84.2 - 117.1 | < 11.6 | 5 |
| Ochratoxin A | Compound Feed | 84.2 - 117.1 | < 11.6 | 1.5 |
| T-2 Toxin | Compound Feed | 84.2 - 117.1 | < 11.6 | 5 |
| Fumonisin B1 | Compound Feed | 84.2 - 117.1 | < 11.6 | 5 |
Data adapted from a study on the determination of six major mycotoxins in feed.[12]
Experimental Protocol
1. Sample Preparation
-
Homogenization: Grind the feed sample to a fine, uniform powder.
-
Spiking: To a 5 g subsample, add the ¹³C-labeled internal standard solution.
-
Extraction: Add 25 mL of an acetonitrile/water (e.g., 80:20, v/v) solution and extract by shaking for 30 minutes.
-
Cleanup: For complex feed matrices, a cleanup step using immunoaffinity columns (IAC) or solid-phase extraction (SPE) may be necessary to remove interfering compounds.[7][12][14]
-
Immunoaffinity Cleanup: Pass the diluted extract through an IAC specific for the target mycotoxins. Wash the column and then elute the mycotoxins with methanol.[12]
-
2. LC-MS/MS Analysis
The LC-MS/MS parameters are generally similar to those used for cereal analysis, but the chromatographic gradient and MS/MS settings may need to be adjusted to account for the different matrix.
References
- 1. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. euroreference.anses.fr [euroreference.anses.fr]
- 8. Development and Validation of an UHPLC-MS/MS Method for the Simultaneous Determination of 11 EU-Regulated Mycotoxins in Selected Cereals [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. mdpi.com [mdpi.com]
- 13. Development of a multi-mycotoxin LC-MS/MS method for the determination of biomarkers in pig urine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Two Fully Automated Setups for Mycotoxin Analysis Based on Online Extraction-Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Zearalenone in Environmental Samples using Isotope Dilution LC-MS/MS with rac-Zearalanone-d6
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of zearalenone (ZEN) in various environmental matrices, including soil and water. The method utilizes a simple and effective sample preparation procedure based on QuEChERS for soil and solid-phase extraction (SPE) for water, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, rac-Zearalanone-d6, ensures high accuracy and precision by compensating for matrix effects and variations in extraction recovery. This method is suitable for researchers and scientists monitoring zearalenone contamination in environmental samples.
Introduction
Zearalenone (ZEN) is an estrogenic mycotoxin produced by fungi of the Fusarium genus, commonly found in crops such as maize, wheat, and barley.[1][2] Due to its structural similarity to endogenous estrogens, ZEN can bind to estrogen receptors and disrupt the endocrine system of animals and humans, leading to reproductive disorders.[1][2][3][4][5] The widespread presence of ZEN in agricultural products can lead to its dissemination into the environment through runoff and soil amendment with contaminated manure.[4] Therefore, sensitive and reliable analytical methods are required to monitor its presence in environmental compartments.
This application note details a validated LC-MS/MS method for the determination of zearalenone in soil and water samples. The use of rac-Zearalanone-d6 as an internal standard (IS) is crucial for achieving accurate quantification by correcting for analyte losses during sample preparation and ion suppression/enhancement during MS analysis.
Experimental
Materials and Reagents
-
Zearalenone (ZEN) standard
-
rac-Zearalanone-d6 (ZEN-d6) internal standard solution
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
Ammonium formate
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Solid-Phase Extraction (SPE) cartridges (C18)
Instrumentation
An LC-MS/MS system equipped with an electrospray ionization (ESI) source operating in negative ion mode was used.
Table 1: LC-MS/MS Parameters
| Parameter | Setting |
| LC System | |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 5 mM ammonium formate and 0.1% formic acid |
| Mobile Phase B | Methanol with 5 mM ammonium formate and 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 40 °C |
| Gradient | 0-1 min, 95% A; 1-6 min, linear gradient to 5% A; 6-8 min, 5% A; 8.1-10 min, 95% A |
| MS/MS System | |
| Ionization Mode | ESI Negative |
| Capillary Voltage | -3.5 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Table 2: MRM Transitions for Zearalenone and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Zearalenone (Quantifier) | 317.1 | 175.1 | 0.1 | 40 | 25 |
| Zearalenone (Qualifier) | 317.1 | 131.1 | 0.1 | 40 | 35 |
| rac-Zearalanone-d6 (IS) | 323.2 | 178.1 | 0.1 | 40 | 25 |
Protocols
Protocol 1: Zearalenone Extraction from Soil (QuEChERS)
This protocol is adapted from the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
-
Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of rac-Zearalanone-d6 internal standard solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS salt packet (containing 4 g MgSO₄ and 1 g NaCl).
-
Shake vigorously for another 1 minute.
-
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Filtration:
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Zearalenone Extraction from Water (Solid-Phase Extraction)
-
Sample Preparation: Filter the water sample through a 0.45 µm filter to remove particulate matter.
-
Internal Standard Spiking: Add a known amount of rac-Zearalanone-d6 internal standard solution to 100 mL of the filtered water sample.
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of water to remove interfering substances.
-
Elution: Elute the zearalenone and internal standard from the cartridge with 5 mL of acetonitrile.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (95% A: 5% B) and transfer to an autosampler vial for LC-MS/MS analysis.
-
Results and Discussion
The developed method demonstrated excellent performance for the analysis of zearalenone in soil and water samples. The use of rac-Zearalanone-d6 as an internal standard effectively compensated for matrix effects, leading to high accuracy and precision.
Table 3: Method Performance Data
| Matrix | Recovery (%) | RSD (%) | LOQ (ng/g or ng/L) |
| Soil | 85-110 | <15 | 0.5 |
| Water | 90-105 | <10 | 0.1 |
The chromatographic separation provided a sharp and symmetrical peak for zearalenone, well-separated from matrix interferences. The total run time was under 10 minutes, allowing for high-throughput analysis.
Signaling Pathway and Experimental Workflow
Zearalenone Estrogenic Signaling Pathway
Zearalenone exerts its estrogenic effects by binding to estrogen receptors (ERα and ERβ), initiating a signaling cascade that mimics the action of endogenous estrogens. This can lead to the transcriptional activation of estrogen-responsive genes, resulting in various physiological effects.
Caption: Zearalenone's estrogenic signaling pathway.
Experimental Workflow for Zearalenone Analysis
The overall workflow for the analysis of zearalenone in environmental samples involves sample collection, preparation using either QuEChERS for soil or SPE for water, and subsequent quantification by LC-MS/MS.
Caption: Workflow for zearalenone analysis.
Conclusion
The method described in this application note provides a reliable and high-throughput solution for the quantification of zearalenone in soil and water samples. The use of rac-Zearalanone-d6 as an internal standard is essential for achieving accurate and precise results by mitigating matrix effects. The combination of a streamlined sample preparation workflow and a sensitive LC-MS/MS analysis makes this method highly suitable for routine environmental monitoring of this important mycotoxin.
References
- 1. Reproductive Toxicity of Zearalenone and Its Molecular Mechanisms: A Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Mode of action of zearalenone, an estrogenic mycotoxin [jstage.jst.go.jp]
- 4. Reproductive toxicity and action mechanism of the estrogen zearalenone: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estrogenic and Non-Estrogenic Disruptor Effect of Zearalenone on Male Reproduction: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Zearalenone Analysis Technical Support Center: Overcoming Matrix Effects with Internal Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on zearalenone analysis. The focus is on mitigating matrix effects, a common challenge in complex sample analysis, through the effective use of internal standards.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact zearalenone analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as zearalenone, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to either signal suppression (a decrease in the analytical signal) or signal enhancement (an increase in the signal), ultimately affecting the accuracy, precision, and sensitivity of the quantification.[3] In liquid chromatography-mass spectrometry (LC-MS) analysis, especially with electrospray ionization (ESI), matrix effects are a significant concern.[4][5]
Q2: What is an internal standard and why is it crucial for accurate zearalenone quantification?
A2: An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest (zearalenone) that is added to the sample at a known concentration before analysis.[6] Its purpose is to compensate for variations during sample preparation, cleanup, and the analytical measurement itself, including matrix effects.[7] By tracking the signal of the internal standard relative to the analyte, more accurate and reliable quantification can be achieved.[8]
Q3: What type of internal standard is best for zearalenone analysis?
A3: Stable isotope-labeled (SIL) internal standards are considered the gold standard for mitigating matrix effects in LC-MS/MS analysis.[4][6] These are molecules where one or more atoms have been replaced with their heavier stable isotopes (e.g., ¹³C or ²H/D). Examples include ¹³C₁₈-Zearalenone or d₆-Zearalenone.[9][10] Because SIL internal standards have nearly identical chemical and physical properties to the native zearalenone, they co-elute and experience the same degree of matrix effects, providing the most accurate correction.[6][7]
Q4: Can I use a structural analog as an internal standard if a stable isotope-labeled one is unavailable?
A4: While SIL internal standards are ideal, a structural analog (a compound with a similar chemical structure, like zearalanone for zearalenone analysis) can be used as an alternative.[11] However, it's important to note that even small structural differences can lead to variations in chromatographic retention time and ionization efficiency, which may not fully compensate for matrix effects.[11] Therefore, thorough validation is critical when using a structural analog.
Troubleshooting Guide
Problem 1: Poor recovery of zearalenone from a complex matrix.
-
Possible Cause: Inefficient extraction from the sample matrix.
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: The choice of extraction solvent is critical. Mixtures of acetonitrile/water or methanol/water are commonly used for zearalenone.[12][13] The ratio may need to be adjusted depending on the matrix.
-
Evaluate Extraction Technique: Different techniques have varying efficiencies. Compare methods like solid-phase extraction (SPE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and liquid-liquid extraction (LLE) to determine the best approach for your specific sample type.[12]
-
Check pH: The pH of the extraction solvent can influence the recovery of zearalenone. Experiment with adjusting the pH to improve extraction efficiency.
-
Use an Internal Standard Early: Add the stable isotope-labeled internal standard at the very beginning of the sample preparation process. This will help differentiate between poor extraction recovery and signal suppression during analysis.
-
Problem 2: Inconsistent quantification results and high variability between replicate injections.
-
Possible Cause: Significant and variable matrix effects.
-
Troubleshooting Steps:
-
Implement a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for variability caused by matrix effects.[6] Ensure the internal standard is added at a consistent concentration to all samples and standards.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of zearalenone. This helps to mimic the matrix effects seen in the actual samples.[4]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.[4] However, ensure that the diluted concentration of zearalenone remains above the limit of quantification (LOQ).
-
Improve Sample Cleanup: Enhance the sample cleanup procedure to remove more of the interfering compounds. This can involve using different SPE cartridges or adding a cleanup step to the QuEChERS protocol.
-
Problem 3: The signal for both zearalenone and the internal standard is suppressed.
-
Possible Cause: Severe ion suppression due to a highly complex matrix.
-
Troubleshooting Steps:
-
Enhance Chromatographic Separation: Optimize the LC method to better separate zearalenone and its internal standard from the co-eluting matrix components. This could involve using a different column, modifying the mobile phase gradient, or adjusting the flow rate.
-
Change Ionization Polarity: If using electrospray ionization (ESI), evaluate whether switching between positive and negative ion mode reduces the observed suppression. Zearalenone can be analyzed in both modes.[4]
-
Investigate Alternative Ionization Sources: If available, consider using an alternative ionization source, such as atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.
-
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on zearalenone analysis, highlighting the performance of different methods and the extent of matrix effects.
Table 1: Method Performance for Zearalenone Analysis in Different Matrices
| Matrix | Analytical Method | Internal Standard | Recovery (%) | LOQ (µg/kg) | Reference |
| Cereal Products | HPLC-MS/MS | 3,5-d₂-Zearalenone | Not Specified | Not Specified | [14] |
| Maize, Feed, Straw, Spices | LC-MS/MS | Isotopically Labeled IS | 70-120 | Not Specified | [4] |
| Human Serum | UPLC-MS/MS | ¹³C₁₈-ZEN | 91.6-123.6 | 0.1-0.2 (ng/mL) | [9] |
| Feed | GC-MS | ¹³C₁₈-ZEN | 89.6-112.3 | < 5.0 | [6] |
| Soil | LC-MS/MS | Deuterated Standards | > 82 | 0.5 | [15] |
Table 2: Observed Matrix Effects in Zearalenone Analysis
| Matrix | Analytical Method | Matrix Effect | Reference |
| Spices | LC-MS/MS | Strong Ion Suppression (up to -89%) | [4] |
| Plant Materials | LC-MS/MS | Ion Suppression (8-74%) | [10] |
| Soil | LC-MS/MS | Ion Suppression (Compensated by IS) | [10] |
| Manure | LC-MS/MS | Ion Suppression (Compensated by IS) | [10] |
| Sewage Sludge | LC-MS/MS | Ion Suppression (Compensated by IS) | [10] |
Experimental Protocols
Protocol 1: General Workflow for Zearalenone Analysis using LC-MS/MS with an Internal Standard
This protocol outlines a typical workflow for the quantification of zearalenone in a solid matrix.
-
Sample Preparation:
-
Weigh a homogenized sample (e.g., 5-10 g of ground cereal).
-
Add a known amount of stable isotope-labeled zearalenone internal standard solution.
-
Add extraction solvent (e.g., 20 mL of acetonitrile/water, 80:20, v/v).
-
Homogenize or shake vigorously for a specified time (e.g., 30 minutes).
-
Centrifuge the sample to separate the solid and liquid phases.
-
-
Sample Cleanup (if necessary):
-
Take an aliquot of the supernatant.
-
Perform a cleanup step using either:
-
Solid-Phase Extraction (SPE): Pass the extract through an appropriate SPE cartridge (e.g., C18) to remove interfering compounds.
-
QuEChERS: Add partitioning salts to the extract, vortex, and centrifuge to achieve phase separation and cleanup.
-
-
-
Analysis by LC-MS/MS:
-
Transfer the final cleaned extract into an autosampler vial.
-
Inject a specific volume (e.g., 5 µL) into the LC-MS/MS system.
-
Separate the analytes using a suitable C18 analytical column and a gradient elution with mobile phases such as water and methanol or acetonitrile, often containing additives like formic acid or ammonium formate to improve ionization.[4]
-
Detect and quantify zearalenone and its internal standard using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of zearalenone to the peak area of the internal standard.
-
Determine the concentration of zearalenone in the sample by comparing this ratio to a calibration curve prepared with known concentrations of zearalenone and the internal standard.
-
Visualizations
Caption: General workflow for zearalenone analysis.
Caption: Troubleshooting logic for zearalenone analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Stable isotope dilution analysis of the fusarium mycotoxin zearalenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Minimizing ion suppression of rac Zearalenone-d6 in mass spectrometry
Welcome to the technical support center for the analysis of rac-Zearalenone-d6 and its unlabeled analog, Zearalenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on minimizing ion suppression in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing Zearalenone?
A: Ion suppression is a type of matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It is a reduction in the ionization efficiency of the target analyte, in this case, Zearalenone and its internal standard rac-Zearalenone-d6, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This phenomenon can lead to inaccurate and unreliable quantification, decreased sensitivity, and poor reproducibility of results.[3][4] In complex matrices such as food, feed, soil, and biological fluids, various components can cause ion suppression.[5][6][7][8]
Q2: What are the common causes of ion suppression for Zearalenone analysis?
A: Ion suppression in Zearalenone analysis is primarily caused by endogenous or exogenous components in the sample matrix that co-elute with the analyte and interfere with the ionization process in the mass spectrometer's source.[1][2] Common culprits include:
-
Salts and Buffers: High concentrations of non-volatile salts can crystallize on the ESI droplet, reducing solvent evaporation and suppressing the analyte signal.[4]
-
Phospholipids: Particularly in biological samples like plasma and serum, phospholipids are a major source of ion suppression.[8][9]
-
Pigments and other Matrix Components: In complex matrices like animal feed and soil, pigments and other organic molecules can interfere with ionization.[5][6][7]
Q3: How can I determine if ion suppression is affecting my rac-Zearalenone-d6 signal?
A: A common method to assess ion suppression is the post-column infusion experiment.[3][4] This involves infusing a constant flow of a standard solution of Zearalenone and rac-Zearalenone-d6 into the MS detector while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of Zearalenone indicates the presence of co-eluting matrix components that are causing ion suppression.[3] Another approach is to compare the signal intensity of an analyte in a pure solvent versus its intensity when spiked into a blank matrix extract after preparation.[1] A lower signal in the matrix indicates suppression.
Troubleshooting Guide
Problem: Low or inconsistent signal intensity for rac-Zearalenone-d6.
This issue is often a direct result of ion suppression. The following troubleshooting steps can help identify the source of the problem and provide solutions.
Effective sample preparation is the most critical step in minimizing ion suppression by removing interfering matrix components before LC-MS analysis.[1][9]
Recommended Sample Preparation Techniques:
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and concentrating the analyte.[1][9] Different sorbents can be used depending on the matrix. For Zearalenone, C18 and HLB cartridges are common choices.[10][11]
-
Immunoaffinity Chromatography (IAC): IAC columns use antibodies specific to Zearalenone and its analogs, providing very high selectivity and excellent cleanup, which significantly reduces matrix effects.[12][13][14]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for mycotoxin analysis in food and feed matrices. It involves a solvent extraction followed by a dispersive SPE cleanup step.[15][16]
Experimental Protocol: Generic SPE Cleanup for Zearalenone
-
Extraction: Extract the homogenized sample with an appropriate solvent mixture, such as acetonitrile/water.[6]
-
Conditioning: Condition the SPE cartridge (e.g., C18) with methanol followed by water.
-
Loading: Load the sample extract onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar interferences.
-
Elution: Elute Zearalenone and rac-Zearalenone-d6 with a stronger solvent like methanol or acetonitrile.[11]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.[15]
Proper chromatographic separation can move the Zearalenone peak away from interfering matrix components.
-
Column Chemistry: Use a high-resolution column, such as a C18 or a biphenyl phase column, to achieve good separation.[6][10]
-
Mobile Phase Gradient: Optimize the gradient elution to separate Zearalenone from matrix interferences. A typical mobile phase for Zearalenone analysis consists of water and methanol or acetonitrile, often with additives like ammonium formate or formic acid to improve peak shape and ionization efficiency.[6]
-
Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce suppression.[2]
Data Presentation: Comparison of Sample Cleanup Methods for Zearalenone
| Cleanup Method | Matrix | Analyte Recovery (%) | Signal Suppression (%) | Reference |
| Immunoaffinity Column (IAC) | Animal Feed | 82.5 - 106.4 | Minimized | [14] |
| HLB-SPE | Feed | 89.35 - 110.93 | Reduced from ~74% to ~15% | [11] |
| QuEChERS | Wheat | 72 - 105 | Overcome by matrix-matched standards | [16] |
| Bond Elut Mycotoxin SPE | Wheat | 72 - 105 | Cleaner extracts than QuEChERS | [16] |
Optimization of the ESI source parameters can help to mitigate the effects of ion suppression.
-
Ionization Mode: Zearalenone is typically analyzed in negative ion mode (ESI-).[10]
-
Source Temperature and Gas Flows: Optimize the source temperature and nebulizer/drying gas flows to ensure efficient desolvation of the ESI droplets.
-
Capillary Voltage: Adjust the capillary voltage to maximize the signal for Zearalenone while minimizing the ionization of interfering compounds.
Experimental Protocol: General LC-MS/MS Parameters for Zearalenone
-
LC Column: C18, 2.1 x 100 mm, 1.6 µm[10]
-
Mobile Phase A: Water with 2 mmol/L ammonium formate and 0.1% formic acid[6]
-
Mobile Phase B: Methanol with 2 mmol/L ammonium formate and 0.1% formic acid[6]
-
Gradient: A linear gradient from low to high organic phase.
-
Ionization Mode: ESI-[10]
-
MRM Transitions: Monitor appropriate precursor and product ions for both Zearalenone and rac-Zearalenone-d6.
Visual Guides
Below are diagrams illustrating key workflows for troubleshooting ion suppression.
Caption: A logical workflow for troubleshooting ion suppression.
Caption: Decision tree for selecting a sample preparation method.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Determination of Trace Zearalenone and Its Metabolites in Human Serum by a High-Throughput UPLC-MS/MS Analysis [mdpi.com]
- 11. Frontiers | Development of a reliable UHPLC-MS/MS method for simultaneous determination of zearalenone and zearalenone-14-glucoside in various feed products [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Development of an immunoaffinity chromatography and LC-MS/MS method for the determination of 6 zearalenones in animal feed | PLOS One [journals.plos.org]
- 15. Development of an Improved Method of Sample Extraction and Quantitation of Multi-Mycotoxin in Feed by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
Stability of rac Zearalenone-d6 in different solvent mixtures
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of rac Zearalenone-d6 in various solvent mixtures. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of rac Zearalenone-d6 solutions.
Issue 1: Inconsistent or inaccurate quantitative results.
-
Possible Cause: Degradation of the analytical standard due to improper storage conditions.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the stock solution is stored at the recommended temperature. For long-term storage (months to years), -20°C or lower is recommended for acetonitrile solutions.[1] For solutions in solvent, storage at -80°C for up to a year is also suggested.[2]
-
Check Solvent Purity: Ensure high-purity solvents are used, as impurities can accelerate degradation.
-
Minimize Light Exposure: Store solutions in amber vials or protect them from light to prevent photodegradation.[1]
-
Prepare Fresh Working Standards: If the stock solution's integrity is in doubt, prepare fresh working standards from a solid (powder) form of rac Zearalenone-d6, which is generally more stable. The powder form can be stored at -20°C for up to three years.[2]
-
Issue 2: Appearance of unexpected peaks in chromatograms.
-
Possible Cause: Presence of degradation products.
-
Troubleshooting Steps:
-
Identify Potential Degradants: The primary metabolites and potential degradation products of Zearalenone include α-Zearalenol (α-ZEL), β-Zearalenol (β-ZEL), and Zearalenone-14-O-β-glucoside.[1][3][4]
-
Review Solvent Composition: The presence of water in acetonitrile or methanol solutions can sometimes induce degradation of mycotoxins.[1]
-
Perform Stress Testing: To confirm if the unexpected peaks are degradation products, a forced degradation study can be performed on a fresh standard solution by exposing it to heat, light, acid, or base.
-
Issue 3: Gradual decrease in analyte concentration over time in prepared solutions.
-
Possible Cause: Adsorption of the analyte to the surface of the storage container.
-
Troubleshooting Steps:
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing stock solutions of rac Zearalenone-d6?
A1: Acetonitrile is a commonly used and recommended solvent for preparing stable stock solutions of Zearalenone.[1] Methanol is also a suitable solvent.[1] Zearalenone is soluble in other organic solvents like acetone and benzene but is insoluble in water.[1][3]
Q2: How stable is rac Zearalenone-d6 in acetonitrile?
A2: Zearalenone, the non-deuterated analogue, has been shown to be stable in acetonitrile for up to 14 months when stored at -18°C, with a concentration variance of less than 3%.[1] While this data is for the non-deuterated form, the stability of rac Zearalenone-d6 is expected to be very similar under the same conditions.
Q3: Can I store rac Zearalenone-d6 solutions at room temperature?
A3: It is not recommended to store solutions for extended periods at room temperature. Studies have shown that even in acidified acetonitrile-water mixtures, stability for 24 hours at room temperature and/or when exposed to light cannot be guaranteed.[5] For short-term use, such as during an analytical run, a diluted multi-mycotoxin standard in water/methanol (50/50 v/v) with 0.1% formic acid has been shown to be stable for at least 75 hours at 23°C when protected from light in silanized glass.[1]
Q4: What are the expected degradation products of rac Zearalenone-d6?
A4: The deuterated form is expected to have the same degradation pathways as Zearalenone. The primary metabolites are α-zearalenol and β-zearalenol.[3][4] Other potential degradation products include Zearalenone-14-O-β-glucoside.[1]
Q5: Does the presence of water in the solvent mixture affect the stability of rac Zearalenone-d6?
A5: While Zearalenone is more stable than some other mycotoxins, the addition of water to organic solvents can induce degradation.[1] For long-term storage, it is best to use pure organic solvents. For working solutions that require aqueous mixtures, it is advisable to prepare them fresh.
Quantitative Stability Data
The following table summarizes the stability of Zearalenone in different solvent mixtures based on available literature. It is important to note that this data is for the non-deuterated form of Zearalenone; however, the stability of rac Zearalenone-d6 is anticipated to be comparable.
| Solvent Mixture | Temperature | Duration | Stability Outcome | Citation |
| Acetonitrile | -18°C | 14 months | Stable (Absorbance variation < 3%) | [1] |
| Methanol | 4°C | 18 months | Stable (for 10 µg/mL solution, protected from light) | [1] |
| Water/Methanol (50/50 v/v) + 0.1% Formic Acid | 23°C (exposed to light) | 75 hours | Stable (in silanized glass, CV ≤ 10%) | [1] |
| Acetonitrile/Water mixtures | Room Temperature | 24 hours | Potential for degradation | [5] |
CV = Coefficient of Variation
Experimental Protocols
Protocol for Stability Assessment of rac Zearalenone-d6 Stock Solution
This protocol outlines a general procedure for conducting a stability study of a rac Zearalenone-d6 stock solution.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of solid rac Zearalenone-d6.
-
Dissolve it in a precise volume of high-purity acetonitrile to achieve the desired concentration (e.g., 100 µg/mL).
-
Store the stock solution in an amber, silanized glass vial at -20°C.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, perform an initial analysis of the stock solution.
-
Use a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS).
-
Record the initial concentration and chromatographic profile (peak area, retention time).
-
-
Storage Conditions and Time Points:
-
Store aliquots of the stock solution under the desired conditions (e.g., -20°C, 4°C, and room temperature).
-
Define the time points for re-analysis (e.g., 1, 3, 6, 9, 12, and 14 months for long-term stability; 24, 48, and 72 hours for short-term stability).
-
-
Periodic Analysis:
-
At each time point, retrieve a vial from each storage condition.
-
Allow the solution to equilibrate to room temperature before analysis.
-
Analyze the sample using the same validated HPLC-MS/MS method.
-
Record the concentration and observe any new peaks that may indicate degradation products.
-
-
Data Evaluation:
-
Compare the concentration at each time point to the initial (time zero) concentration.
-
Calculate the percentage of the initial concentration remaining.
-
A common acceptance criterion for stability is that the concentration remains within ±10% of the initial value.
-
Document all results, including chromatograms and any observed changes.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways of Zearalenone.
References
Technical Support Center: Best Practices for Deuterated Mycotoxin Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of deuterated mycotoxin standards. Adherence to these best practices is crucial for ensuring the accuracy and reliability of analytical results.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using deuterated mycotoxin standards in my analysis?
A1: The primary advantage of using deuterated mycotoxin standards, a type of stable isotope-labeled internal standard, is the ability to achieve more accurate and precise quantification in complex matrices.[1][2] These standards exhibit nearly identical chemical and physical properties to their non-labeled counterparts.[3] This allows them to co-elute during chromatography and experience similar effects from the sample matrix, such as ion suppression or enhancement in mass spectrometry.[4] By adding a known amount of the deuterated standard to a sample, any variations during sample preparation, cleanup, and ionization can be accounted for, leading to more reliable results.[3]
Q2: What are the recommended storage conditions for deuterated mycotoxin standards?
A2: Proper storage is critical to maintain the integrity and stability of deuterated mycotoxin standards. The Certificate of Analysis (CoA) provided by the manufacturer should always be consulted for specific storage recommendations.[3] However, general best practices include:
-
Temperature: Standards, whether in solid (neat) form or dissolved in a solvent, should typically be stored at low temperatures, such as -18°C or -20°C, to minimize degradation.[5][6]
-
Light: Many mycotoxins are sensitive to light, especially UV radiation.[7] Aflatoxins, for example, can degrade when exposed to light.[7] Therefore, it is essential to store standards in amber vials or other light-blocking containers and to minimize their exposure to light during handling.[3]
-
Moisture: For solid standards, it is crucial to prevent moisture absorption. Standards should be stored in a desiccator or other controlled-humidity environment.
Q3: Which solvents should I use for reconstituting and diluting my deuterated mycotoxin standards?
A3: The choice of solvent is critical for ensuring the solubility and stability of the standard. The manufacturer's Certificate of Analysis is the best source for this information.[3] Commonly used solvents for mycotoxin standards include:
The purity of the solvent is also important to avoid introducing contaminants that could interfere with the analysis. High-purity solvents, such as LC-MS grade, are recommended.
Q4: How long are deuterated mycotoxin standards stable in solution?
A4: The stability of mycotoxin standards in solution depends on the specific mycotoxin, the solvent used, the storage conditions, and the concentration. One study demonstrated that individual stock solutions of many mycotoxins stored at -18°C in appropriate solvents remained stable for at least 14 months.[5] However, some mycotoxins, like certain trichothecenes, may require more frequent monitoring of their concentration.[5] Diluted multi-mycotoxin working solutions in a water/methanol mixture with 0.1% formic acid have been shown to be stable for at least 75 hours at 23°C under light exposure.[5] It is crucial to refer to the manufacturer's recommendations and, if necessary, perform your own stability studies for long-term projects.
Troubleshooting Guide
This guide addresses common issues encountered during the use of deuterated mycotoxin standards.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No or Low Internal Standard Signal | Incorrect Preparation: Errors in dilution, reconstitution, or pipetting. | 1. Review the entire standard preparation workflow for any potential errors.[10] 2. Prepare a fresh dilution of the internal standard working solution. 3. Verify the calibration and accuracy of all pipettes and balances used. |
| Standard Degradation: Improper storage (temperature, light exposure), or use of an expired standard. | 1. Confirm that the standard has been stored according to the manufacturer's recommendations (typically frozen and protected from light). 2. Check the expiration date on the Certificate of Analysis. 3. If degradation is suspected, prepare a fresh stock solution from a new vial of the standard. | |
| Instrumental Issues: Problems with the LC-MS system, such as a clogged injector, source contamination, or detector malfunction. | 1. Check for obvious system issues like leaks or pressure fluctuations.[11] 2. Clean the mass spectrometer's ion source.[11] 3. Inject a known, reliable standard to verify instrument performance.[10] | |
| High Variability in Internal Standard Area | Inconsistent Sample Preparation: Variations in extraction efficiency or matrix effects between samples. | 1. Ensure a consistent and reproducible sample preparation protocol is followed for all samples.[12] 2. The use of a deuterated internal standard should compensate for most matrix effects, but extreme variations may still have an impact.[13] |
| Autosampler Issues: Inconsistent injection volumes. | 1. Inspect the autosampler for any signs of malfunction, such as air bubbles in the syringe or a partially clogged needle. 2. Perform an injection precision test with a standard solution. | |
| Standard Adsorption: The mycotoxin standard may be adsorbing to the surface of vials or tubing. | 1. Consider using silanized glass vials to minimize adsorption.[5] 2. Ensure that the solvent used for the standard is appropriate and that the standard is fully dissolved. | |
| Contamination or Carryover | Contaminated Solvents or Glassware: Introduction of mycotoxins from impure solvents or improperly cleaned labware. | 1. Use high-purity, LC-MS grade solvents for all standard and sample preparations. 2. Thoroughly clean all glassware and use dedicated glassware for mycotoxin standards if possible. |
| Instrument Carryover: Residual standard from a previous high-concentration injection. | 1. Run several blank injections after a high-concentration sample to flush the system.[8] 2. Optimize the autosampler wash procedure to include a strong solvent that can effectively remove the mycotoxins. | |
| Inaccurate Quantification | Use of a Non-Matching Internal Standard: Using a deuterated standard that is not the isotopic analog of the target analyte. | 1. It is strongly recommended to use a deuterated internal standard that corresponds directly to the analyte being quantified for the most accurate results.[2] |
| Incorrect Concentration of Standard: Errors in the initial weighing of the neat standard or in subsequent dilutions. | 1. Always use a calibrated analytical balance for weighing neat standards. 2. Double-check all calculations for dilutions. 3. Verify the concentration of the stock solution using UV-Vis spectrophotometry, if applicable, by referencing the molar absorptivity on the Certificate of Analysis. |
Quantitative Data Summary
The stability of individual mycotoxin stock solutions is crucial for generating reliable data over time. The following table summarizes the stability of various mycotoxins in solution when stored at -18°C for 14 months. A coefficient of variation (CV) of less than 3% in absorbance was considered an indicator of stability.
| Mycotoxin Group | Stability at -18°C for 14 Months | Recommended Action |
| Aflatoxins and Sterigmatocystin | Stable | Routine use with periodic checks. |
| Zearalenone and its Analogues | Zearalenone is stable. Some degradation was observed for its derivatives (α- and β-zearalenol, α- and β-zearalanol) in acetonitrile. | Monitor the concentration of zearalenone derivatives over time. |
| Alternaria Toxins | Stable | Routine use with periodic checks. |
| Enniatins and Beauvericin | Stable | Routine use with periodic checks. |
| Citrinin, Mycophenolic Acid, Cyclopiazonic Acid, and Citreoviridin | Stable | Routine use with periodic checks. |
| Trichothecenes | The concentration of the majority of trichothecenes should be monitored. | Regularly check the concentration of these standards, especially if stored for extended periods. |
Data adapted from a 14-month stability study of mycotoxin stock solutions.[5]
Experimental Protocols
Protocol 1: Preparation of a Deuterated Mycotoxin Stock Solution from a Neat Standard
This protocol outlines the steps for preparing a stock solution from a solid (neat) deuterated mycotoxin standard.
-
Acclimatization: Allow the vial containing the neat standard to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold standard.
-
Weighing: Accurately weigh a suitable amount of the neat standard using a calibrated analytical balance. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed standard to a volumetric flask of an appropriate size. Add a small amount of the solvent recommended in the Certificate of Analysis (e.g., acetonitrile) to dissolve the standard completely.
-
Dilution: Once the standard is fully dissolved, bring the solution to the final volume with the same solvent.
-
Homogenization: Cap the flask and mix the solution thoroughly by inverting it several times to ensure homogeneity.
-
Concentration Calculation: Calculate the exact concentration of the stock solution based on the weighed mass and the final volume.
-
Storage: Transfer the stock solution to an amber, screw-cap vial, label it clearly with the mycotoxin name, concentration, solvent, and preparation date, and store it at the recommended temperature (e.g., -20°C).
Protocol 2: Preparation of Working Solutions and Calibration Curve Standards
This protocol describes the preparation of intermediate and working standard solutions for creating a calibration curve.
-
Intermediate Solution Preparation: Prepare one or more intermediate stock solutions by diluting the primary stock solution with the appropriate solvent. This is a common practice to minimize the potential for error associated with single large dilutions.
-
Working Internal Standard Solution: Prepare a working solution of the deuterated internal standard at a concentration that will yield a sufficient signal in the analytical run. This solution will be added to all calibration standards and samples.
-
Calibration Curve Preparation: Prepare a series of calibration standards by spiking a solvent mixture (e.g., 50% acetonitrile in water) with varying concentrations of the non-labeled mycotoxin standard solution and a constant concentration of the deuterated internal standard working solution.[8][9] A typical calibration curve might consist of 5 to 10 concentration levels.
-
Storage and Use: Store the working solutions in amber vials at refrigerated or frozen temperatures. Allow them to reach room temperature before use.
Visualizations
Caption: Experimental workflow for preparing and using deuterated mycotoxin standards.
Caption: Logical workflow for troubleshooting inaccurate mycotoxin analysis results.
References
- 1. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 2. Avoid Mycotoxin Quantitation Errors When Using Stable Isotope Dilution Assay (SIDA) [restek.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brill.com [brill.com]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 11. zefsci.com [zefsci.com]
- 12. 5 Common Mycotoxin Testing Pitfalls and How to Overcome Them [rapidmicrobiology.com]
- 13. lcms.cz [lcms.cz]
Calibration curve issues in zearalenone quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of zearalenone.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the preparation and analysis of calibration curves for zearalenone quantification.
Question: My calibration curve for zearalenone is non-linear. What are the possible causes and solutions?
Answer: Non-linearity in your calibration curve can stem from several factors, from standard preparation to instrument issues. Below is a step-by-step guide to troubleshoot this problem.
-
Standard Degradation: Zearalenone standards, while generally stable in acetonitrile, can degrade over time, especially if not stored correctly. Its derivatives are even more prone to degradation.
-
Solution: Prepare fresh working standards from a certified stock solution. Store stock solutions at -18°C or lower in amber vials to prevent photodegradation.[1]
-
-
Inaccurate Standard Preparation: Errors in serial dilutions are a common source of non-linearity.
-
Solution: Use calibrated pipettes and ensure thorough mixing at each dilution step. Prepare each standard independently from the stock solution if possible, rather than in a serial manner, to avoid propagating errors.
-
-
Detector Saturation: At high concentrations, the detector (UV, fluorescence, or mass spectrometer) can become saturated, leading to a plateau in the signal response.
-
Solution: Extend the calibration range with lower concentration points or dilute your higher concentration standards. If using mass spectrometry, you may need to adjust the detector voltage or use a different isotope.
-
-
Matrix Effects (LC-MS/MS): Co-eluting compounds from the sample matrix can suppress or enhance the ionization of zearalenone, leading to a non-linear response, especially when using an external calibration.
-
Solution: The most effective solution is to use a stable isotope-labeled internal standard (e.g., ¹³C₁₈-Zearalenone) which co-elutes with the analyte and experiences similar matrix effects. Alternatively, prepare matrix-matched calibration standards by spiking a blank matrix extract with known concentrations of zearalenone.
-
Question: My calibration curve has a low coefficient of determination (R² < 0.99). What does this indicate and how can I improve it?
Answer: A low R² value suggests poor correlation between the concentration and the instrument response, indicating significant variability in your data points. An acceptable R² for zearalenone calibration curves is typically >0.99.
-
Possible Causes:
-
Random errors in pipetting or dilution.
-
Instrument instability (e.g., fluctuating lamp intensity in HPLC-UV, unstable spray in LC-MS/MS).
-
Inconsistent sample injection volumes.
-
Outliers in the dataset.
-
-
Solutions:
-
Review your standard preparation procedure for potential sources of error.
-
Ensure the analytical instrument is properly warmed up and stabilized before running your calibration standards.
-
Check for air bubbles in the syringe or sample loop of your autosampler.
-
Examine the calibration data for outliers. A single erroneous data point can significantly lower the R² value. If an outlier is identified, it may be appropriate to exclude it from the calibration curve, with proper justification.
-
Question: I am observing significant signal suppression/enhancement in my LC-MS/MS analysis of zearalenone. How can I mitigate this?
Answer: Signal suppression or enhancement, collectively known as matrix effects, is a common challenge in LC-MS/MS analysis of mycotoxins in complex matrices like food and feed.
-
Mitigation Strategies:
-
Stable Isotope Dilution Assay (SIDA): This is the gold standard for correcting matrix effects. A known concentration of a stable isotope-labeled internal standard (e.g., ¹³C₁₈-Zearalenone) is added to all samples, standards, and blanks. Since the internal standard has nearly identical chemical and physical properties to the analyte, it experiences the same matrix effects, allowing for accurate correction.
-
Matrix-Matched Calibration: If a stable isotope-labeled standard is not available, creating a calibration curve in a blank matrix extract that is representative of your samples can compensate for matrix effects.
-
Standard Addition: This method involves adding known amounts of the standard to the sample extract itself. It is a robust method for overcoming matrix effects but is more labor-intensive as each sample requires multiple analyses.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.
-
Improved Sample Cleanup: Employing more effective sample cleanup techniques, such as immunoaffinity columns (IAC) or solid-phase extraction (SPE), can remove interfering compounds before analysis.
-
Quantitative Data Summary
The following tables summarize key quantitative data for zearalenone analysis.
Table 1: Typical Limits of Detection (LOD) and Quantification (LOQ) for Zearalenone in Various Matrices
| Matrix | Analytical Method | LOD | LOQ |
| Human Serum | UPLC-MS/MS | 0.02–0.06 ng/mL | 0.1–0.2 ng/mL |
| Animal Feed | GC-MS | 0.40–1.34 µg/kg | 1.33–4.46 µg/kg |
| Soil | LC-MS/MS | 0.15 ng/g | 0.5 ng/g |
| Oat Flour | HPLC-MS/MS | - | 59.1 µg/kg |
| LB Broth & MM | HPLC | 0.15 µg/mL | 0.50 µg/mL |
Table 2: Recovery Rates of Zearalenone with Different Extraction Solvents
| Matrix | Extraction Solvent | Recovery Rate (%) |
| Wheat and Corn | 50% Methanol, 50% Acetonitrile | 107 - 118% |
| Animal Feed | Acetonitrile:Water (80:20, v/v) | - |
| Oat and Wheat Flour | Acetonitrile:Water (50:50, v/v) | 90.7 - 95.6% |
| Soil | Acetonitrile:Water:Glacial Acetic Acid (79:20:1) | >82% |
| Feed (spiked) | Not specified | 81.5 - 117.8% |
Experimental Protocols
Protocol 1: Zearalenone Quantification by HPLC with Fluorescence Detection (HPLC-FLD)
-
Standard Preparation:
-
Prepare a stock solution of zearalenone (e.g., 100 µg/mL) in methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare working standards with concentrations ranging from 1 to 100 ng/mL.
-
-
Sample Extraction:
-
Homogenize 5 g of the sample with 20 mL of acetonitrile:water (84:16, v/v) for 30 minutes.
-
Centrifuge the mixture and collect the supernatant.
-
Clean up the extract using an immunoaffinity column (IAC) specific for zearalenone according to the manufacturer's instructions.
-
Elute the zearalenone from the IAC with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of mobile phase.
-
-
HPLC-FLD Analysis:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile:water (e.g., 40:60, v/v), isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector Wavelengths: Excitation at 235 nm and emission at 440 nm.
-
-
Calibration and Quantification:
-
Inject the prepared standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample extracts.
-
Quantify the zearalenone concentration in the samples using the linear regression equation from the calibration curve.
-
Protocol 2: Zearalenone Quantification by LC-MS/MS
-
Standard and Sample Preparation:
-
Follow the standard preparation steps outlined in Protocol 1. For matrix-matched calibration, the final dilution should be done in a blank matrix extract.
-
For sample extraction, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be used for multi-mycotoxin analysis.[2]
-
Briefly, weigh 5 g of the homogenized sample, add 20 mL of acetonitrile:water (50:50, v/v), and shake for 30 minutes.[2]
-
Centrifuge, and take an aliquot of the supernatant for cleanup.[2] A dispersive solid-phase extraction (d-SPE) step with anhydrous magnesium sulfate can be added for further cleanup.[2]
-
If using an internal standard, add it to the sample before extraction.
-
-
LC-MS/MS Analysis:
-
Column: C18 or similar reversed-phase column.
-
Mobile Phase: A gradient elution is typically used, for example, with mobile phase A as water with 0.1% formic acid and 5 mM ammonium formate, and mobile phase B as methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for zearalenone should be optimized on your instrument. The analysis is typically performed in negative electrospray ionization (ESI-) mode.
-
-
Calibration and Quantification:
-
Generate a calibration curve as described in Protocol 1.
-
Quantify zearalenone in the samples based on the peak area ratio of the analyte to the internal standard (if used) versus concentration.
-
Visualizations
Caption: Estrogenic signaling pathway of zearalenone.
Caption: Troubleshooting workflow for calibration curve issues.
References
Identifying and resolving interferences in mycotoxin analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common interferences encountered during mycotoxin analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in mycotoxin analysis?
A1: The most prevalent interferences in mycotoxin analysis stem from the sample matrix itself. These "matrix effects" can lead to either suppression or enhancement of the analytical signal, causing inaccurate quantification.[1][2][3] Common sources of interference include fats, proteins, oils, and other co-eluting components from the sample.[1] In immunoassays, cross-reactivity with structurally similar compounds is another significant challenge.[4][5]
Q2: How can I minimize matrix effects in my LC-MS/MS analysis?
A2: Several strategies can be employed to minimize matrix effects. These include:
-
Effective Sample Preparation: Proper extraction and clean-up are crucial to remove interfering substances.[3][4] Techniques like solid-phase extraction (SPE) and immunoaffinity columns (IAC) are effective for purifying extracts.[4][6][7]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that matches the sample matrix can help to compensate for signal suppression or enhancement.[2]
-
Use of Internal Standards: Stable isotope-labeled internal standards that co-elute with the target analyte can effectively compensate for matrix effects and variations in instrument response.[2][8]
-
Dilution of the Extract: A simple "dilute and shoot" approach can reduce the concentration of interfering matrix components, although this may also decrease the sensitivity of the assay.[9]
Q3: What is cross-reactivity in the context of mycotoxin immunoassays (ELISA)?
A3: Cross-reactivity occurs when the antibodies used in an ELISA kit bind to compounds that are structurally similar to the target mycotoxin.[4] This can lead to false-positive results or an overestimation of the mycotoxin concentration.[4][5] It is essential to check the cross-reactivity profile of the ELISA kit, which should be provided by the manufacturer.
Q4: My recovery of mycotoxins is consistently low. What could be the cause?
A4: Low recovery can be attributed to several factors throughout the analytical workflow:
-
Inefficient Extraction: The choice of extraction solvent and method is critical. The solvent must be appropriate for the target mycotoxin and the sample matrix.
-
Losses During Clean-up: Mycotoxins can be lost during sample clean-up steps if the protocol is not optimized.
-
Degradation of Mycotoxins: Some mycotoxins are sensitive to light, temperature, or pH, which can lead to degradation if samples are not handled and stored properly.
-
Matrix Effects: Strong ion suppression in LC-MS/MS can lead to an apparent low recovery.
Q5: How do I validate my analytical method for mycotoxin analysis?
A5: Method validation is essential to ensure reliable and accurate results. Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.[10]
-
Accuracy (Recovery): The closeness of the measured value to the true value, typically assessed by analyzing spiked samples.[10]
-
Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[10]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[10]
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[10]
Troubleshooting Guides
Guide 1: Troubleshooting Matrix Effects in LC-MS/MS
This guide provides a systematic approach to identifying and resolving matrix-related issues in LC-MS/MS analysis of mycotoxins.
Problem: Inconsistent or inaccurate quantitative results (high variability, poor recovery).
Initial Assessment Workflow:
Caption: Workflow for troubleshooting matrix effects.
Detailed Steps:
-
Check System Suitability: Before suspecting matrix effects, ensure the LC-MS/MS system is performing optimally. Inject a pure mycotoxin standard in a clean solvent and check for consistent retention times, good peak shapes, and expected sensitivity.
-
Evaluate Matrix Effect: To quantify the matrix effect, compare the peak area of a mycotoxin standard spiked into a blank sample extract after extraction (post-extraction spike) with the peak area of the same standard in a neat solvent.
-
Calculation: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100.
-
A value < 100% indicates signal suppression, while a value > 100% indicates signal enhancement. A matrix effect of ±20% is generally considered significant.[11]
-
-
Implement Mitigation Strategy: Based on the severity of the matrix effect, choose an appropriate strategy:
-
For moderate matrix effects: Use matrix-matched calibration curves.
-
For significant matrix effects: The use of stable isotope-labeled internal standards is highly recommended.
-
For complex matrices (e.g., spices, animal feed): Improve the sample clean-up procedure using methods like immunoaffinity columns (IAC) to remove a larger portion of interfering compounds.[3]
-
If sensitivity is not a major concern: Dilute the sample extract to reduce the concentration of matrix components.
-
-
Re-validate Method: After implementing a mitigation strategy, it is crucial to re-validate the method to ensure it meets the required performance criteria for accuracy, precision, and sensitivity.
Guide 2: Troubleshooting Cross-Reactivity in ELISA
This guide helps in identifying and addressing issues related to cross-reactivity in competitive ELISA for mycotoxin analysis.
Problem: Higher than expected mycotoxin concentrations or false-positive results.
Troubleshooting Decision Tree:
Caption: Decision tree for ELISA cross-reactivity issues.
Detailed Steps:
-
Review Kit's Cross-Reactivity Data: Carefully examine the manufacturer's data sheet for the ELISA kit. It should provide a list of compounds that have been tested for cross-reactivity and the percentage of cross-reactivity for each.
-
Consider Co-occurring Mycotoxins: Be aware of which mycotoxins are likely to co-occur in your specific sample type. For example, in grains, deoxynivalenol and its acetylated forms are often found together.
-
Confirm with a Different Method: If cross-reactivity is suspected, it is best practice to confirm the results using a more selective method like LC-MS/MS.[12] This will help to definitively identify and quantify the specific mycotoxins present.
-
Take Appropriate Action:
-
If a specific mycotoxin needs to be quantified and the current ELISA kit shows significant cross-reactivity, switch to a more specific kit or use a chromatographic method.
-
For screening purposes, if an ELISA is used, any positive results should be considered presumptive and confirmed by a more specific method.
-
Experimental Protocols
Protocol 1: Generic QuEChERS-based Extraction for Mycotoxins in Cereals
This protocol provides a general procedure for the extraction of a broad range of mycotoxins from cereal matrices using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method.
Workflow Diagram:
Caption: QuEChERS experimental workflow.
Methodology:
-
Sample Preparation: Weigh 5 g of a homogenized cereal sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of water and vortex for 30 seconds. Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) to the tube. Immediately shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE (d-SPE) Clean-up: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent mixture (e.g., PSA and C18) to remove interfering matrix components. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.
-
Analysis: The supernatant is ready for dilution and injection into the LC-MS/MS system.
Protocol 2: Competitive ELISA for Aflatoxin B1 Quantification
This protocol outlines the key steps for a typical competitive ELISA for the quantification of Aflatoxin B1.
Methodology:
-
Sample Extraction: Extract the mycotoxin from the ground sample using a suitable solvent, typically a methanol/water mixture.[13]
-
Dilution: Dilute the sample extract with the provided dilution buffer to bring the mycotoxin concentration within the assay's detection range.[14]
-
Assay Procedure:
-
Add standards and diluted samples to the antibody-coated microtiter wells.
-
Add the enzyme-conjugated mycotoxin (conjugate) to the wells.
-
Incubate to allow for competitive binding between the mycotoxin in the sample/standard and the conjugate for the antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution, which will react with the enzyme on the bound conjugate to produce a color.[13]
-
Stop the reaction and measure the absorbance using a microplate reader.
-
-
Data Analysis: The concentration of the mycotoxin in the sample is inversely proportional to the color intensity. Calculate the concentration based on a standard curve generated from the standards.
Data Presentation
Table 1: Comparison of Recovery and Matrix Effects for Different Clean-up Methods in Maize
| Mycotoxin | Clean-up Method | Recovery (%) | Matrix Effect (%) | Reference |
| Aflatoxin B1 | Immunoaffinity Column (IAC) | 95.2 | -5.8 | [6] |
| Deoxynivalenol | IAC | 98.7 | -8.2 | [6] |
| Zearalenone | IAC | 102.3 | -4.5 | [6] |
| Fumonisin B1 | QuEChERS | 85.6 | -14.4 | [15] |
| Aflatoxin B1 | QuEChERS | 92.1 | -10.3 | [16] |
Table 2: Typical LC-MS/MS Parameters for Selected Mycotoxins
| Mycotoxin | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier/Qualifier) | Collision Energy (eV) | Reference |
| Aflatoxin B1 | 313.1 | 285.1 / 241.1 | 25 / 38 | [9] |
| Deoxynivalenol | 297.1 | 249.1 / 139.0 | 12 / 25 | [17] |
| Zearalenone | 319.1 | 175.1 / 131.1 | 20 / 35 | [17] |
| Ochratoxin A | 404.1 | 239.1 / 358.1 | 22 / 15 | [9] |
| Fumonisin B1 | 722.5 | 334.3 / 352.3 | 40 / 38 | [10] |
Table 3: Cross-Reactivity of a Deoxynivalenol (DON) ELISA Kit
| Compound | Cross-Reactivity (%) | Reference |
| Deoxynivalenol (DON) | 100 | - |
| 3-Acetyl-DON | 110 | - |
| 15-Acetyl-DON | 120 | - |
| Nivalenol | <1 | - |
| Zearalenone | <0.1 | - |
References
- 1. Common Pitfalls in Mycotoxin Testing and How to Avoid Them | Romer Labs - Romer Labs [romerlabs.com]
- 2. LC-MS/MS: Method of Choice for Efficient Multi-Mycotoxin Analysis [food.r-biopharm.com]
- 3. The 6 Biggest Challenges in Mycotoxin Analysis (& how to overcome them) [food.r-biopharm.com]
- 4. The Existing Methods and Novel Approaches in Mycotoxins’ Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Validation of a Direct Competitive ELISA for Multiple Mycotoxin Detection in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Development of a LC-MS/MS Method for the Multi-Mycotoxin Determination in Composite Cereal-Based Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Optimization, Validation, and Application of Cleanup-Coupled Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Analyses of 35 Mycotoxins and Their Derivatives in Cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Introduction to the Toxins Special Issue on LC-MS/MS Methods for Mycotoxin Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. food.r-biopharm.com [food.r-biopharm.com]
- 14. food.r-biopharm.com [food.r-biopharm.com]
- 15. Development of an Improved Method of Sample Extraction and Quantitation of Multi-Mycotoxin in Feed by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multiple Mycotoxins Determination in Food by LC-MS/MS: An International Collaborative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tentamus.com [tentamus.com]
Validation & Comparative
Navigating Zearalenone Analysis: A Comparative Guide to Method Validation Using rac-Zearalenone-d6
For researchers, scientists, and drug development professionals, the accurate quantification of the mycotoxin zearalenone is paramount. This guide provides an objective comparison of analytical methods for zearalenone, with a focus on the validation of techniques employing rac-Zearalenone-d6 as an internal standard. Experimental data is presented to support the comparison, offering a comprehensive resource for selecting the most appropriate methodology.
Zearalenone (ZEN), a mycotoxin produced by Fusarium species, is a common contaminant in cereal grains and feed, posing significant health risks due to its estrogenic effects.[1][2] Regulatory bodies worldwide have established maximum permissible levels of ZEN in food and feed, necessitating sensitive and reliable analytical methods for its detection and quantification. The use of an isotopically labeled internal standard, such as rac-Zearalenone-d6, is crucial for accurate quantification as it effectively compensates for matrix effects and variations in analyte recovery during sample preparation and analysis.[3][4]
Comparative Analysis of Analytical Methods
The two most prevalent techniques for zearalenone analysis are High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While both methods offer the requisite sensitivity and selectivity, they differ in their performance characteristics, sample preparation requirements, and instrumentation costs.
Performance Characteristics
The validation of an analytical method is essential to ensure its reliability. Key performance indicators include linearity, recovery, limit of detection (LOD), limit of quantification (LOQ), and precision (repeatability and reproducibility). The following tables summarize these parameters from various studies validating methods for zearalenone analysis.
Table 1: Comparison of HPLC-FLD Method Performance
| Parameter | Method 1 | Method 2 |
| Extraction Solvent | Acetonitrile:Water (90:10, v/v) | Methanol:Water |
| Clean-up | Immunoaffinity Column | Immunoaffinity Column |
| **Linearity (R²) ** | >0.99 | 0.9992 |
| Recovery (%) | 65 - 123 (baby food), 39 - 138 (animal feed)[5] | 102.62%[6] |
| LOD | Not specified | 0.3 ppb[6] |
| LOQ | 5 ppb[3] | 0.7 ppb[6] |
| Precision (RSDr %) | 2.8 - 9.0 (baby food), 5.7 - 9.5 (animal feed)[5] | Not specified |
| Precision (RSDR %) | 8.2 - 13.3 (baby food), 15.5 - 21.4 (animal feed)[5] | Not specified |
Table 2: Comparison of LC-MS/MS Method Performance
| Parameter | Method 1 | Method 2 | Method 3 |
| Extraction Solvent | Acetonitrile/water/acetic acid (79/20/1, v/v/v)[7][8] | Acetonitrile/water (50:50, v/v)[9] | Not specified |
| Clean-up | Hexane defatting[7][8] | QuEChERS[9] | Immunoaffinity Column |
| Internal Standard | Not specified | Not specified | Zearalenone-d6[2] |
| **Linearity (R²) ** | Not specified | Not specified | >0.99[2] |
| Recovery (%) | Good agreement with Commission Regulation (EC) No. 401/2006[7][8] | Not specified | 89.6 - 112.3[2] |
| LOD | 5 to 13 ng/g[7][8] | 0.03 to 0.3 ng/mL[10] | <1.5 µg/kg[2][11] |
| LOQ | 10 to 26 ng/g[7][8] | 0.1 to 1.0 ng/mL[10] | <5.0 µg/kg[2][11] |
| Precision (RSD %) | Not specified | <8.5[10] | <12.6[2][11] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative protocols for sample preparation and analysis.
Sample Preparation: Extraction and Clean-up
The choice of extraction solvent and clean-up procedure significantly impacts the recovery of zearalenone and the removal of interfering matrix components.
Protocol 1: Immunoaffinity Column Clean-up for HPLC-FLD
-
Extraction: Homogenized samples are extracted with a mixture of acetonitrile and water (e.g., 90:10 v/v).[3]
-
Filtration and Dilution: The extract is filtered and diluted with a suitable buffer.
-
Immunoaffinity Column Clean-up: The diluted extract is passed through an immunoaffinity column containing antibodies specific to zearalenone.
-
Washing: The column is washed to remove unbound matrix components.
-
Elution: Zearalenone is eluted from the column using methanol.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.[5]
Protocol 2: QuEChERS-based Extraction for LC-MS/MS
-
Extraction: A 5g sample is weighed into a 50 mL polypropylene tube and mixed with 20 mL of acetonitrile/water (50:50, v/v).[9]
-
Shaking and Centrifugation: The mixture is shaken for 30 minutes and then centrifuged.[9]
-
Internal Standard Addition: A 1 mL aliquot of the supernatant is taken and mixed with 100 µL of the internal standard solution (rac-Zearalenone-d6).[9]
-
Salting Out: 250 mg of anhydrous magnesium sulfate is added, and the mixture is vortexed and centrifuged.[9]
-
Dilution: 200 µL of the supernatant is diluted with 400 µL of water before injection into the LC-MS/MS system.[9]
Visualizing the Workflow and Biological Impact
To further clarify the analytical process and the biological relevance of zearalenone, the following diagrams are provided.
Caption: Experimental workflow for zearalenone analysis.
Zearalenone exerts its toxic effects by interfering with cellular signaling pathways, primarily those related to oxidative stress and inflammation.
References
- 1. alfachemic.com [alfachemic.com]
- 2. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. redalyc.org [redalyc.org]
- 7. Development and validation of an LC-MS/MS method for the simultaneous determination of deoxynivalenol, zearalenone, T-2-toxin and some masked metabolites in different cereals and cereal-derived food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Detection and quantification of zearalenone and its modified forms in enzymatically treated oat and wheat flour - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of a UHPLC-MS/MS method for quantification of zearalenone, α-zearalenol, β-zearalenol, α-zearalanol, β-zearalanol and zearalanone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution [mdpi.com]
A Comparative Guide to Inter-laboratory Zearalenone Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods for the quantification of zearalenone (ZEA), a mycotoxin with significant implications for food safety and animal health. The performance of High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA) is evaluated based on data from inter-laboratory studies and proficiency tests. This guide aims to assist researchers and analytical professionals in selecting the most appropriate method for their specific needs.
Data Presentation: A Comparative Overview of Method Performance
The following tables summarize the quantitative performance data for the most common zearalenone quantification methods across various food and feed matrices. These values are derived from multiple inter-laboratory comparison studies and validation reports.
Table 1: Performance Characteristics of HPLC-FLD for Zearalenone Quantification
| Matrix | Limit of Detection (LoD) (µg/kg) | Limit of Quantification (LoQ) (µg/kg) | Recovery (%) | Repeatability (RSDr) (%) | Reproducibility (RSDR) (%) |
| Cereals (Wheat, Corn, Barley) | 2.0 - 4.0[1][2] | 5.0 - 25[3][4] | 66.4 - 116[4] | 6.67 - 35.8 | 12.5 - 38.2 |
| Animal Feed | 0.125 - 72 | 5.7 - 9.5 | 39 - 138[5] | 5.7 - 9.5[5] | 15.5 - 21.4[5] |
| Baby Food | - | 20 (spiked level) | 65 - 123[5] | 2.8 - 9.0[5] | 8.2 - 13.3[5] |
Table 2: Performance Characteristics of LC-MS/MS for Zearalenone Quantification
| Matrix | Limit of Detection (LoD) (µg/kg) | Limit of Quantification (LoQ) (µg/kg) | Recovery (%) | Repeatability (RSDr) (%) | Reproducibility (RSDR) (%) |
| Cereals (Wheat, Oat) | 0.20[6] | 0.6 - 59.1[7][8] | 70 - 104[8] | <14.4[8] | <14.4[8] |
| Animal Feed | 0.3 - 1.1[9] | 1.0 - 2.2[9] | 82.5 - 106.4[9] | <3.8 (intra-day)[9] | <3.8 (inter-day)[9] |
| Pet Food | - | 0.1 - 0.2 | 99.0 - 102 | 2.2 - 3.0 | 5.6 - 6.6 |
Table 3: Performance Characteristics of GC-MS for Zearalenone Quantification
| Matrix | Limit of Detection (LoD) (µg/kg) | Limit of Quantification (LoQ) (µg/kg) | Recovery (%) | Repeatability (RSDr) (%) | Reproducibility (RSDR) (%) |
| Animal Feed | 0.40 - 1.34[10][11] | 1.33 - 5.0[10][11] | 89.6 - 112.3[10][11] | <12.6 (intra-day)[10][11] | <12.6 (inter-day)[10][11] |
Table 4: Performance Characteristics of ELISA for Zearalenone Quantification
| Matrix | Limit of Detection (LoD) (µg/kg) | Limit of Quantification (LoQ) (µg/kg) | Recovery (%) | Cross-Reactivity (%) |
| Cereals/Feed | 1.25[3] | - | - | α-zearalenol: 41.6, zearalanol: 27.7, β-zearalenol: 13.8[3] |
| Feedstuff | - | - | - | - |
| Human Serum | - | 0.15 | 73 - 106[12] | 2 - 11[12] |
Experimental Protocols: A Detailed Look at the Methodologies
Detailed experimental protocols are crucial for replicating and comparing analytical methods. Below are generalized, yet detailed, procedural outlines for the key zearalenone quantification techniques based on published inter-laboratory studies.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is widely used for its sensitivity and reliability in quantifying zearalenone in various matrices.
a. Sample Preparation and Extraction:
-
Grinding: Mill the sample to a fine powder (e.g., <0.5 mm particle size).
-
Extraction: Extract a known weight of the ground sample (e.g., 25 g) with a mixture of acetonitrile and water (typically 90:10 v/v or 80:20 v/v) by shaking for a specified time (e.g., 30-60 minutes).[4]
-
Filtration: Filter the extract through a paper filter.
-
Dilution: Dilute a portion of the filtrate with a suitable buffer, often phosphate-buffered saline (PBS).
b. Immunoaffinity Column (IAC) Cleanup:
-
Column Application: Pass the diluted extract through an immunoaffinity column containing antibodies specific to zearalenone.
-
Washing: Wash the column with water or a mild buffer (e.g., PBS) to remove matrix interferences.
-
Elution: Elute the bound zearalenone from the column using methanol.[5]
-
Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.
c. HPLC-FLD Analysis:
-
Chromatographic Separation: Inject the reconstituted sample into an HPLC system equipped with a C18 reversed-phase column.
-
Mobile Phase: Use an isocratic or gradient mobile phase, commonly a mixture of acetonitrile and water (e.g., 50:50 v/v).[4]
-
Fluorescence Detection: Detect zearalenone using a fluorescence detector with excitation and emission wavelengths typically set around 274 nm and 440 nm, respectively.[4]
-
Quantification: Quantify zearalenone by comparing the peak area of the sample to that of a calibration curve prepared from zearalenone standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high selectivity and sensitivity, making it a powerful tool for both quantification and confirmation of zearalenone.
a. Sample Preparation and Extraction (QuEChERS-based):
-
Extraction: Weigh a sample (e.g., 5 g) into a centrifuge tube and add acetonitrile/water (e.g., 80:20 v/v).[6]
-
Salting Out: Add a salt mixture (e.g., magnesium sulfate and sodium chloride) to induce phase separation.
-
Centrifugation: Shake vigorously and centrifuge to separate the organic layer.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a tube containing a d-SPE sorbent (e.g., PSA and C18) to remove matrix components.
-
Centrifugation and Dilution: Centrifuge and dilute the cleaned extract with the mobile phase before injection.
b. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a UPLC or HPLC system with a C18 column to separate zearalenone from other matrix components.
-
Ionization: Employ an electrospray ionization (ESI) source, typically in negative ion mode.[6]
-
Mass Spectrometry: Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for zearalenone (e.g., m/z 317 -> 175).[6]
-
Quantification: Quantify zearalenone using a calibration curve, often with the use of an isotopically labeled internal standard (e.g., ¹³C₁₈-Zearalenone) to correct for matrix effects.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput screening method that is often used for rapid detection of zearalenone.
a. Sample Preparation and Extraction:
-
Grinding: Finely grind the sample.
-
Extraction: Extract the sample with a methanol/water solution (e.g., 70:30 v/v).
-
Filtration and Dilution: Filter the extract and dilute it with a buffer provided in the ELISA kit.
b. ELISA Procedure (Competitive Format):
-
Antibody Coating: The microtiter plate wells are pre-coated with antibodies against zearalenone.
-
Competitive Reaction: Add the diluted sample extract and a zearalenone-enzyme conjugate to the wells. Zearalenone in the sample and the enzyme conjugate compete for binding to the antibodies.
-
Washing: Wash the wells to remove unbound reagents.
-
Substrate Addition: Add a substrate that reacts with the enzyme to produce a color change.
-
Measurement: Measure the color intensity using a microplate reader. The intensity of the color is inversely proportional to the concentration of zearalenone in the sample.
-
Quantification: Determine the zearalenone concentration by comparing the sample's absorbance to a standard curve.
Mandatory Visualization: Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the quantification of zearalenone using HPLC-FLD and LC-MS/MS.
Caption: Workflow for Zearalenone Quantification by HPLC-FLD.
Caption: Workflow for Zearalenone Quantification by LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. web.vscht.cz [web.vscht.cz]
- 4. jfda-online.com [jfda-online.com]
- 5. GRB - Zearalenone Corn Mycotoxin Reference Material NDA, 100 g [grb.com.ph]
- 6. researchgate.net [researchgate.net]
- 7. Detection and quantification of zearalenone and its modified forms in enzymatically treated oat and wheat flour - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brill.com [brill.com]
- 9. Development of an immunoaffinity chromatography and LC-MS/MS method for the determination of 6 zearalenones in animal feed - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of rac Zearalenone-d6 and ¹³C-Labeled Zearalenone Internal Standards for Accurate Quantification
In the analytical landscape of mycotoxin analysis, particularly for the estrogenic mycotoxin zearalenone, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification, especially when employing sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of stable isotope-labeled internal standards is a widely accepted strategy to compensate for matrix effects and variations during sample preparation and analysis.[1][2][3][4] This guide provides a detailed comparison of two commonly used types of isotopically labeled internal standards for zearalenone: racemic Zearalenone-d6 (a deuterium-labeled standard) and ¹³C-labeled zearalenone.
This comparison is crucial for researchers, scientists, and professionals in drug development and food safety who require high precision in their analytical methods. The selection between a deuterium-labeled and a ¹³C-labeled standard can significantly impact the accuracy and robustness of the analytical results.[5][6][7]
Key Performance Characteristics
The ideal internal standard should exhibit chemical and physical properties identical to the analyte of interest, ensuring it behaves similarly during extraction, chromatography, and ionization.[8][9] The primary distinction between rac Zearalenone-d6 and ¹³C-labeled zearalenone lies in the isotopes used for labeling and their inherent properties.
¹³C-Labeled Zearalenone: The Gold Standard
Fully ¹³C-substituted compounds are often considered the best choice for internal standards in LC-MS/MS-based methods.[10] This superiority stems from several key advantages:
-
Co-elution: ¹³C-labeled standards typically co-elute perfectly with the native analyte. This is because the substitution of ¹²C with ¹³C results in a minimal change in the molecule's physicochemical properties, thus ensuring that both compounds experience the same matrix effects at the same retention time.[7][11]
-
Label Stability: The carbon-13 isotopes are integrated into the carbon skeleton of the molecule, making them highly stable and not susceptible to exchange with other atoms from the sample matrix or solvent.[5][8] This stability is critical for the integrity of the standard throughout the analytical process.
-
No Isotope Effect: The small mass difference between ¹²C and ¹³C generally does not lead to significant isotopic effects that could alter the fragmentation pattern in the mass spectrometer.[11]
rac Zearalenone-d6: A Cost-Effective Alternative
Deuterium-labeled standards like rac Zearalenone-d6 are more commonly used, primarily due to their lower cost of synthesis.[6][8] However, they possess certain drawbacks that can compromise analytical accuracy:
-
Chromatographic Shift: The replacement of hydrogen with deuterium, which doubles the mass of the atom, can lead to a slight difference in retention time between the deuterated standard and the native analyte.[5][6][10] This chromatographic shift can result in the analyte and the internal standard eluting into regions with different levels of matrix-induced ion suppression or enhancement, leading to quantification errors.[5]
-
Potential for Deuterium Exchange: Depending on the position of the deuterium labels within the molecule, there is a risk of H/D exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent or matrix.[5][6][8] This can compromise the isotopic purity of the standard and affect the accuracy of the results.
-
Isotope Effects: Deuterium labeling can sometimes alter the fragmentation pattern of the molecule in the mass spectrometer compared to the unlabeled analyte, which needs to be considered during method development.[6][7]
Quantitative Data Comparison
| Performance Parameter | rac Zearalenone-d6 | ¹³C-Labeled Zearalenone | References |
| Co-elution with Analyte | Potential for slight retention time shift | Typically co-elutes perfectly | [5][7][10] |
| Label Stability | Risk of H/D exchange depending on label position | Highly stable, no exchange | [5][6][8] |
| Compensation for Matrix Effects | Good, but can be compromised by chromatographic shift | Excellent, due to co-elution | [1][3][4] |
| Recovery | Generally high and comparable to the analyte | Generally high and mirrors the analyte precisely | [12][13] |
| Accuracy of Quantification | Can be less accurate in complex matrices with significant matrix effects | High accuracy, even in complex matrices | [3][4][10] |
| Cost | Generally lower | Generally higher | [6][9] |
Experimental Protocols
A typical experimental workflow for the analysis of zearalenone in a complex matrix (e.g., cereal-based food or feed) using an internal standard involves sample extraction, cleanup, and subsequent LC-MS/MS analysis.
1. Sample Preparation and Extraction
-
Homogenization: A representative sample (e.g., 5-10 g) is finely ground and homogenized.
-
Addition of Internal Standard: A known amount of either rac Zearalenone-d6 or ¹³C-labeled zearalenone internal standard solution is added to the homogenized sample.
-
Extraction: The sample is extracted with a suitable solvent mixture, commonly acetonitrile/water or methanol/water, often with the addition of an acid like formic acid to improve extraction efficiency. The extraction is typically performed by vigorous shaking or blending.
-
Centrifugation: The extract is centrifuged to separate the solid matrix from the liquid supernatant.
2. Sample Cleanup (Purification)
To reduce matrix interferences, a cleanup step is often necessary.[14]
-
Solid-Phase Extraction (SPE): The supernatant can be passed through an SPE cartridge (e.g., C18 or a specialized mycotoxin cleanup column) to remove interfering compounds.
-
Immunoaffinity Columns (IAC): For highly selective cleanup, immunoaffinity columns containing antibodies specific to zearalenone can be used.[14]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves a salt-out liquid-liquid extraction followed by dispersive SPE for cleanup and is widely used for multi-mycotoxin analysis.
3. LC-MS/MS Analysis
-
Chromatographic Separation: The purified extract is injected into an HPLC or UPLC system equipped with a C18 analytical column. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both typically containing a small percentage of formic acid or ammonium formate, is used to separate zearalenone from other components.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both native zearalenone and the isotopically labeled internal standard are monitored for quantification.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the analytical workflow and the principle of isotope dilution mass spectrometry.
Conclusion
For researchers and analytical scientists aiming for the highest level of accuracy and reliability in zearalenone quantification, ¹³C-labeled zearalenone is the superior choice for an internal standard. Its key advantages of co-elution with the native analyte and robust label stability ensure a more effective compensation for matrix effects, which is particularly critical when dealing with complex sample matrices.
While rac Zearalenone-d6 offers a more cost-effective alternative and can be suitable for less complex matrices or when the highest level of accuracy is not the primary concern, users should be aware of the potential for chromatographic shifts and label instability, which can introduce bias into the results. The choice of internal standard should, therefore, be guided by the specific requirements of the analytical method, the complexity of the sample matrix, and the desired level of data quality.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Inter-laboratory validation of liquid chromatography–tandem mass spectrometry multi-mycotoxin determination in animal feed – method transfer from the reference laboratory to regional laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. caymanchem.com [caymanchem.com]
- 10. foodriskmanagement.com [foodriskmanagement.com]
- 11. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Trace Zearalenone and Its Metabolites in Human Serum by a High-Throughput UPLC-MS/MS Analysis [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: Enhancing Mycotoxin Analysis with Deuterated Internal Standards
A comparative guide to improving accuracy and precision in LC-MS/MS mycotoxin quantification.
In the realm of food safety and toxicological research, the accurate and precise quantification of mycotoxins is paramount. These toxic secondary metabolites, produced by fungi, can contaminate a wide range of agricultural commodities, posing a significant threat to human and animal health. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for mycotoxin analysis due to its high sensitivity and selectivity. However, the complexity of food matrices often introduces challenges such as matrix effects and variable analyte recovery, which can compromise analytical accuracy. The use of isotopically labeled internal standards, particularly deuterated and ¹³C-labeled analogues, has become an indispensable strategy to overcome these hurdles and ensure the reliability of analytical data.
This guide provides a comprehensive comparison of mycotoxin analysis with and without the use of deuterated and other isotopically labeled internal standards. We will delve into the experimental data that underscores the enhanced accuracy and precision afforded by these standards, provide detailed experimental protocols, and visualize the underlying principles and relevant biological pathways.
The Challenge of Matrix Effects in Mycotoxin Analysis
Matrix effects, the suppression or enhancement of analyte ionization in the mass spectrometer's source due to co-eluting matrix components, are a primary source of inaccuracy in LC-MS/MS analysis. These effects can vary significantly between different sample matrices and even between samples of the same matrix. Without proper correction, matrix effects can lead to either an underestimation or overestimation of the true mycotoxin concentration.
Isotopically Labeled Internal Standards: A Robust Solution
Isotopically labeled internal standards are chemically identical to the analyte of interest, but with one or more atoms replaced by a heavier isotope (e.g., deuterium ²H or carbon-13 ¹³C). Because they share the same physicochemical properties, they co-elute with the native analyte during chromatography and experience the same matrix effects and losses during sample preparation. By adding a known amount of the labeled standard to the sample prior to analysis, the ratio of the native analyte's signal to the labeled standard's signal can be used for quantification. This "isotope dilution" approach effectively normalizes for variations in recovery and matrix effects, leading to significantly improved accuracy and precision.[1][2][3]
While both deuterated (²H-labeled) and ¹³C-labeled standards are effective, ¹³C-labeled standards are often considered superior.[4][5] This is because the carbon-13 isotopes are integral to the molecule's backbone and are not susceptible to exchange with protons from the solvent, a potential issue with some deuterated standards.[1] Furthermore, ¹³C-labeled standards typically exhibit the exact same chromatographic retention time as the native analyte, ensuring they experience identical matrix effects.[5] Deuterated standards, due to the slight difference in mass, can sometimes show a small shift in retention time.[5]
Comparative Analysis: The Impact of Internal Standards on Data Quality
The use of isotopically labeled internal standards demonstrably improves the quality of mycotoxin analysis. The following tables summarize quantitative data from various studies, highlighting the differences in key performance parameters when analyzing mycotoxins with and without internal standards.
Table 1: Comparison of Recovery Rates (%) in Mycotoxin Analysis
| Mycotoxin | Matrix | Without Internal Standard (Apparent Recovery) | With ¹³C-Labeled Internal Standard | Reference |
| Deoxynivalenol (DON) | Wheat | 29 ± 6 | 95 ± 3 | [6][7] |
| Deoxynivalenol (DON) | Maize | 37 ± 5 | 99 ± 3 | [6][7] |
| Multiple Mycotoxins | Various Food Matrices | Not Reported | 80 - 120 | [2] |
| Multiple Mycotoxins | Various Food Matrices | Not Reported | 70 - 120 | [8] |
Table 2: Comparison of Precision (Relative Standard Deviation, RSD %) in Mycotoxin Analysis
| Mycotoxin/Analyte | Matrix | Without Internal Standard | With Deuterated/¹³C-Labeled Internal Standard | Reference |
| Imidacloprid | Various Cannabis Matrices | > 50 | < 20 | [9] |
| Multiple Mycotoxins | Various Food Matrices | Not Reported | < 15 | [2] |
| Multiple Mycotoxins | Various Food Matrices | Not Reported | < 11 | [8] |
| 11 Regulated Mycotoxins | Maize | Not Reported | 4 - 11 | [2] |
As evidenced by the data, the use of isotopically labeled internal standards consistently leads to recovery rates closer to 100% and significantly lower relative standard deviations, indicating a substantial improvement in both accuracy and precision.
Experimental Protocols
This section provides a detailed methodology for the analysis of mycotoxins in a food matrix using LC-MS/MS with ¹³C-labeled internal standards. This protocol is a composite based on several published methods.[2][10][11][12]
Sample Preparation and Extraction
-
Homogenization: Weigh 5.0 ± 0.1 g of the homogenized food sample into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the ¹³C-labeled mycotoxin internal standard solution to each sample.
-
Extraction Solvent Addition: Add 10 mL of water and 10 mL of acetonitrile/formic acid (80:20 v/v) to the tube.
-
Extraction: Vortex the sample for 15 minutes.
-
Phase Separation/Cleanup (if necessary): For complex matrices, a cleanup step such as solid-phase extraction (SPE) or immunoaffinity column cleanup may be employed to remove interfering compounds.[2] For simpler matrices, a "dilute-and-shoot" approach may be sufficient.
-
Centrifugation: Centrifuge the tubes at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatograph (LC): A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution is typically employed using water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like methanol or acetonitrile with the same additive as mobile phase B.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode is ideal for its sensitivity and selectivity.
-
Ionization Source: Electrospray ionization (ESI) is commonly used, operated in both positive and negative modes to cover a wide range of mycotoxins.
Table 3: Example LC-MS/MS Parameters
| Parameter | Setting |
| LC System | |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | ESI Positive/Negative Switching |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | Analyte-specific precursor and product ions |
Visualizing Workflows and Biological Pathways
Diagrams are essential for understanding complex experimental workflows and biological signaling pathways affected by mycotoxins.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. newfoodmagazine.com [newfoodmagazine.com]
- 4. caymanchem.com [caymanchem.com]
- 5. foodriskmanagement.com [foodriskmanagement.com]
- 6. mdpi.com [mdpi.com]
- 7. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dietary modulation of the biotransformation and genotoxicity of aflatoxin B(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. Validation of an LC-MS Method for Quantification of Mycotoxins and Characterization of Fungal Strains Occurring in Food and Feed [mdpi.com]
- 11. QuEChERS LC–MS/MS Screening Method for Mycotoxin Detection in Cereal Products and Spices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Performance Characteristics of Analytical Methods for Zearalenone Detection in Baby Food: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of zearalenone (ZEN) in baby food. The performance characteristics of each method are summarized to aid in the selection of the most appropriate technique for specific research and quality control needs.
Method Performance Comparison
The following table summarizes the key performance characteristics of different analytical methods used for the determination of zearalenone in baby food and related matrices.
| Method | Linearity (R²) | Recovery (%) | Precision (RSD%) | LOD (µg/kg) | LOQ (µg/kg) | Matrix |
| HPLC-FLD | >0.999 | 78 - 119 | RSDr: 2.8 - 9.0RSDR: 8.2 - 13.3 | 4.0 | 13.0 | Baby Food, Infant Formula |
| UPLC-FLD | Not Specified | 85.1 - 114.5 | Not Specified | 2.5 | 8.3 | Infant Formula |
| LC-MS/MS | >0.98 | 72.4 - 95.6 | RSDr: 2.5 - 6.4RSDR: 2.5 - 10.3 | 0.5 - 1.08 | 3 - 59.1 | Oat Flour (for baby food) |
| GC-MS | 0.993 - 0.996 | Not Specified | Not Specified | 0.06 - 1.08 | 0.18 - 3.62 | Cereal-based Infant Formulas |
Abbreviations: HPLC-FLD (High-Performance Liquid Chromatography with Fluorescence Detection), UPLC-FLD (Ultra-Performance Liquid Chromatography with Fluorescence Detection), LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry), GC-MS (Gas Chromatography-Mass Spectrometry), R² (Coefficient of Determination), RSDr (Relative Standard Deviation for repeatability), RSDR (Relative Standard Deviation for reproducibility), LOD (Limit of Detection), LOQ (Limit of Quantification).
Experimental Workflows and Protocols
A generalized workflow for the analysis of zearalenone in baby food typically involves sample preparation (extraction and cleanup), followed by chromatographic separation and detection.
Caption: General workflow for zearalenone analysis in baby food.
Detailed Experimental Protocols
HPLC-FLD Method with Immunoaffinity Column Cleanup
This method is widely used for the determination of zearalenone in cereal-based baby food.[1][2]
-
Sample Preparation:
-
A representative sample of the baby food is homogenized.
-
Zearalenone is extracted from the sample using a mixture of methanol and water (e.g., 75:25 v/v).[1]
-
The extract is filtered, diluted, and then passed through an immunoaffinity column (IAC) specific for zearalenone.[1][2]
-
The column is washed to remove interfering substances.
-
Zearalenone is eluted from the column with methanol.[1]
-
-
Chromatographic Conditions:
LC-MS/MS Method with QuEChERS Sample Preparation
This method offers high sensitivity and selectivity for the analysis of zearalenone and its modified forms.[3]
-
Sample Preparation (Modified QuEChERS):
-
A homogenized sample of oat flour (a common ingredient in baby food) is weighed.[3]
-
Extraction is performed using an acetonitrile-based solvent.
-
A salting-out step is performed by adding a mixture of salts (e.g., magnesium sulfate, sodium chloride).
-
The mixture is centrifuged, and an aliquot of the supernatant (acetonitrile layer) is taken for cleanup.
-
Dispersive solid-phase extraction (d-SPE) is used for cleanup with a suitable sorbent.
-
-
Chromatographic Conditions:
-
Instrument: Liquid chromatograph coupled to a triple quadrupole mass spectrometer.[3]
-
Column: A suitable reversed-phase column.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like ammonium acetate.
-
Detection: Mass spectrometry detection in multiple reaction monitoring (MRM) mode for high specificity.
-
GC-MS Method
Gas chromatography-mass spectrometry is another powerful technique for the determination of zearalenone, often requiring derivatization.[4]
-
Sample Preparation:
-
Extraction is typically carried out with an organic solvent.
-
A cleanup step, such as solid-phase extraction (SPE), is employed.
-
Derivatization: Zearalenone is converted to a more volatile derivative (e.g., by silylation) to make it suitable for GC analysis.
-
-
Chromatographic Conditions:
Signaling Pathway of Zearalenone's Estrogenic Effect
Zearalenone is a mycoestrogen that can mimic the effects of estrogen, potentially leading to endocrine disruption. Its mechanism of action involves binding to estrogen receptors.
Caption: Simplified signaling pathway of zearalenone's estrogenic action.
References
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. This guide provides a comprehensive comparison of certified reference materials (CRMs) for zearalenone (ZEN) and its primary metabolites: α-zearalenol, β-zearalenol, zearalanone, α-zearalanol, and β-zearalanol. The availability of high-quality CRMs is crucial for method validation, instrument calibration, and ensuring the traceability of measurement results. This guide offers a comparative overview of commercially available CRMs, detailed experimental protocols for their analysis, and visual workflows to aid in their selection and application.
Comparison of Certified Reference Materials
The following tables summarize the currently available CRMs for zearalenone and its key metabolites from various suppliers. It is important to note that availability and specifications may change, and users should always consult the supplier's certificate of analysis for the most current information.
Table 1: Certified Reference Materials for Zearalenone (ZEN)
| Supplier | Product Name/ID | Format | Concentration | Solvent | ISO Accreditation |
| Sigma-Aldrich (Supelco®) | CRM46916 | Solution | 50 µg/mL | Acetonitrile | ISO 17034, ISO/IEC 17025 |
| National Research Council Canada (NRC) | ZERA-1 | Solution | 51.6 ± 0.9 µg/mL | Acetonitrile | ISO 17034, ISO/IEC 17025 |
| LGC Standards (Dr. Ehrenstorfer) | DRE-C17947400 | Neat Solid | N/A | N/A | ISO 17034 |
| Cifga | CRM-00-ZON | Solution | 65 ± 5 µg/g | Acetonitrile | ISO 17034 |
| Romer Labs | Biopure™ Zearalenone | Solid & Solution | Varies | Acetonitrile | ISO 17034 |
| Neogen | Zearalenone Corn Mycotoxin Reference Material | Matrix (Corn) | Varies (Low & High Levels) | N/A | ISO 9001 |
| BAM | ERM®-BC715 | Matrix (Maize Germ Oil) | 362 ± 22 µg/kg | N/A | ISO 17034 |
Table 2: Certified Reference Materials for Zearalenone Metabolites
| Metabolite | Supplier | Product Name/ID | Format | Concentration | Solvent | ISO Accreditation |
| α-Zearalenol | LGC Standards (TRC) | TRC-Z270470 | Neat Solid | N/A | N/A | N/A |
| Sigma-Aldrich | Z0250 | Neat Solid | ≥98% (HPLC) | N/A | N/A | |
| β-Zearalenol | LGC Standards (TRC) | TRC-Z270475 | Neat Solid | N/A | N/A | N/A |
| Zearalanone | National Research Council Canada (NRC) | ZERA-1 (Impurity) | Solution | Informational Value | Acetonitrile | ISO 17034, ISO/IEC 17025 |
| α-Zearalanol (Zeranol) | LGC Standards | DRE-C17950000 | Neat Solid | N/A | N/A | ISO 17034 |
| LabStandard | AST2B3L2274 | Solution | 100 mg/L | Acetonitrile | N/A | |
| β-Zearalanol (Taleranol) | LGC Standards | DRE-C17005000 | Neat Solid | N/A | N/A | ISO 17034 |
Experimental Protocols
Accurate quantification of zearalenone and its metabolites relies on robust analytical methodologies. Below are detailed protocols for two common techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
LC-MS/MS Method for Zearalenone and its Metabolites in Cereal Matrix
This method is suitable for the simultaneous determination of zearalenone and its five major metabolites.
a. Sample Preparation (QuEChERS-based)
-
Weigh 5 g of homogenized and ground cereal sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of water and let it stand for 15 minutes to hydrate the sample.
-
Add 10 mL of acetonitrile containing 1% acetic acid.
-
Add an appropriate amount of a certified internal standard solution (e.g., ¹³C-labeled zearalenone).
-
Shake vigorously for 20 minutes using a mechanical shaker.
-
Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing a dispersive solid-phase extraction (d-SPE) sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The extract is ready for LC-MS/MS analysis.
b. LC-MS/MS Conditions
-
Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.1% formic acid.
-
Gradient Elution: A typical gradient would start at 10% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode.
-
Detection: Multiple Reaction Monitoring (MRM) using at least two specific precursor-product ion transitions for each analyte for quantification and confirmation.
HPLC-FLD Method for Zearalenone in Maize
This method is a cost-effective alternative for the quantification of zearalenone, which exhibits natural fluorescence.
a. Sample Preparation (Immunoaffinity Column Cleanup)
-
Weigh 25 g of the ground maize sample into a blender jar.
-
Add 5 g of NaCl and 100 mL of acetonitrile/water (84:16, v/v).
-
Blend at high speed for 3 minutes.
-
Filter the extract through a fluted filter paper.
-
Dilute 10 mL of the filtrate with 40 mL of water.
-
Pass the diluted extract through an immunoaffinity column specific for zearalenone at a flow rate of approximately 1-2 mL/min.
-
Wash the column with 10 mL of water.
-
Elute the zearalenone from the column with 1.5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the residue in 500 µL of mobile phase and filter through a 0.22 µm syringe filter into an autosampler vial.
b. HPLC-FLD Conditions
-
Analytical Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile, water, and methanol (e.g., 46:46:8, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector: Excitation wavelength of 274 nm and an emission wavelength of 440 nm.
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the use of zearalenone CRMs and its biological activity.
Conclusion
The selection of an appropriate certified reference material is a critical step in achieving accurate and reliable results in the analysis of zearalenone and its metabolites. This guide provides a starting point for researchers by comparing available CRMs and offering detailed analytical protocols. By adhering to these methods and utilizing the appropriate CRMs, laboratories can ensure the quality and validity of their data, contributing to safer food and feed products and advancing research in toxicology and drug development. Researchers are encouraged to consult the suppliers' certificates of analysis for detailed specifications and to follow established quality control procedures.
Detecting Zearalenone in Cereals: A Comparative Guide to Analytical Methods
The presence of zearalenone (ZEA), an estrogenic mycotoxin produced by Fusarium species, in cereals is a significant concern for food safety and public health. For researchers, scientists, and professionals in drug development, accurate and sensitive quantification of this mycotoxin is crucial. This guide provides a comparative overview of common analytical methods for the detection and quantification of zearalenone in various cereal matrices, with a focus on their limits of detection (LOD) and quantification (LOQ).
Performance Comparison of Analytical Methods
The choice of analytical method for zearalenone detection is often a trade-off between sensitivity, specificity, cost, and throughput. High-Performance Liquid Chromatography (HPLC) coupled with either a Fluorescence Detector (FLD) or Tandem Mass Spectrometry (MS/MS) are the most prevalent confirmatory methods, while Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used screening tool. The table below summarizes the performance of these key methods based on published data.
| Analytical Method | Matrix | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) |
| HPLC-FLD | Cereals | 0.5[1] | 2[1] |
| Corn | 4[2][3] | - | |
| Noodles, Cereal Snacks, Infant Formulas | 4.0[4] | 13.0[4] | |
| Wheat | 7.5[5] | 25[5] | |
| Cereals | 2.0[6] | 6.0[6] | |
| UPLC-FLD | Noodles, Cereal Snacks, Infant Formulas | 2.5[4] | 8.3[4] |
| HPLC-MS/MS | Cereals | 0.5[7] | 3[7] |
| Cereals (Simultaneous with other mycotoxins) | - | 2[8] | |
| Cereal-based products | - | 0.83[4] | |
| ELISA | Cereals | 5.0[9] | 10[9] |
| Cereals | 12.5[10] | - | |
| Corn | 0.5[11] | - | |
| Wheat | 0.7[11] | - |
Experimental Protocols
Detailed and validated methodologies are paramount for reliable mycotoxin analysis. Below are representative protocols for the HPLC-FLD and HPLC-MS/MS methods.
HPLC with Fluorescence Detection (HPLC-FLD)
This method is a robust and widely used technique for the quantification of zearalenone, which naturally fluoresces.
a) Sample Extraction:
-
Homogenize a representative sample of the cereal grain.
-
Extract a 25 g test portion with 100 mL of an acetonitrile/water mixture (e.g., 90:10 v/v or 80:20 v/v).[1][12]
-
Blend or homogenize the mixture for a specified time (e.g., 3 minutes).
-
Filter the extract through a filter paper.
b) Clean-up using Immunoaffinity Columns (IAC):
-
Dilute the filtered extract with a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Pass the diluted extract through an immunoaffinity column containing antibodies specific to zearalenone.[7][12] The toxin will bind to the antibodies.
-
Wash the column with water or a wash buffer to remove interfering compounds.
-
Elute the zearalenone from the column using methanol.[7][12]
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.
c) Chromatographic Conditions:
-
HPLC System: A liquid chromatograph equipped with a fluorescence detector.
-
Column: A reversed-phase C18 column is commonly used.[7]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typical (e.g., 50:50 v/v or 80:20 v/v).[3][7]
-
Flow Rate: A flow rate of around 1.0 mL/min is often employed.[7][12]
-
Fluorescence Detection: Excitation wavelength (λex) at 274 nm and emission wavelength (λem) at 440 nm.[7][12]
d) Quantification:
-
Prepare a calibration curve using zearalenone standards of known concentrations.
-
The concentration of zearalenone in the sample is determined by comparing the peak area from the sample chromatogram to the calibration curve. The limit of quantification has been reported as 5 ppb (µg/kg).[7][12]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-FLD, making it an excellent confirmatory method.
a) Sample Preparation (Extraction and Clean-up):
-
The extraction and immunoaffinity column clean-up steps are generally the same as for the HPLC-FLD method.[7] A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can also be used for sample preparation.[13]
b) LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatograph.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI is commonly used in negative ion mode for zearalenone.[7]
-
Mobile Phase: A gradient of methanol and water is often used.
-
Selected Reaction Monitoring (SRM): For quantification and confirmation, specific precursor-to-product ion transitions are monitored. For zearalenone, a common transition is from the parent ion at m/z 317 to a product ion at m/z 175.[7]
c) Quantification:
-
Quantification is achieved using a calibration curve prepared with zearalenone standards. The use of isotopically labeled internal standards is recommended for improved accuracy. This method can achieve a limit of quantification as low as 3 ppb (µg/kg).[7]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of zearalenone in cereals using a chromatography-based method.
Caption: General workflow for zearalenone analysis in cereals.
References
- 1. Validation of the procedure for the simultaneous determination of aflatoxins ochratoxin A and zearalenone in cereals using HPLC-FLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. web.vscht.cz [web.vscht.cz]
- 6. researchgate.net [researchgate.net]
- 7. jfda-online.com [jfda-online.com]
- 8. jfda-online.com [jfda-online.com]
- 9. elisakits.co.uk [elisakits.co.uk]
- 10. food.r-biopharm.com [food.r-biopharm.com]
- 11. Zearalenone ELISA [kassel.goldstandarddiagnostics.com]
- 12. Determination of Zearalenone in Cereals by High-Performance Liquid Chromatography and Liquid Chromatography-Electrospray Tandem Mass Spectrometry | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 13. Detection and quantification of zearalenone and its modified forms in enzymatically treated oat and wheat flour - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the effectiveness of different clean-up procedures for mycotoxin analysis
For researchers, scientists, and drug development professionals, the accurate detection and quantification of mycotoxins in various matrices is paramount. The choice of sample clean-up procedure is a critical determinant of analytical performance, directly impacting data quality and reliability. This guide provides an objective comparison of the three most prevalent clean-up techniques: Immunoaffinity Columns (IAC), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate method for your research needs.
Performance Comparison of Clean-up Procedures
The effectiveness of a clean-up procedure is primarily evaluated based on its ability to remove matrix interferences while ensuring high recovery of the target mycotoxins. Other important performance indicators include the limit of detection (LOD) and the limit of quantification (LOQ), which define the sensitivity of the method. The following tables summarize the performance of IAC, SPE, and QuEChERS for the analysis of key mycotoxins in various food matrices.
Table 1: Recovery Rates (%) of Mycotoxins Using Different Clean-up Procedures
| Mycotoxin | Matrix | Immunoaffinity Column (IAC) | Solid-Phase Extraction (SPE) | QuEChERS |
| Aflatoxins (Total) | Cereals | 80-120%[1][2] | 70-110% | 79.3-112.3%[3] |
| Nuts | 77-99%[4] | 85-108%[5] | 80.77-109.83%[6] | |
| Spices | 80-120%[2] | 70-105% | 70-120%[7] | |
| Ochratoxin A | Cereals | 80-120%[1][2] | 70-106%[8] | 70-120%[7][9] |
| Coffee | 64-94%[4] | 75-89%[8] | 84.6-117.6%[10] | |
| Wine & Beer | >90%[8] | 70-106%[8] | 70-120% | |
| Deoxynivalenol (DON) | Cereals | 80-120%[1][2] | 70-100% | 70-120%[7][9] |
| Fumonisins (B1+B2) | Cereals | 80-120%[1][2] | 61-97%[11] | 70-120%[7][9] |
| Zearalenone (ZEN) | Cereals | 80-120%[1][2] | 70-100% | 70-120%[7][9] |
| T-2 & HT-2 Toxins | Cereals | 80-120%[1][2] | 70-100% | 70-120%[7] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) (µg/kg) for Mycotoxins
| Mycotoxin | Matrix | Clean-up Method | LOD | LOQ |
| Aflatoxin B1 | Cereals | IAC | 0.02 - 0.1 | 0.05 - 0.25 |
| SPE | 0.1 | 0.5 | ||
| QuEChERS | 0.25 | 0.5[3] | ||
| Ochratoxin A | Cereals | IAC | 0.1 - 0.5 | 0.2 - 1.0 |
| SPE | 0.3 | 1.0[8] | ||
| QuEChERS | 0.1 | 1.0[7] | ||
| Deoxynivalenol (DON) | Cereals | IAC | 5 - 20 | 10 - 50 |
| SPE | 20 | 50 | ||
| QuEChERS | 10 | 40[7] | ||
| Fumonisins (B1+B2) | Cereals | IAC | 10 - 50 | 25 - 100 |
| SPE | 10[11] | 30[11] | ||
| QuEChERS | 20 | 75[7] | ||
| Zearalenone (ZEN) | Cereals | IAC | 1 - 5 | 2 - 10 |
| SPE | 5 | 10 | ||
| QuEChERS | 5 | 25[7] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and reliable mycotoxin analysis. Below are generalized, step-by-step methodologies for each of the discussed clean-up procedures.
Immunoaffinity Column (IAC) Clean-up
Immunoaffinity columns utilize the high specificity of antibody-antigen interactions for mycotoxin purification.
-
Sample Extraction:
-
Weigh a homogenized sample (e.g., 25 g of cereal flour).
-
Add an appropriate extraction solvent (e.g., 100 mL of methanol/water, 80/20, v/v).
-
Homogenize at high speed for 3 minutes.
-
Filter the extract through a fluted filter paper.
-
-
Dilution and Filtration:
-
Dilute a portion of the filtrate with phosphate-buffered saline (PBS) or water.
-
Filter the diluted extract through a glass microfiber filter.
-
-
Column Application:
-
Pass the filtered extract through the immunoaffinity column at a slow, steady flow rate (e.g., 1-2 mL/min). The mycotoxins will bind to the specific antibodies packed in the column.
-
-
Washing:
-
Wash the column with a specified volume of wash buffer (e.g., PBS or water) to remove unbound matrix components.
-
-
Elution:
-
Elute the bound mycotoxins from the column using a small volume of an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Collect the eluate for analysis.
-
-
Analysis:
-
The eluate can be directly injected into an analytical instrument like HPLC or LC-MS/MS, or it can be evaporated and reconstituted in a suitable solvent.
-
Solid-Phase Extraction (SPE) Clean-up
Solid-phase extraction separates mycotoxins from matrix interferences based on their physical and chemical properties.
-
Sample Extraction:
-
Similar to the IAC protocol, extract the mycotoxins from the homogenized sample using a suitable solvent mixture.
-
Centrifuge the extract to pellet solid particles.
-
-
Column Conditioning:
-
Condition the SPE cartridge by passing a specific volume of a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water or the initial mobile phase).
-
-
Sample Loading:
-
Load the supernatant from the sample extract onto the conditioned SPE cartridge at a controlled flow rate.
-
-
Washing:
-
Wash the cartridge with a wash solvent to remove co-extracted interferences. The wash solvent is chosen to be strong enough to remove interferences but weak enough to not elute the mycotoxins of interest.
-
-
Elution:
-
Elute the retained mycotoxins with a small volume of a strong elution solvent.
-
-
Post-Elution Processing:
-
The eluate is typically evaporated to dryness and then reconstituted in a solvent compatible with the analytical instrument.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Clean-up
The QuEChERS method is a two-step dispersive solid-phase extraction (d-SPE) technique that has gained popularity due to its simplicity and high throughput.
-
Extraction and Partitioning:
-
Weigh a homogenized sample (e.g., 5-15 g) into a centrifuge tube.
-
Add a specific volume of an extraction solvent (typically acetonitrile) and internal standards.
-
Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation and aid in the partitioning of mycotoxins into the organic layer.
-
Shake vigorously and centrifuge.
-
-
Dispersive SPE (d-SPE) Clean-up:
-
Take an aliquot of the upper organic layer (acetonitrile extract).
-
Transfer it to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove polar interferences, C18 to remove non-polar interferences, and magnesium sulfate to remove residual water).
-
Vortex the tube and then centrifuge.
-
-
Analysis:
-
The cleaned-up extract is then ready for direct injection into an LC-MS/MS system or can be further processed if necessary.
-
Visualizing the Methodologies
To further clarify the experimental processes, the following diagrams illustrate the workflows for each clean-up procedure.
Caption: Workflow for Immunoaffinity Column (IAC) clean-up.
Caption: Workflow for Solid-Phase Extraction (SPE) clean-up.
Caption: Workflow for QuEChERS clean-up.
Mycotoxin-Induced Signaling Pathways
Understanding the molecular mechanisms of mycotoxin toxicity is crucial for risk assessment and the development of mitigation strategies. The following diagrams illustrate the signaling pathways affected by common mycotoxins.
Caption: Fumonisin B1 signaling pathway disruption.
Caption: Ochratoxin A-induced cellular signaling pathways.
Caption: Deoxynivalenol (DON) signaling cascade.
References
- 1. Analysis of Aflatoxins, Fumonisins, Deoxynivalenol, Ochratoxin A, Zearalenone, HT-2, and T-2 Toxins in Animal Feed by LC–MS/MS Using Cleanup with a Multi-Antibody Immunoaffinity Column - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Sample preparation and clean up in mycotoxin analysis: principles, applications and recent developments [ouci.dntb.gov.ua]
- 4. Single-Laboratory Validation of an Immunoaffinity Column Cleanup LC Method for the Analysis of Aflatoxins and Ochratoxin A in Cannabis Plant Material, Resins, Vapes, Isolates, and Edible Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development and validation of a QuEChERS-LC-MS/MS method for determination of multiple mycotoxins in maize and sorghum from Botswana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Clean-Up Methods for Ochratoxin A on Wine, Beer, Roasted Coffee and Chili Commercialized in Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Navigating the Complex Landscape of Mycotoxin Analysis: A Guide to Recent Advancements and the Critical Role of Internal Standards
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of mycotoxins in diverse and complex matrices remains a significant analytical challenge. Recent years have seen substantial advancements in analytical methodologies, particularly in liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), offering enhanced sensitivity and selectivity. This guide provides a comprehensive comparison of recent developments in mycotoxin analysis, with a special focus on the indispensable role of internal standards in achieving accurate and precise results.
Mycotoxins, toxic secondary metabolites produced by fungi, can contaminate a wide range of agricultural commodities, posing a serious threat to human and animal health. The need for robust analytical methods is paramount for ensuring food safety and for research into mycotoxin toxicology and mitigation strategies. This guide will delve into the performance of modern analytical techniques, present detailed experimental protocols, and illustrate key concepts through clear visualizations.
The Rise of LC-MS/MS in Multi-Mycotoxin Analysis
Modern mycotoxin analysis has largely shifted towards LC-MS/MS-based methods. These techniques offer the ability to simultaneously detect and quantify a wide array of mycotoxins in a single analytical run, a crucial advantage given the frequent co-occurrence of these contaminants.[1] High-resolution mass spectrometry (HRMS) is also gaining prominence, providing the capability for both targeted and untargeted screening of mycotoxins and their metabolites.[2]
The "dilute-and-shoot" approach, where a sample extract is simply diluted before injection into the LC-MS/MS system, has become popular for its speed and simplicity, especially for multi-mycotoxin methods covering a large number of analytes.[3] However, the accuracy of these methods can be significantly impacted by "matrix effects," where components of the sample other than the analyte of interest interfere with the ionization process, leading to either suppression or enhancement of the analytical signal.[4][5]
The Gold Standard: Stable Isotope-Labeled Internal Standards
To counteract the challenges posed by matrix effects and to correct for variations during sample preparation, the use of internal standards is crucial. The most effective strategy for ensuring accuracy in LC-MS/MS analysis is the use of stable isotope-labeled internal standards (SIL-ISs), often utilizing carbon-13 (¹³C).[4][6] These standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes.
Because SIL-ISs have the same physicochemical properties as their native counterparts, they co-elute chromatographically and experience the same matrix effects and procedural losses during sample preparation and analysis.[6] By adding a known amount of the SIL-IS to the sample at the beginning of the workflow, the ratio of the signal from the native analyte to the signal from the SIL-IS can be used for accurate quantification, effectively canceling out most sources of error.[7] The significant benefit of this stable isotope dilution assay (SIDA) is the ability to use a single calibration curve for multiple matrix types, saving considerable time and effort compared to matrix-matched calibration.[8]
While highly effective, the use of a unique SIL-IS for each analyte is recommended for the highest accuracy, as using a labeled standard of a different mycotoxin, even one that elutes nearby, can lead to significant quantification errors.[8] The primary drawbacks of SIL-ISs are their high cost and the limited commercial availability for some emerging mycotoxins.[8]
Alternative Strategies for Mitigating Matrix Effects
When SIL-ISs are not available or feasible, other strategies can be employed to mitigate matrix effects, although they are generally more labor-intensive:
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to mimic the matrix effects experienced by the analyte in the actual samples. However, finding a truly "blank" matrix free of the mycotoxins of interest can be challenging, and a separate calibration curve is needed for each different matrix type.
-
Standard Addition: In this method, known amounts of the analyte standard are added to aliquots of the sample extract. By plotting the instrument response against the concentration of the added standard, the original concentration of the analyte in the sample can be determined from the x-intercept. This method is effective at compensating for matrix effects in individual samples but is very time-consuming and not practical for high-throughput analysis.
Performance of Modern Mycotoxin Analysis Methods: A Comparative Overview
The following tables summarize the performance data from recent studies on multi-mycotoxin analysis using LC-MS/MS. These tables provide a snapshot of the limits of detection (LODs), limits of quantification (LOQs), and recovery rates achieved for various mycotoxins in different food and feed matrices.
Table 1: Performance of LC-MS/MS Methods for Mycotoxin Analysis in Cereal-Based Matrices
| Mycotoxin | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| Aflatoxin B1 | Maize | 0.5 | 1 | 90-105 | [9] |
| Deoxynivalenol | Wheat | - | 50 | 95-103 | [10] |
| Zearalenone | Maize | 0.5 | 1 | 92-108 | [9] |
| Fumonisin B1 | Maize | 10 | 25 | 85-110 | [9] |
| Ochratoxin A | Wheat | - | 1 | 90-110 | [10] |
| T-2 Toxin | Maize | 1 | 2.5 | 88-102 | [9] |
| HT-2 Toxin | Maize | 2.5 | 5 | 89-104 | [9] |
Table 2: Performance of LC-MS/MS Methods for Mycotoxin Analysis in Other Food Matrices
| Mycotoxin | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| Aflatoxin B1 | Peanuts | - | 1 | 85-115 | [10] |
| Ochratoxin A | Raisins | - | 1 | 80-110 | [10] |
| Aflatoxin M1 | Milk Powder | - | 0.01-0.025 | 85-110 | [11] |
| Patulin | Apple Juice | - | 2.5-10 | 67-122 | [12] |
| Alternariol | Tomato Puree | 0.1-12 | - | 50-150 | [12] |
Detailed Experimental Protocols
To provide practical guidance, this section details a typical experimental workflow for multi-mycotoxin analysis in a cereal matrix using a QuEChERS-based extraction and LC-MS/MS with stable isotope dilution.
Key Experiment: Multi-Mycotoxin Analysis in Maize using QuEChERS and LC-MS/MS
1. Sample Preparation (QuEChERS Extraction)
-
Objective: To extract a broad range of mycotoxins from a complex matrix efficiently and with minimal co-extractives.
-
Protocol:
-
Weigh 5 g of homogenized maize sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of deionized water and vortex for 30 seconds to hydrate the sample. Let it stand for 15 minutes.
-
Add a known amount of the stable isotope-labeled internal standard mixture.
-
Add 10 mL of acetonitrile containing 1% formic acid.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the upper acetonitrile layer for cleanup or direct injection. For cleaner extracts, a dispersive solid-phase extraction (d-SPE) step can be added by mixing the aliquot with a combination of sorbents like PSA (primary secondary amine) and C18.
-
2. LC-MS/MS Analysis
-
Objective: To separate, detect, and quantify the target mycotoxins.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the mycotoxins, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) in both positive and negative modes (or a single mode if all analytes ionize efficiently in one polarity).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). For each analyte and its corresponding internal standard, at least two specific precursor-to-product ion transitions are monitored for quantification and confirmation.
-
Source Parameters: Optimized ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum sensitivity.
-
Visualizing Key Concepts in Mycotoxin Analysis
To further clarify the experimental workflow and the role of internal standards, the following diagrams are provided.
Caption: A typical workflow for mycotoxin analysis from sample preparation to data reporting.
Caption: The role of an internal standard in compensating for analytical variations.
Conclusion
The field of mycotoxin analysis is continuously evolving, with LC-MS/MS methods, particularly those employing stable isotope dilution, setting the standard for accuracy and reliability. While challenges such as matrix effects and the availability of standards persist, the ongoing development of multi-mycotoxin methods and advanced sample preparation techniques provides researchers with powerful tools to ensure the safety of our food supply and to advance our understanding of mycotoxin exposure and its consequences. The careful selection and application of internal standards are fundamental to generating high-quality, defensible data in this critical area of research.
References
- 1. Advanced LC–MS-based methods to study the co-occurrence and metabolization of multiple mycotoxins in cereals and cereal-based food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. newfoodmagazine.com [newfoodmagazine.com]
- 5. An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry: Challenges and Future Directions of Routine Multi-Mycotoxin Analysis including Emerging Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. iris.cnr.it [iris.cnr.it]
Safety Operating Guide
Proper Disposal of rac Zearalanone-d6: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper disposal of rac Zearalanone-d6, a deuterated form of the mycotoxin Zearalenone.
This compound, like its parent compound, is an estrogenic mycotoxin. Due to its potential health and environmental risks, it cannot be disposed of as regular laboratory waste. Adherence to established protocols for hazardous waste management is crucial. The following procedures outline the necessary steps for the safe disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
| Equipment | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
All handling of solid this compound and concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
This protocol integrates general hazardous chemical waste procedures with specific recommendations for the inactivation of mycotoxins.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Unused or expired solid compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Contaminated PPE (e.g., gloves).
-
-
Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless they are compatible. Keep it separate from acidic waste to avoid any potential reactions.
Step 2: Chemical Inactivation of Mycotoxins
For small quantities of this compound, such as residual amounts in containers or on labware, a chemical inactivation step is recommended to reduce its toxicity. The U.S. Food and Drug Administration (FDA) advises the use of sodium hypochlorite (bleach) for the chemical inactivation of mycotoxins[1].
Experimental Protocol for Inactivation:
-
Prepare a fresh solution of sodium hypochlorite, typically a 10% bleach solution (approximately 0.5% sodium hypochlorite).
-
For contaminated labware, fully immerse the items in the bleach solution.
-
For liquid waste, add the bleach solution to the waste container in a 1:1 volume ratio.
-
Allow a contact time of at least 30 minutes to ensure inactivation.
-
After inactivation, the resulting solution should still be treated as hazardous chemical waste.
Step 3: Containerization and Labeling
-
Select an Appropriate Container:
-
Use a chemically resistant, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) containers are a suitable choice.
-
Ensure the container is compatible with the waste being collected (e.g., do not store corrosive decontamination solutions in metal containers).
-
-
Properly Label the Waste Container:
-
Attach a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound".
-
The concentration and composition of the waste.
-
The date accumulation started.
-
The specific hazards (e.g., "Toxic," "Estrogenic Compound").
-
-
Step 4: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.
-
Storage Conditions:
-
Keep the waste container closed at all times, except when adding waste.
-
Store in a cool, dry, and well-ventilated area.
-
Ensure secondary containment (e.g., a tray or bin) to capture any potential leaks.
-
Step 5: Arrange for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in accumulation for the maximum allowed time (as per your institution's policy), contact your institution's EHS department to arrange for a pickup.
-
Professional Disposal: Do not attempt to dispose of the hazardous waste yourself. It must be collected and disposed of by a licensed hazardous waste management company.
Quantitative Data Summary
| Parameter | Guideline |
| Inactivation Solution | 10% Sodium Hypochlorite (Bleach) Solution |
| Inactivation Contact Time | Minimum 30 minutes |
| Maximum Accumulation Time in SAA | Varies by institution (typically 90-180 days) |
| Maximum Volume in SAA | 55 gallons per SAA |
Disposal Workflow Diagram
References
Essential Safety and Logistical Information for Handling rac Zearalanone-d6
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of rac Zearalanone-d6. Adherence to these guidelines is essential to mitigate the health risks associated with this potent estrogenic mycotoxin.
Compound Overview and Hazard Identification
This compound is a deuterated form of Zearalanone, a mycotoxin known for its estrogenic effects, which can lead to endocrine disruption and potential reproductive toxicity.[1][2] While specific toxicological data for the deuterated compound is limited, the safety precautions for Zearalenone should be strictly followed. Primary routes of occupational exposure include inhalation of the powdered form, dermal contact, and accidental ingestion.[3]
Toxicological Data Summary
The following table summarizes key toxicological information for the non-deuterated parent compound, Zearalenone, which should be used as a conservative reference for handling this compound.
| Property | Information |
| Appearance | White to off-white solid[4] |
| Primary Hazards | Estrogenic, potential reproductive toxin[1][2] |
| Routes of Exposure | Inhalation, skin contact, ingestion[3] |
| Acute Toxicity (Oral LD50, Zearalenone) | >2000 mg/kg (mouse), >4000 mg/kg (rat)[5] |
| Carcinogenicity | Not classified as a human carcinogen, but its estrogenic activity warrants caution.[1] |
Personal Protective Equipment (PPE)
A thorough risk assessment is mandatory before any handling of this compound. The following PPE is the minimum requirement for all procedures involving this compound.
| PPE Category | Specification | Justification |
| Hand Protection | Double-gloving with chemically resistant nitrile gloves. | To prevent skin contact. Double-gloving provides an additional layer of protection when handling highly toxic compounds.[6][7] |
| Eye Protection | Chemical safety goggles. | To protect the eyes from potential splashes or airborne particles. |
| Body Protection | A disposable, solid-front laboratory coat or gown. | To prevent contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated particulate respirator. | Essential when handling the solid (powdered) form to prevent inhalation.[3][8][9] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
All manipulations of solid this compound or its concentrated solutions must be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet.[4]
-
Verify the functionality and accessibility of a safety shower and eyewash station before commencing work.
-
Assemble all necessary materials and equipment within the containment area to minimize traffic and potential for contamination spread.
2. Compound Handling:
-
Don all required PPE before entering the designated work area.
-
When weighing the solid compound, perform the task inside the fume hood or a ventilated balance enclosure to contain any airborne particles.
-
Handle the solid material carefully to minimize dust generation.
-
For solutions, utilize precision instruments such as a calibrated pipette or syringe for transfers.
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, segregated from incompatible substances.
-
Ensure the storage container is tightly sealed and clearly labeled with the compound's identity and associated hazard warnings.
4. Spill Management:
-
In the event of a spill, immediately evacuate the affected area and notify colleagues.
-
For minor spills of the solid, carefully cover the area with a damp paper towel to prevent aerosolization, followed by decontamination.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite) to contain the spill, then collect the material in a sealed container for proper disposal.
-
For large spills, do not attempt cleanup without specialized training and equipment. Contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan
All materials contaminated with this compound are to be managed as hazardous waste.
-
Solid Waste: All contaminated disposable items, including PPE (gloves, lab coats), absorbent materials, and empty containers, must be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a designated, labeled hazardous waste container. Disposal down the drain is strictly prohibited.
-
Adhere to all institutional and local regulations for the final disposal of hazardous chemical waste.
Decontamination Protocol
Thorough decontamination of all surfaces and equipment that have been in contact with this compound is mandatory after each use.
| Decontamination Method | Procedure | Application |
| Chemical Inactivation | Wipe surfaces with a freshly prepared 10% bleach solution (sodium hypochlorite). Allow for a 20-30 minute contact time, followed by a thorough rinse with water.[4][5] | Work surfaces, glassware, and non-sensitive equipment. |
| Solvent Wash | For surfaces incompatible with bleach, wipe with a suitable solvent (e.g., ethanol) in which the compound is soluble, followed by a wash with soap and water. | Sensitive or metallic equipment. |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural flow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdc.gov [cdc.gov]
- 2. Understanding the EU Chemical Permeation Standard: A Guide to Glove Protection [shieldscientific.com]
- 3. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 4. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 6. Agriculture | An Open Access Journal from MDPI [mdpi.com]
- 7. restoredcdc.org [restoredcdc.org]
- 8. osha.gov [osha.gov]
- 9. Efficient decontamination of zearalenone, the mycotoxin of cereal pathogen, by transgenic yeasts through the expression of a synthetic lactonohydrolase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
